Technical Documentation Center

Cefdinir Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Cefdinir
  • CAS: 91832-40-5

Core Science & Biosynthesis

Foundational

Cefdinir's Mechanism of Action Against Gram-Positive Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary Cefdinir, a third-generation oral cephalosporin, exerts its bactericidal effect against Gram-positive bacteria by targeting and inhibiting...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefdinir, a third-generation oral cephalosporin, exerts its bactericidal effect against Gram-positive bacteria by targeting and inhibiting the final stages of peptidoglycan synthesis, an essential component of the bacterial cell wall. This guide provides a detailed examination of the molecular mechanisms underpinning Cefdinir's efficacy, including its interaction with penicillin-binding proteins (PBPs), quantitative data on its activity, and the experimental protocols used to derive this information. Visualizations of the key pathways and experimental workflows are provided to facilitate a comprehensive understanding of Cefdinir's mode of action.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary mechanism of action of Cefdinir, like other β-lactam antibiotics, is the disruption of bacterial cell wall synthesis.[1][2] The structural integrity of the bacterial cell wall is crucial for survival, protecting the cell from osmotic lysis.[1] In Gram-positive bacteria, the cell wall is composed of a thick layer of peptidoglycan, a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains.[3]

Cefdinir's bactericidal activity stems from its ability to interfere with the transpeptidation step in peptidoglycan synthesis.[4] This is achieved through the covalent binding of Cefdinir to the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of the peptide side chains of the peptidoglycan strands.[1][2] By inhibiting PBPs, Cefdinir effectively blocks the formation of a stable and functional cell wall, leading to a weakened cell structure and subsequent cell lysis and death.[1]

The Peptidoglycan Synthesis Pathway and Cefdinir's Point of Intervention

The synthesis of peptidoglycan is a multi-step process that occurs in the cytoplasm, at the cell membrane, and within the cell wall itself. The final and critical transpeptidation step, catalyzed by PBPs, is the primary target of Cefdinir.

Peptidoglycan_Synthesis_Pathway cluster_membrane Cell Membrane UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC-F Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylase (PBP activity) Bactoprenol_P Bactoprenol-P Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG PBP Penicillin-Binding Proteins (PBPs) Cefdinir Cefdinir Cefdinir->PBP

Figure 1: Cefdinir's inhibition of the final transpeptidation step in the peptidoglycan synthesis pathway.

Quantitative Analysis of Cefdinir's Activity

The efficacy of Cefdinir against Gram-positive bacteria can be quantified through the determination of Minimum Inhibitory Concentrations (MICs) and the 50% inhibitory concentration (IC50) for PBP binding.

Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. Cefdinir has demonstrated potent activity against a range of clinically relevant Gram-positive pathogens.

Gram-Positive OrganismNumber of StrainsMIC50 (mg/L)MIC90 (mg/L)Percent SusceptibleReference
Staphylococcus aureus (oxacillin-susceptible)300.250.25100%[5]
Staphylococcus aureus (oxacillin-susceptible)-0.50.5100%[6]
Staphylococcus epidermidis240.060.06-[5]
Coagulase-negative staphylococci (oxacillin-susceptible)-0.060.12100%[6]
Staphylococcus hominis10-0.125-[5]
Staphylococcus xylosus15-0.5-[5]
Staphylococcus capitis11-0.5-[5]
Staphylococcus saprophyticus10-4-[5]
Staphylococcus haemolyticus12-32-[5]
Group A Streptococci-≤0.03≤0.03100%[6]
Group B Streptococci-≤0.030.06100%[6]
Viridans group streptococci-0.25288%[6]
Streptococcus pneumoniae (penicillin-susceptible)---98.4% (MIC <0.1 mg/mL)[7]
Streptococcus pneumoniae (penicillin-intermediate)---49.2% (MIC 0.1-1.0 mg/mL)[7]
Streptococcus pneumoniae (penicillin-resistant)---0.5% (MIC >2 mg/mL)[7]

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Penicillin-Binding Protein (PBP) Affinity (IC50)

The binding affinity of Cefdinir to specific PBPs in Staphylococcus aureus has been quantified, with lower IC50 values indicating higher binding affinity.[8]

Penicillin-Binding Protein (PBP)Cefdinir IC50 (µM)
PBP11.8 ± 0.1
PBP20.45 ± 0.02
PBP30.41 ± 0.02
PBP414 ± 1

Data from a study on the binding of β-lactam antibiotics to the four native PBPs of S. aureus.[8] These values indicate that Cefdinir has a high affinity for PBP2 and PBP3 in S. aureus.[8]

Experimental Protocols

The quantitative data presented in this guide are derived from standardized experimental methodologies. The following sections detail the core protocols for determining MIC values and PBP binding affinity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Cefdinir is typically determined using broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).[9][10]

Protocol: Broth Microdilution MIC Assay

  • Preparation of Cefdinir Stock Solution: A stock solution of Cefdinir is prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to the highest concentration to be tested.

  • Serial Dilutions: Two-fold serial dilutions of Cefdinir are prepared in a 96-well microtiter plate using CAMHB.

  • Inoculum Preparation: A standardized inoculum of the test Gram-positive bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of Cefdinir that completely inhibits visible growth of the organism.

MIC_Workflow start Prepare Cefdinir Stock Solution serial_dilution Perform Serial Dilutions in 96-well plate start->serial_dilution inoculation Inoculate Microtiter Plate serial_dilution->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculation incubation Incubate at 35-37°C for 16-20 hours inoculation->incubation read_results Determine MIC (lowest concentration with no visible growth) incubation->read_results end MIC Value read_results->end

Figure 2: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of Cefdinir.

Penicillin-Binding Protein (PBP) Binding Assay

The affinity of Cefdinir for PBPs is commonly assessed using a competitive binding assay with a fluorescently labeled β-lactam, such as Bocillin FL.[11]

Protocol: Competitive PBP Binding Assay

  • Preparation of Bacterial Membranes:

    • The Gram-positive bacterial strain of interest is cultured to the mid-logarithmic growth phase.

    • Cells are harvested by centrifugation, washed, and then lysed (e.g., by sonication) to release cellular contents.

    • The membrane fraction containing the PBPs is isolated by ultracentrifugation. The total protein concentration of the membrane preparation is determined.

  • Competitive Binding:

    • Aliquots of the membrane preparation are incubated with increasing concentrations of Cefdinir for a defined period (e.g., 30 minutes at 37°C) to allow for binding to the PBPs.

    • A control sample without Cefdinir is included.

  • Fluorescent Labeling:

    • A fixed, saturating concentration of a fluorescent penicillin derivative (e.g., Bocillin FL) is added to each sample and incubated further. Bocillin FL will bind to any PBPs not already occupied by Cefdinir.

  • Detection and Quantification:

    • The reaction is stopped, and the proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The fluorescently labeled PBPs are visualized in the gel using a fluorescence imager.

    • The intensity of each PBP band is quantified using densitometry software.

  • IC50 Calculation:

    • The percentage of Bocillin FL binding (relative to the control) is plotted against the concentration of Cefdinir.

    • The IC50 value, the concentration of Cefdinir that results in a 50% reduction in the fluorescent signal, is determined using non-linear regression analysis.

PBP_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis bacterial_culture Bacterial Culture (mid-log phase) cell_lysis Cell Lysis (e.g., Sonication) bacterial_culture->cell_lysis membrane_isolation Membrane Isolation (Ultracentrifugation) cell_lysis->membrane_isolation protein_quantification Protein Quantification membrane_isolation->protein_quantification incubation_cefdinir Incubate Membranes with varying [Cefdinir] protein_quantification->incubation_cefdinir fluorescent_labeling Add Fluorescent Penicillin (e.g., Bocillin FL) incubation_cefdinir->fluorescent_labeling sds_page Separate Proteins (SDS-PAGE) fluorescent_labeling->sds_page visualization Visualize Fluorescent PBPs sds_page->visualization quantification Quantify Band Intensity visualization->quantification ic50_calculation Calculate IC50 Value quantification->ic50_calculation

Figure 3: Experimental workflow for determining the PBP binding affinity of Cefdinir.

Mechanisms of Resistance to Cefdinir in Gram-Positive Bacteria

Resistance to Cefdinir in Gram-positive bacteria can emerge through several mechanisms:[12]

  • Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of Cefdinir to its target, thereby decreasing its efficacy. This is a common mechanism of resistance in Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA).

  • Production of β-Lactamases: Some bacteria produce enzymes called β-lactamases that can hydrolyze the β-lactam ring of Cefdinir, rendering the antibiotic inactive. While Cefdinir is stable in the presence of some common β-lactamases, certain extended-spectrum β-lactamases (ESBLs) can confer resistance.[12]

  • Decreased Permeability: Alterations in the bacterial cell envelope can reduce the penetration of Cefdinir to its PBP targets.[12]

Resistance_Mechanisms Cefdinir Cefdinir PBP Penicillin-Binding Proteins (PBPs) Cefdinir->PBP Binds to CellWall_Synthesis Cell Wall Synthesis PBP->CellWall_Synthesis Inhibits Bacterial_Cell_Death Bacterial Cell Death CellWall_Synthesis->Bacterial_Cell_Death Leads to Altered_PBP Altered PBP (Reduced Affinity) Altered_PBP->PBP Prevents Binding Beta_Lactamase β-Lactamase (Enzymatic Degradation) Beta_Lactamase->Cefdinir Inactivates Decreased_Permeability Decreased Permeability Decreased_Permeability->Cefdinir Reduces Uptake

Figure 4: Logical relationships of Cefdinir resistance mechanisms in Gram-positive bacteria.

Conclusion

Cefdinir remains a clinically important oral cephalosporin for the treatment of infections caused by susceptible Gram-positive bacteria. Its potent bactericidal activity is a direct result of its high affinity for and subsequent inhibition of essential penicillin-binding proteins, leading to the disruption of cell wall synthesis. A thorough understanding of its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation is critical for its appropriate clinical use and for the development of novel antimicrobial agents to combat the growing challenge of antibiotic resistance.

References

Exploratory

The Synthesis and Purification of Cefdinir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Cefdinir, a third-generation oral cephalosporin, is a vital antibiotic in the fight against a broad spectrum of bacterial infections.[1][2][3] Its efficacy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cefdinir, a third-generation oral cephalosporin, is a vital antibiotic in the fight against a broad spectrum of bacterial infections.[1][2][3] Its efficacy is intrinsically linked to the purity and robustness of its manufacturing process. This technical guide provides an in-depth exploration of the core synthetic and purification strategies for Cefdinir, offering detailed experimental protocols, comparative data, and visual workflows to support research and development in this critical area of pharmaceuticals.

Core Synthetic Strategies

The industrial synthesis of Cefdinir predominantly revolves around the acylation of the key intermediate, 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVNA), with an activated form of (Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetic acid. Variations in this central theme lie in the choice of activating groups for the side chain, protecting groups for reactive moieties, and the specific reaction conditions employed.

Two major routes have been extensively documented:

  • The Activated Thioester Route: This common industrial method involves the condensation of 7-AVNA with an activated thioester derivative of the side chain, such as 2-mercaptobenzothiazolyl (Z)-2-(2-amino-4-thiazolyl)-2-acetoxyimino acetate.[4] This approach offers advantages in terms of stable and easily handleable intermediates.

  • The Acyl Chloride Route: An alternative strategy employs the more reactive acyl chloride of the side chain. While potentially offering faster reaction times, this method often requires stringent control of reaction conditions to avoid side reactions and ensure the desired stereochemistry.[5][6]

The selection of protecting groups for the amino, carboxyl, and hydroxyimino functionalities is a critical aspect of Cefdinir synthesis to prevent unwanted side reactions. Common protecting groups include trityl and acetyl groups for the hydroxyimino moiety.[5][7]

Synthetic Pathway Overview

The following diagram illustrates a generalized synthetic pathway for Cefdinir, highlighting the key intermediates and transformations.

G cluster_side_chain Side Chain Synthesis cluster_cephem_core Cephem Core Synthesis cluster_coupling Coupling and Deprotection Ethyl_acetoacetate Ethyl acetoacetate Activated_Side_Chain Activated (Z)-2-(2-aminothiazol-4-yl)- 2-hydroxyiminoacetic acid derivative (e.g., Thioester, Acyl Chloride) Ethyl_acetoacetate->Activated_Side_Chain Multiple Steps Protected_Cefdinir Protected Cefdinir Intermediate Activated_Side_Chain->Protected_Cefdinir 7-ACA 7-Aminocephalosporanic acid (7-ACA) 7-AVNA 7-Amino-3-vinyl-3-cephem- 4-carboxylic acid (7-AVNA) 7-ACA->7-AVNA Modification 7-AVNA->Protected_Cefdinir Acylation Crude_Cefdinir Crude Cefdinir Protected_Cefdinir->Crude_Cefdinir Deprotection Purified_Cefdinir Purified Cefdinir Crude_Cefdinir->Purified_Cefdinir Purification

Caption: Generalized synthetic pathway of Cefdinir.

Experimental Protocols

Synthesis of Cefdinir via the Activated Thioester Route

This protocol is adapted from a commonly employed industrial synthesis method.[4]

Step 1: Preparation of 2-mercaptobenzothiazolyl (Z)-2-(2-amino-4-thiazolyl)-2-acetoxyimino acetate (IV)

  • A mixture of anhydrous (Z)-2-(2-amino-4-thiazol)-2-acetoxyiminoacetic acid (III) (164 g, 0.716 mol), triphenylphosphine (235.5 g, 0.899 mol), and bis(benzothiazol-2-yl) disulfide (II) (249.8 g, 0.752 mol) are taken in methylene dichloride (MDC) (2460 mL).

  • The mixture is stirred for 0.5 hours at 15-20 °C to yield the activated thioester (IV).

Step 2: Synthesis of Cefdinir (I)

  • 7-amino-3-vinyl-3-cephem-4-carboxylic acid (V) is reacted with the prepared 2-mercaptobenzothiazolyl (Z)-2-(2-amino-4-thiazolyl)-2-acetoxyimino acetate (IV) in the presence of N-methyl morpholine as a base.[4]

  • The reaction is carried out in a suitable solvent such as a mixture of tetrahydrofuran and water.

  • The reaction mixture is stirred at ambient temperature until completion.

Purification of Cefdinir

The purity of the final Cefdinir active pharmaceutical ingredient (API) is critical for its safety and efficacy. Purification strategies typically involve crystallization and, in some cases, chromatographic methods to remove process-related impurities and degradation products.[8][9]

Crystallization

Crystallization is a key step in the purification of Cefdinir, allowing for the isolation of specific polymorphic forms with desired physical and chemical properties.[10][11] The process often involves the formation of a salt of Cefdinir, which can then be selectively precipitated and converted back to the free acid.

Protocol: Purification via Salt Formation and Crystallization

This protocol describes a general method for purifying Cefdinir by forming a salt, which can enhance the removal of impurities.[12]

  • Salt Formation: Crude Cefdinir is dissolved in a suitable solvent system, and a base (e.g., dicyclohexylamine, potassium hydroxide, or cesium hydroxide) is added to form the corresponding salt.[5][12]

  • Isolation of the Salt: The formed salt is then precipitated, often by the addition of an anti-solvent, and collected by filtration. This step helps to leave many impurities behind in the mother liquor.

  • Conversion to Cefdinir: The purified salt is then dissolved in water or a mixture of water and a water-miscible organic solvent.

  • Acidification and Crystallization: The pH of the solution is adjusted with an acid, such as hydrochloric acid or sulfuric acid, to a range of approximately 1.5 to 3.5 to precipitate the purified Cefdinir.[7][12][13] The temperature is often controlled (e.g., cooled to 0-15°C) to influence the crystal form and yield.[11][12]

  • Isolation and Drying: The crystalline Cefdinir is collected by filtration, washed with water, and dried under reduced pressure.

Purification Workflow

The following diagram illustrates a typical workflow for the purification of Cefdinir.

G Crude_Cefdinir Crude Cefdinir Solution Salt_Formation Addition of Base (e.g., DCHA, KOH, CsOH) Crude_Cefdinir->Salt_Formation Cefdinir_Salt Cefdinir Salt Precipitation Salt_Formation->Cefdinir_Salt Filtration_1 Filtration Cefdinir_Salt->Filtration_1 Dissolution Dissolution of Salt Filtration_1->Dissolution Acidification pH Adjustment (Acid Addition) Dissolution->Acidification Crystallization Crystallization Acidification->Crystallization Filtration_2 Filtration Crystallization->Filtration_2 Drying Drying Filtration_2->Drying Purified_Cefdinir Purified Cefdinir API Drying->Purified_Cefdinir

References

Foundational

A Comprehensive Technical Guide to the Physicochemical Properties of Cefdinir for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a thorough examination of the core physicochemical properties of Cefdinir, a third-generation cephalosporin antibioti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physicochemical properties of Cefdinir, a third-generation cephalosporin antibiotic. This document is intended to serve as a vital resource for laboratory professionals engaged in research, quality control, and formulation development involving this active pharmaceutical ingredient.

General Information

Cefdinir is a semi-synthetic, broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its bactericidal action is achieved through the inhibition of bacterial cell wall synthesis.[2]

Table 1: General and Chemical Properties of Cefdinir

PropertyValueReference(s)
Chemical Name (6R,7R)-7-[[(2Z)-(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[3]
Molecular Formula C₁₄H₁₃N₅O₅S₂[4]
Molecular Weight 395.41 g/mol [4]
CAS Number 91832-40-5[3]
Appearance White to light yellowish-white crystalline powder[5]

Physicochemical Data

A comprehensive understanding of Cefdinir's physicochemical properties is fundamental for its effective use in a laboratory setting, influencing everything from dissolution studies to analytical method development.

Solubility

The solubility of Cefdinir is notably pH-dependent.[6]

Table 2: Solubility of Cefdinir in Various Solvents

SolventSolubilityReference(s)
Water Insoluble (0.46 mg/mL)[6]
0.1 M HCl Slightly soluble (1.56 mg/mL)[6]
Methanol 0.19 mg/mL[6]
Acetonitrile <0.01 mg/mL[6]
DMSO >350 mg/mL[6]
pH 4.0 Acetate Buffer Insoluble (0.72 mg/mL)[6]
pH 7.0 Phosphate Buffer Sparingly soluble[5]
pH 7.4 Phosphate Buffer Sparingly soluble (21 mg/mL)[6]
Sodium Bicarbonate Freely soluble (83 mg/mL)[6]
Melting Point and Dissociation Constant

Table 3: Melting Point and pKa of Cefdinir

ParameterValueReference(s)
Melting Point 170 °C (with decomposition)[4]
pKa₁ (-COOH) 1.9[6][7]
pKa₂ (-NH₂) 3.3[6][7]
pKa₃ (=N-OH) 9.9[6][7]
Spectral Properties

Table 4: Spectral Characteristics of Cefdinir

TechniqueWavelength (λmax) / Wavenumber (cm⁻¹)Solvent/MediumReference(s)
UV-Vis 223 nm, 286 nmpH 7.0 Phosphate Buffer[3]
UV-Vis 224 nm, 288 nmNot specified[8]
UV-Vis 295 nmDMSO[9]
FT-IR ~3292 cm⁻¹ (N-H stretch, amino group)KBr disc[10]
FT-IR ~2960 cm⁻¹ (C-H stretch)KBr disc[10]
FT-IR Carbonyl group absorption presentKBr disc[10]
FT-IR ~1347 cm⁻¹ (O-H bend, hydroxyl group)KBr disc[10]

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physicochemical parameters of Cefdinir.

Determination of Solubility

This protocol outlines a standard shake-flask method for determining the solubility of Cefdinir in a given solvent.

  • Preparation of Saturated Solution: Add an excess amount of Cefdinir powder to a known volume of the desired solvent in a sealed container (e.g., a screw-capped vial).

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the excess solid.

  • Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of Cefdinir in the diluted solution using a validated analytical technique, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the original solubility based on the measured concentration and the dilution factor.

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the change in the UV-Vis absorbance of Cefdinir as a function of pH.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 1 to 11).

  • Preparation of Cefdinir Solutions: Prepare a stock solution of Cefdinir in a suitable solvent (e.g., methanol or water with a small amount of acid or base to aid dissolution). Prepare a set of solutions with a constant concentration of Cefdinir in each of the buffer solutions.

  • UV-Vis Measurement: Record the UV-Vis spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: Plot the absorbance at a wavelength that shows a significant change with pH versus the pH of the solution. The pKa can be determined from the inflection point of the resulting sigmoidal curve.

UV-Vis Spectrophotometry

This protocol describes the acquisition of a UV-Vis absorption spectrum for Cefdinir.

  • Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

  • Solvent Selection: Choose a suitable solvent in which Cefdinir is soluble and that is transparent in the desired wavelength range (e.g., 0.1 M phosphate buffer, pH 7.0).

  • Preparation of Standard Solution: Accurately weigh a known amount of Cefdinir and dissolve it in the chosen solvent to prepare a stock solution of known concentration. Further dilute the stock solution to obtain a working solution with an absorbance in the optimal range of the instrument (typically 0.2-0.8 AU).

  • Blank Measurement: Fill a cuvette with the solvent and place it in the spectrophotometer. Record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the Cefdinir working solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Interpretation: Identify the wavelength(s) of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

This protocol details the analysis of Cefdinir using the KBr pellet method for Fourier-Transform Infrared (FT-IR) spectroscopy.

  • Sample Preparation: Grind a small amount (1-2 mg) of Cefdinir with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform mixture is obtained.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Background Scan: Perform a background scan with an empty sample compartment.

  • Sample Scan: Acquire the IR spectrum of the Cefdinir sample, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the Cefdinir molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for preparing a Cefdinir sample for ¹H NMR analysis.

  • Sample Preparation: Dissolve approximately 5-10 mg of Cefdinir in a suitable deuterated solvent (e.g., DMSO-d₆) in a small vial.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required for chemical shift referencing.

  • Shimming: Place the NMR tube in the spectrometer and perform shimming to optimize the magnetic field homogeneity.

  • Spectrum Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum for analysis.

Mechanism of Action and Degradation Pathways

Visual representations of Cefdinir's mechanism of action and degradation pathways are crucial for a comprehensive understanding.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefdinir, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process involves the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan. The inhibition of this process leads to a weakened cell wall and subsequent cell lysis.

Caption: Mechanism of action of Cefdinir via inhibition of bacterial cell wall synthesis.

Degradation Pathways

Cefdinir is susceptible to degradation, primarily through hydrolysis of the β-lactam ring and various isomerizations.[11] These degradation pathways are influenced by factors such as pH and temperature.[11]

G cluster_degradation Degradation Pathways cluster_isomerization_products Isomerization Products Cefdinir Cefdinir Hydrolysis Hydrolysis (β-lactam ring opening) Cefdinir->Hydrolysis Isomerization Isomerization Cefdinir->Isomerization Lactonization Lactonization Isomerization->Lactonization Epimerization Epimerization (C-6 or C-7) Isomerization->Epimerization Syn_anti_isomerization syn-anti Isomerization (N-oxime function) Isomerization->Syn_anti_isomerization

Caption: Major degradation pathways of Cefdinir.

Experimental Workflow for Stability Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying Cefdinir and its degradation products. The following diagram illustrates a typical workflow for developing and validating such a method.

G Start Method Development Stress_studies Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress_studies Chromatographic_conditions Optimization of Chromatographic Conditions Stress_studies->Chromatographic_conditions Method_validation Method Validation Chromatographic_conditions->Method_validation Analysis Analysis of Cefdinir and Degradation Products Method_validation->Analysis End Validated Method Analysis->End

Caption: Workflow for developing a stability-indicating HPLC method for Cefdinir.

References

Exploratory

Cefdinir Degradation: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the degradation pathways of Cefdinir, a third-generation cephalosporin antibiotic. Unders...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathways of Cefdinir, a third-generation cephalosporin antibiotic. Understanding the stability of Cefdinir and the formation of its degradation byproducts is critical for ensuring the quality, safety, and efficacy of its pharmaceutical formulations. This document details the hydrolytic, oxidative, and photolytic degradation pathways, presents quantitative data on byproduct formation, and provides detailed experimental protocols for conducting and analyzing Cefdinir degradation studies.

Core Degradation Pathways of Cefdinir

Cefdinir is susceptible to degradation under various stress conditions, including acidic, basic, oxidative, and photolytic exposure. The primary degradation mechanisms involve the opening of the β-lactam ring, a characteristic feature of cephalosporins, as well as several pH-dependent isomerizations.[1]

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for Cefdinir, proceeding through different mechanisms depending on the pH of the environment.

  • Acidic Conditions: In acidic solutions (e.g., 0.1 M HCl), Cefdinir undergoes hydrolysis, leading to the opening of the β-lactam ring.[2] Studies have shown that approximately 20.14% of the drug degrades after being refluxed at 60°C for 60 minutes in 0.1 M HCl.[2] The degradation in acidic media is generally slower compared to alkaline conditions.[2] One of the key transformations in acidic to neutral solutions is the formation of lactam ring-opened γ-lactones as a mixture of four diastereoisomers.[3]

  • Basic Conditions: Cefdinir is highly labile to alkaline hydrolysis.[2] In a 0.1 N NaOH solution at 60°C, as much as 48.83% of the drug can degrade within 60 minutes.[2] The primary degradation route in basic conditions is the opening of the β-lactam ring.[1]

  • Neutral Conditions: In neutral aqueous solutions (pH 6), hydrolytic degradation also occurs, leading to the formation of various degradation products.[1]

Oxidative Degradation

Cefdinir is susceptible to oxidation. Exposure to oxidizing agents like hydrogen peroxide results in significant degradation. For instance, in the presence of 3% hydrogen peroxide at 60°C for 60 minutes, approximately 31.20% of Cefdinir degrades.[2]

Photolytic and Thermal Degradation

While Cefdinir is relatively stable under thermal stress, some degradation is observed. Heating at 60°C for 60 minutes resulted in a 20.12% loss of the drug.[2] Photolytic degradation also occurs when Cefdinir is exposed to UV light.[4]

The following diagram illustrates the general degradation pathways of Cefdinir under different stress conditions.

Cefdinir_Degradation_Pathway cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_other Other Stressors Cefdinir Cefdinir Acidic Acidic Conditions (e.g., 0.1 M HCl) Cefdinir->Acidic Hydrolysis Basic Basic Conditions (e.g., 0.1 N NaOH) Cefdinir->Basic Hydrolysis Neutral Neutral pH Cefdinir->Neutral Hydrolysis Oxidative Oxidative Stress (e.g., 3% H2O2) Cefdinir->Oxidative Oxidation Thermal Thermal Stress (e.g., 60-80°C) Cefdinir->Thermal Degradation Photolytic Photolytic Stress (UV light) Cefdinir->Photolytic Degradation Degradation_Products Degradation Products (e.g., β-lactam ring-opened products, isomers) Acidic->Degradation_Products Basic->Degradation_Products Neutral->Degradation_Products Oxidative->Degradation_Products Thermal->Degradation_Products Photolytic->Degradation_Products

Caption: General Degradation Pathways of Cefdinir.

Quantitative Analysis of Cefdinir Degradation

The extent of Cefdinir degradation varies significantly depending on the stressor and the experimental conditions. The following table summarizes quantitative data from forced degradation studies.

Stress ConditionReagent/ParameterTemperatureDurationPercent DegradationReference
Acid Hydrolysis 0.1 M HCl60°C60 minutes20.14%[2]
Alkaline Hydrolysis 0.1 N NaOH60°C60 minutes48.83%[2]
Oxidative Degradation 3% H₂O₂60°C60 minutes31.20%[2]
Thermal Degradation -60°C60 minutes20.12%[2]
Thermal Degradation -80°C48 hoursNot specified[2]
Photolytic Degradation UV light (254 nm)AmbientNot specifiedDegradation observed[4]

Identified Degradation Byproducts

Several degradation products of Cefdinir have been isolated and characterized. The primary degradation pathways lead to the formation of isomers and products resulting from the cleavage of the β-lactam ring.

A study on the hydrolytic degradation of Cefdinir identified seven major degradation products in acidic, neutral, and basic solutions.[1] These products were isolated using preparative and/or high-performance liquid chromatography and characterized by UV, IR, 1H-NMR, and mass spectra.[1] The main degradation routes were identified as β-lactam ring-opening and pH-dependent isomerizations, including lactonization, epimerization at C-6 or C-7, and syn-anti isomerization of the N-oxime function.[1]

In acidic to neutral solutions, hydrolysis leads to the formation of lactam ring-opened γ-lactones as a mixture of four diastereoisomers.[3]

Experimental Protocols

Detailed and validated analytical methods are crucial for the accurate determination of Cefdinir and its degradation products. Stability-indicating methods, primarily using High-Performance Liquid Chromatography (HPLC), have been developed for this purpose.

Forced Degradation Studies Protocol

The following protocols are based on established methods for inducing Cefdinir degradation.[2]

1. Acid-Induced Degradation:

  • Prepare a stock solution of Cefdinir (e.g., 1 mg/mL) in methanol.

  • To 10 mL of the stock solution, add 10 mL of 0.1 M HCl.

  • Reflux the mixture at 60°C for a specified duration (e.g., 6 hours).

  • Cool the solution to room temperature.

  • Neutralize the solution to pH 7 with 0.1 M NaOH.

  • Dilute the solution with the mobile phase to a final concentration suitable for analysis (e.g., 10 µg/mL).

2. Base-Induced Degradation:

  • To 10 mL of the Cefdinir stock solution (1 mg/mL in methanol), add 10 mL of 0.1 M NaOH.

  • Reflux the mixture at 60°C for a specified duration (e.g., 6 hours).

  • Cool the solution to room temperature.

  • Neutralize the solution to pH 7 with 0.1 M HCl.

  • Dilute with the mobile phase to the desired final concentration.

3. Oxidative Degradation:

  • To 10 mL of the Cefdinir stock solution (1 mg/mL), add 10 mL of 30% H₂O₂.

  • Reflux the mixture at 60°C for a specified duration (e.g., 6 hours).

  • Cool the solution to room temperature.

  • Dilute with the mobile phase to the desired final concentration.

4. Thermal Degradation:

  • Store a known quantity of solid Cefdinir (e.g., 50 mg) at 80°C for 48 hours.

  • Dissolve the sample in methanol and dilute with the mobile phase to achieve the desired final concentration.

5. Photolytic Degradation:

  • Expose a solution of Cefdinir to UV light at 254 nm.[4] The duration of exposure should be optimized to achieve a detectable level of degradation.

The following diagram illustrates a general experimental workflow for conducting and analyzing Cefdinir degradation studies.

Experimental_Workflow start Start: Cefdinir Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralization / Dilution (if applicable) stress->neutralize analysis Analytical Method (e.g., RP-HPLC, LC-MS) neutralize->analysis data Data Acquisition and Analysis (Peak identification, quantification) analysis->data results Results: - Degradation Pathway - Byproduct Profile - Quantitative Data data->results

Caption: Experimental Workflow for Cefdinir Degradation Analysis.

Analytical Method: Stability-Indicating RP-HPLC

A robust stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for separating Cefdinir from its degradation products.[5]

  • Column: Develosil C18 column.[5]

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3) in a 40:60 ratio.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 254 nm.[5]

  • Retention Time of Cefdinir: Approximately 6.31 minutes under these conditions.[5]

This method has been shown to be rapid, precise, specific, and cost-effective for the quality control and validation of Cefdinir in pharmaceutical formulations.[5] The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[2]

Conclusion

The degradation of Cefdinir is a complex process influenced by various environmental factors. A thorough understanding of its degradation pathways and the resulting byproducts is paramount for the development of stable pharmaceutical formulations and for ensuring patient safety. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals involved in the development and quality control of Cefdinir-containing products. The use of validated stability-indicating analytical methods is critical for accurately assessing the stability of Cefdinir and quantifying its degradation products.

References

Foundational

Spectroscopic Analysis of Cefdinir Crystal Structure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the crystal structure of Cefdinir, a third-gener...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the crystal structure of Cefdinir, a third-generation cephalosporin antibiotic. Understanding the solid-state properties of an active pharmaceutical ingredient (API) like Cefdinir is critical for ensuring its quality, stability, and bioavailability. This document details the experimental protocols for various analytical methods and presents a comparative analysis of the spectroscopic data for different crystalline forms of Cefdinir.

Introduction to Cefdinir and its Polymorphism

Cefdinir (chemical formula: C₁₄H₁₃N₅O₅S₂) is a widely used oral antibiotic effective against a broad spectrum of gram-positive and gram-negative bacteria.[1] The molecule can exist in different solid-state forms, including anhydrous crystals, hydrated forms (monohydrate and sesquihydrate), and amorphous solids.[2][3] These different forms, known as polymorphs or pseudopolymorphs, can exhibit distinct physicochemical properties, such as solubility, dissolution rate, and stability, which can significantly impact the drug's therapeutic efficacy.[4] Therefore, rigorous spectroscopic analysis is essential to identify and characterize the specific solid form of Cefdinir present in a drug substance or product.

Key Spectroscopic Techniques for Crystal Structure Analysis

A multi-technique approach is typically employed to fully characterize the crystal structure of Cefdinir. The primary methods include Powder X-ray Diffraction (PXRD), Fourier Transform Infrared (FT-IR) Spectroscopy, and Differential Scanning Calorimetry (DSC). Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy can also provide valuable insights into the local molecular environment.

Experimental Protocols

The following sections outline the detailed methodologies for the key experiments used in the spectroscopic analysis of Cefdinir's crystal structure.

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for identifying crystalline phases and determining the degree of crystallinity. Each crystalline solid has a unique diffraction pattern, which serves as a "fingerprint" for identification.

Methodology:

  • Sample Preparation: A small amount of the Cefdinir powder sample is gently packed into a sample holder, ensuring a flat and even surface.

  • Instrumentation: A powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source is commonly used.

  • Data Collection: The instrument is typically operated at a voltage of 40 kV and a current of 40 mA.[5] Data is collected over a 2θ range of 5° to 40°, with a step size of 0.02° and a scan speed of 1°/minute.

  • Data Analysis: The resulting diffractogram is analyzed to identify the angular positions (2θ) and intensities of the diffraction peaks. These are then compared to reference patterns of known Cefdinir polymorphs.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of functional groups within the Cefdinir molecule. Differences in the crystal lattice can lead to shifts in these vibrational frequencies, allowing for the differentiation of polymorphs.

Methodology:

  • Sample Preparation: The Cefdinir sample is typically prepared as a potassium bromide (KBr) pellet. A small amount of the sample is mixed with dry KBr powder and compressed into a thin, transparent disc.

  • Instrumentation: A Fourier Transform Infrared spectrometer is used for analysis.

  • Data Collection: The spectrum is recorded in the mid-IR range, typically from 4000 to 400 cm⁻¹. A resolution of 4 cm⁻¹ is common, and multiple scans (e.g., 32 scans) are averaged to improve the signal-to-noise ratio.

  • Data Analysis: The positions and relative intensities of the absorption bands are analyzed. Key vibrational bands for Cefdinir include those associated with the β-lactam ring, amide groups, carboxylic acid, and the aminothiazole ring.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal properties such as melting point, glass transition temperature, and to study solid-state transitions.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the Cefdinir sample (typically 3-5 mg) is placed in an aluminum pan, which is then hermetically sealed.

  • Instrumentation: A differential scanning calorimeter is used.

  • Data Collection: The sample is heated at a constant rate, commonly 10 °C/minute, under a nitrogen purge. The heat flow is recorded as a function of temperature, typically over a range of 25 °C to 300 °C.

  • Data Analysis: The resulting thermogram is analyzed to identify endothermic and exothermic events. For crystalline forms, a sharp endotherm corresponding to the melting point is expected. Amorphous forms will show a glass transition followed by a broader crystallization exotherm and subsequent melting.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

ssNMR provides detailed information about the local chemical environment of specific nuclei (e.g., ¹³C, ¹⁵N) within the solid state. It is particularly useful for distinguishing between polymorphs that may have similar PXRD patterns or FT-IR spectra.

Methodology (General):

  • Sample Preparation: The Cefdinir powder is packed into a zirconia rotor of an appropriate size (e.g., 4 mm or 7 mm).

  • Instrumentation: A solid-state NMR spectrometer operating at a high magnetic field strength is required. Cross-polarization magic-angle spinning (CP/MAS) is a common technique used for ¹³C ssNMR.

  • Data Collection: The sample is spun at a high speed (e.g., 5-15 kHz) at the magic angle (54.7°) to average out anisotropic interactions and obtain high-resolution spectra.

  • Data Analysis: The chemical shifts of the resonances in the ¹³C spectrum are analyzed. Different crystalline forms of Cefdinir will exhibit distinct chemical shifts for the carbon atoms in the molecule due to differences in their local electronic environments.

Data Presentation: Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for different known forms of Cefdinir.

Table 1: Powder X-ray Diffraction (PXRD) Data for Cefdinir Crystal Forms

Anhydrous Cefdinir (Form A)[5]Cefdinir Sesquihydrate[3]
Characteristic Peaks (2θ) Crystallographic Data
14.7°, 17.8°, 21.5°, 22.0°, 23.4°, 24.5°, 28.1°Space Group: C2
d-spacing (Å) a = 23.98775 Å
15.24, 11.30, 10.92, 7.51, 5.66, 5.48, 4.91, 4.76, 4.55, 4.23, 4.17, 3.99, 3.74, 3.64, 3.53, 3.46, 3.39, 3.26, 3.17, 3.08, 2.96, 2.89, 2.82, 2.81, 2.63, 2.57, 2.54, 2.39, 2.31, 1.99, 1.97b = 5.01646 Å
c = 15.92016 Å
β = 109.4470°
V = 1806.438 ų

Table 2: Fourier Transform Infrared (FT-IR) Spectroscopy Data for Cefdinir Crystal Forms

Anhydrous Cefdinir[2]Cefdinir Monohydrate[2]
Characteristic Peaks (cm⁻¹) Characteristic Peaks (cm⁻¹)
~3300-3500 (N-H, O-H stretching)Broader O-H stretching band due to water
~1770 (β-lactam C=O stretching)Shift in β-lactam C=O stretching
~1670 (Amide I C=O stretching)Shift in Amide I C=O stretching
~1540 (Amide II N-H bending)Shift in Amide II N-H bending

Note: Specific peak positions can vary slightly depending on the sample preparation and instrument.

Table 3: Differential Scanning Calorimetry (DSC) Data for Cefdinir Crystal Forms

Anhydrous Cefdinir[2]Cefdinir Monohydrate[2]Amorphous Cefdinir
Thermal Events Thermal Events Thermal Events
Sharp endotherm corresponding to meltingEndotherm due to dehydration followed by melting at a different temperature than the anhydrous formGlass transition (Tg) followed by a crystallization exotherm and subsequent melting

Visualization of Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the workflow for spectroscopic analysis and the relationship between the different techniques.

experimental_workflow cluster_sample Cefdinir Sample cluster_analysis Spectroscopic Analysis cluster_data Data Analysis and Characterization Cefdinir_Sample Cefdinir Powder Sample PXRD Powder X-ray Diffraction (PXRD) Cefdinir_Sample->PXRD FTIR Fourier Transform Infrared (FT-IR) Spectroscopy Cefdinir_Sample->FTIR DSC Differential Scanning Calorimetry (DSC) Cefdinir_Sample->DSC ssNMR Solid-State Nuclear Magnetic Resonance (ssNMR) Cefdinir_Sample->ssNMR PXRD_Data Diffraction Pattern (d-spacing, 2θ) PXRD->PXRD_Data FTIR_Data Vibrational Spectrum (Wavenumbers) FTIR->FTIR_Data DSC_Data Thermogram (Melting Point, Tg) DSC->DSC_Data ssNMR_Data NMR Spectrum (Chemical Shifts) ssNMR->ssNMR_Data Characterization Crystal Form Identification (Polymorph, Hydrate, Amorphous) PXRD_Data->Characterization FTIR_Data->Characterization DSC_Data->Characterization ssNMR_Data->Characterization

Caption: Experimental workflow for the spectroscopic analysis of Cefdinir crystal structure.

logical_relationships cluster_techniques Spectroscopic Techniques cluster_information Structural Information PXRD PXRD Crystallinity Crystallinity & Phase ID PXRD->Crystallinity FTIR FT-IR Functional_Groups Functional Groups & H-Bonding FTIR->Functional_Groups DSC DSC Thermal_Properties Thermal Properties & Purity DSC->Thermal_Properties ssNMR ssNMR Local_Environment Local Molecular Environment ssNMR->Local_Environment Crystallinity->FTIR complements Crystallinity->ssNMR complements Functional_Groups->ssNMR complements

Caption: Logical relationships between spectroscopic techniques and the structural information they provide.

Conclusion

The spectroscopic characterization of Cefdinir's crystal structure is a critical component of its development and quality control. A combination of PXRD, FT-IR, and DSC provides a comprehensive understanding of the solid-state form of the drug. While PXRD is the definitive method for identifying crystalline phases, FT-IR and DSC offer valuable complementary information regarding molecular structure and thermal stability. For more in-depth analysis and differentiation of subtle polymorphic differences, solid-state NMR can be a powerful tool. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists involved in the analysis and development of Cefdinir and other pharmaceutical solids.

References

Exploratory

The Early Discovery and Development of Cefdinir: A Technical Overview

Cefdinir is a third-generation semi-synthetic cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Developed by Fujisawa Pharmaceutical Co., Ltd.

Author: BenchChem Technical Support Team. Date: December 2025

Cefdinir is a third-generation semi-synthetic cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Developed by Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma), it was first approved for medical use in Japan in 1991 and later by the US FDA on December 4, 1997.[1][2] This document provides a detailed technical guide on the core aspects of its early discovery, synthesis, mechanism of action, and preclinical and clinical development.

Discovery and Rationale for Development

The research and development of new oral cephalosporins in the late 1970s aimed to identify compounds with potent antibacterial activity, particularly against emerging β-lactamase-producing strains, and good oral bioavailability.[3] Fujisawa's research program initially focused on modifying existing injectable third-generation cephalosporins to improve their absorption from the gastrointestinal tract.[3]

The starting point for this research was ceftizoxime, an injectable cephalosporin that showed a modest urinary excretion rate after oral administration in rats, suggesting some level of intrinsic absorption.[3] Researchers hypothesized that modifying the oxime moiety could enhance this property. This line of inquiry first led to the discovery of cefixime, which had excellent activity against Gram-negative bacteria but was less potent against Gram-positive organisms like Staphylococcus aureus.[3][4]

This limitation prompted a second research goal: to develop a new oral cephem with a more balanced spectrum, including enhanced activity against Gram-positive bacteria.[3] By further exploring structure-activity relationships, researchers at Fujisawa discovered that a hydroxyimino group at the 7-position of the cephalosporin nucleus provided the desired balanced spectrum. This led to the identification and development of Cefdinir (initially coded as FK482).[3] The key structural features of Cefdinir include a 7β-[2-(2-aminothiazol-4-yl)-2-(Z)-hydroxyiminoacetamido] side chain and a 3-vinyl group, which contribute to its antibacterial spectrum and oral activity.[4][5]

Chemical Synthesis

The synthesis of Cefdinir involves the coupling of a protected 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) core with a side chain, followed by deprotection. One of the early patented methods involves the acylation of the primary amine of the 7-AVCA intermediate with 4-bromo-3-oxobutanoyl bromide.[1] The resulting amide's active methylene group is then nitrosated with sodium nitrite to form an oxime.[1] The final key step is the reaction of the bromoketone functional group with thiourea, which forms the aminothiazole ring of Cefdinir.[1] The final product is obtained after removing the carboxyl protecting group, often a benzhydryl ester, using an acid like trifluoroacetic acid.[1][6]

Various synthetic routes have been developed to improve yield, purity, and industrial-scale feasibility, often involving different protecting groups and activated esters for the side-chain coupling reaction.[2][7][8]

G cluster_synthesis Cefdinir Synthesis Pathway A 7-amino-3-vinylcephalosporanic acid (7-AVCA) intermediate B Acylation with 4-bromo-3-oxobutanoyl bromide A->B C Amide Intermediate B->C Step 1 D Nitrosation with Sodium Nitrite C->D E Oxime Intermediate D->E Step 2 F Reaction with Thiourea (Thiazole Ring Formation) E->F G Protected Cefdinir F->G Step 3 H Deprotection (e.g., with Trifluoroacetic Acid) G->H I Cefdinir H->I Step 4

Caption: A simplified workflow of an early Cefdinir synthesis method.

Mechanism of Action

Cefdinir is a bactericidal antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[9][10] Its primary targets are penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[9] Peptidoglycan provides structural integrity to the bacterial cell wall.[9] By binding to and inactivating these PBPs, Cefdinir prevents the cross-linking of peptidoglycan chains.[9] This disruption leads to a weakened cell wall, causing the bacterial cell to lyse and die.[11]

A key advantage of Cefdinir is its stability in the presence of many common plasmid-mediated β-lactamase enzymes.[12][13] These enzymes are a primary mechanism of resistance for many bacteria against β-lactam antibiotics. Cefdinir's resistance to hydrolysis by these enzymes allows it to remain effective against many strains that are resistant to other penicillins and cephalosporins.[5][14]

G cluster_moa Cefdinir Mechanism of Action Cefdinir Cefdinir Inhibition Binding and Inhibition Cefdinir->Inhibition PBPs Penicillin-Binding Proteins (PBPs) on Bacterial Cell Membrane PBPs->Inhibition Crosslinking Peptidoglycan Cross-linking Inhibition->Crosslinking Prevents CellWall Stable Cell Wall Synthesis Crosslinking->CellWall Essential for Lysis Weakened Cell Wall -> Cell Lysis Crosslinking->Lysis Failure leads to

Caption: The mechanism of Cefdinir's bactericidal action.

In Vitro and In Vivo Efficacy

Early in vitro evaluations demonstrated Cefdinir's potent, broad-spectrum activity. Standard agar dilution methods were commonly used to determine the Minimum Inhibitory Concentrations (MICs).[15] Cefdinir showed excellent activity against key respiratory and skin pathogens.[12][13] It is particularly active against Streptococcus pneumoniae (penicillin-susceptible), Streptococcus pyogenes, Haemophilus influenzae (including β-lactamase producing strains), Moraxella catarrhalis (including β-lactamase producing strains), and methicillin-susceptible Staphylococcus aureus.[16][17][18] Its activity against Enterobacteriaceae was found to be superior to many other oral antibiotics tested at the time.[15] However, like other third-generation cephalosporins, it has little activity against Pseudomonas aeruginosa, oxacillin-resistant staphylococci, and enterococci.[16][17]

Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) of Cefdinir and Other Oral Cephalosporins

Organism Cefdinir Cefixime Cefpodoxime Cefaclor
S. aureus (Oxacillin-sensitive) 1 32 8 >64
S. pneumoniae 0.5 0.5 0.25 4
S. pyogenes ≤0.015 ≤0.06 ≤0.06 0.25
H. influenzae 0.25 ≤0.015 0.125 8
M. catarrhalis 0.25 0.25 0.5 2
E. coli 2 0.125 1 >64
K. pneumoniae 1 ≤0.015 0.25 >64

Data compiled from multiple sources.[16][17]

Preclinical studies in mouse infection models confirmed the potent in vivo activity of orally administered Cefdinir.[19] These studies were crucial for establishing dosage and predicting clinical success. For example, in models of lethal systemic infection, Cefdinir demonstrated low protective dose 50% (PD50) values.[19]

Table 2: In Vivo Efficacy of Cefdinir in Mouse Infection Models

Infection Model Pathogen PD50 (mg/kg)
Lethal Systemic Infection S. aureus (β-lactamase negative) 2.7
Lethal Systemic Infection S. aureus (β-lactamase positive) 2.3
Subcutaneous Abscess S. aureus (β-lactamase negative) 11
Subcutaneous Abscess S. aureus (β-lactamase positive) 24
Lethal Systemic Infection H. influenzae (β-lactamase negative) 5.8
Lethal Systemic Infection H. influenzae (β-lactamase positive) 3.1

Source: Diagnostic Microbiology and Infectious Disease, 1994.[19]

Subsequent clinical trials in humans demonstrated Cefdinir's efficacy in treating a range of mild-to-moderate infections.[12][14] In trials for community-acquired pneumonia, Cefdinir showed clinical cure rates of 80%, comparable to cefaclor (79%), with an overall pathogen eradication rate of 91%.[20][21] It also proved effective for acute bacterial exacerbations of chronic bronchitis, sinusitis, pharyngitis, and uncomplicated skin infections.[14]

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of Cefdinir supports convenient once or twice-daily dosing.[12][14]

  • Absorption: It is rapidly absorbed after oral administration, with peak plasma concentrations occurring 2 to 4 hours post-dose.[12][20]

  • Distribution: Cefdinir distributes into various tissues, including the middle ear, tonsils, and lungs.[11][14] It is approximately 60-70% bound to plasma proteins.[20]

  • Metabolism and Excretion: Cefdinir is not appreciably metabolized, and its activity is primarily due to the parent drug.[20][22][23] It is eliminated principally via renal excretion, with a mean plasma elimination half-life of about 1.5 to 1.8 hours in adults with normal renal function.[12][22][24]

Table 3: Key Pharmacokinetic Parameters of Cefdinir in Adults

Parameter Value
Time to Peak Plasma Concentration (Tmax) 2 - 4 hours
Plasma Elimination Half-Life (t1/2) ~1.7 hours
Plasma Protein Binding 60 - 70%
Apparent Oral Clearance (300 mg dose) 11.6 mL/min/kg
Renal Clearance 2.0 mL/min/kg
Percent of Dose Excreted Unchanged in Urine 11.6% - 18.4%

Data compiled from multiple sources.[20][22][23]

The safety profile of Cefdinir was found to be similar to other oral cephalosporins. The most commonly reported adverse events in clinical trials were diarrhea, nausea, and skin rash.[1][12]

Experimental Protocols

  • Preparation of Media: Mueller-Hinton agar is prepared according to the manufacturer's instructions, sterilized, and cooled to 45-50°C.

  • Antibiotic Dilution: Serial twofold dilutions of Cefdinir are prepared in a suitable solvent and added to the molten agar to achieve the desired final concentrations.

  • Inoculum Preparation: Bacterial isolates are grown to a logarithmic phase in a broth medium. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The inoculum is then diluted to yield a final concentration of approximately 10⁴ CFU per spot on the agar plate.

  • Inoculation: The prepared bacterial suspensions are applied to the surface of the antibiotic-containing agar plates using a multipoint inoculator.

  • Incubation: Plates are incubated at 35°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[15]

  • Animal Model: Groups of mice (e.g., Swiss Webster) of a specific age and weight are used.

  • Infection Challenge: Mice are challenged via intraperitoneal injection with a bacterial suspension containing a predetermined number of CFUs (e.g., 10-100 times the LD50) of the test pathogen (e.g., S. aureus or H. influenzae).

  • Drug Administration: Cefdinir is prepared in a suitable vehicle (e.g., carboxymethyl cellulose) and administered orally via gavage at various dose levels at specified time points post-infection (e.g., 1 and 5 hours).

  • Observation: Animals are observed for a defined period (e.g., 4-7 days) for mortality.

  • PD50 Calculation: The protective dose 50% (PD50), the dose required to protect 50% of the infected mice from death, is calculated using a statistical method such as the probit method.[19]

Conclusion

The development of Cefdinir was a significant advancement in the field of oral antibiotics. Stemming from a targeted research program at Fujisawa Pharmaceutical, it successfully addressed the need for an oral cephalosporin with a balanced spectrum of activity against common Gram-positive and Gram-negative pathogens, including many β-lactamase-producing strains. Its favorable pharmacokinetic profile, demonstrated in vitro and in vivo efficacy, and manageable safety profile established it as a valuable therapeutic option for a range of mild-to-moderate community-acquired infections. The early development history of Cefdinir serves as a case study in rational drug design, moving from a defined clinical need to a successful therapeutic agent through systematic chemical modification and rigorous preclinical and clinical evaluation.

References

Foundational

Cefdinir's Mode of Action on Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Cefdinir, a third-generation oral cephalosporin, exerts its bactericidal effect by targeting and inactivating penicillin-binding proteins (PBPs), e...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefdinir, a third-generation oral cephalosporin, exerts its bactericidal effect by targeting and inactivating penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall synthesis. This technical guide provides an in-depth exploration of Cefdinir's mode of action, focusing on its interaction with PBPs. It includes a summary of available quantitative binding data, detailed experimental protocols for assessing PBP affinity, and visual representations of the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in antimicrobial drug discovery and development.

Introduction

Cefdinir is a broad-spectrum cephalosporin antibiotic effective against a variety of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis.[3] This process is critical for bacterial survival, and its disruption leads to cell lysis and death. The primary molecular targets of Cefdinir are the penicillin-binding proteins (PBPs), a group of bacterial enzymes responsible for the final steps of peptidoglycan synthesis.[3] Understanding the specific interactions between Cefdinir and various PBPs is crucial for elucidating its spectrum of activity and for the development of novel antimicrobial agents.

Mechanism of Action: Inhibition of Penicillin-Binding Proteins

The structural integrity of the bacterial cell wall is maintained by a peptidoglycan layer, a polymer of sugars and amino acids. PBPs are transpeptidases that catalyze the cross-linking of peptidoglycan chains, a final and essential step in cell wall biosynthesis. Cefdinir's structure mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate, allowing it to bind to the active site of PBPs.[3] A serine residue within the PBP active site attacks the β-lactam ring of Cefdinir, leading to the formation of a stable, covalent acyl-enzyme complex. This irreversible binding inactivates the PBP, halting peptidoglycan cross-linking and ultimately leading to a weakened cell wall and bacterial lysis.[3]

Signaling Pathway of PBP Inhibition by Cefdinir

PBP_Inhibition cluster_bacterium Bacterial Cell Cefdinir Cefdinir PBP Penicillin-Binding Protein (PBP) Cefdinir->PBP Binds to active site Inactive_Complex Inactive Cefdinir-PBP Complex Cefdinir->Inactive_Complex Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes PBP->Inactive_Complex Cell_Wall Stable Cell Wall Peptidoglycan_Synthesis->Cell_Wall Cell_Lysis Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis Inhibition Inactive_Complex->Cell_Lysis Leads to PBP_Assay_Workflow cluster_prep I. Membrane Preparation cluster_assay II. Competitive Binding Assay cluster_analysis III. Data Analysis start Bacterial Culture (mid-log phase) harvest Harvest Cells (Centrifugation) start->harvest lyse Cell Lysis (Sonication/French Press) harvest->lyse isolate Isolate Membranes (Ultracentrifugation) lyse->isolate quantify Quantify Protein Concentration isolate->quantify incubate Incubate Membranes with varying [Cefdinir] quantify->incubate label_pbp Add Fluorescent Penicillin (e.g., Bocillin™ FL) incubate->label_pbp stop_reaction Stop Reaction (SDS + Heat) label_pbp->stop_reaction sds_page Separate Proteins (SDS-PAGE) stop_reaction->sds_page visualize Visualize & Quantify Fluorescence sds_page->visualize plot Plot Data & Fit Curve visualize->plot determine_ic50 Determine IC50 Value plot->determine_ic50

References

Exploratory

The Chemical Stability of Cefdinir in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Cefdinir, a third-generation oral cephalosporin, is a widely prescribed antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cefdinir, a third-generation oral cephalosporin, is a widely prescribed antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] Its clinical efficacy is intrinsically linked to its chemical stability, as degradation can lead to a loss of potency and the formation of potentially harmful impurities. This technical guide provides a comprehensive overview of the chemical stability of Cefdinir in solution, detailing its degradation pathways, kinetics, and the analytical methodologies used for its assessment.

Core Concepts of Cefdinir Stability

Cefdinir's chemical structure, which includes a β-lactam ring, a vinyl group at the C-3 position, and an aminothiazole side chain, is susceptible to degradation under various conditions. The primary factors influencing its stability in solution are pH, temperature, and light.[2][3] Understanding the interplay of these factors is crucial for the development of stable pharmaceutical formulations and for ensuring the quality and safety of Cefdinir-containing products.

The degradation of Cefdinir in aqueous solutions proceeds through two main routes: the opening of the critical β-lactam ring and various pH-dependent isomerizations.[4] These isomerization reactions can include lactonization, epimerization at the C-6 or C-7 positions, and syn-anti isomerization of the N-oxime function.[4]

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products and establish the intrinsic stability of a drug molecule. Cefdinir has been subjected to a range of stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines.

Summary of Forced Degradation Conditions and Observations
Stress ConditionReagent/ParametersTemperatureDurationObserved DegradationReference
Acid Hydrolysis 0.1 M HCl60°C6 hours20.14% degradation[2]
1.0 N HClRefluxNot specifiedDegradation observed[5]
Alkaline Hydrolysis 0.1 N NaOH60°C60 minutes48.83% degradation[2]
0.05 N NaOHNot specifiedNot specifiedDegradation observed[5]
Oxidative Degradation 3% H₂O₂60°C60 minutes31.20% degradation[2]
0.1% v/v H₂O₂Not specifiedNot specifiedDegradation observed[5]
Thermal Degradation 80°C48 hours20.12% degradation (after reflux at 60°C for 60 min)[2]
105°CNot specifiedNot specifiedDegradation observed[5]
Photolytic Degradation UV light (254 nm)Ambient24 hours8.55% degradation[2]

These studies reveal that Cefdinir is particularly labile to alkaline hydrolysis, showing significant degradation in a short period.[2] It is also susceptible to oxidative and acidic conditions, while being relatively more stable under thermal and photolytic stress.[2]

Degradation Pathways

The degradation of Cefdinir is a complex process involving multiple pathways that are highly dependent on the pH of the solution.

Key Degradation Mechanisms:
  • β-Lactam Ring Opening: This is a common degradation pathway for all penicillin and cephalosporin antibiotics. The hydrolysis of the four-membered β-lactam ring renders the molecule inactive. This process is catalyzed by both acidic and basic conditions.[4][6]

  • Isomerization: Cefdinir can undergo several isomerization reactions:

    • Epimerization: The stereochemistry at the C-6 and C-7 positions can change, leading to the formation of diastereomers. C-6 and C-7 isomerization has been observed to be pH-dependent, particularly at pH ≥ 9.[7]

    • Lactonization: In acidic to neutral solutions, hydrolysis can lead to the formation of γ-lactones through the opening of the β-lactam ring.[7]

    • Syn-Anti Isomerization: The oxime function in the C-7 side chain can also undergo isomerization.[4]

The following diagram illustrates the major degradation pathways of Cefdinir in solution.

G Cefdinir Cefdinir Acid_Hydrolysis Acidic Conditions (e.g., pH 1) Cefdinir->Acid_Hydrolysis β-Lactam Opening & Lactonization Base_Hydrolysis Alkaline Conditions (e.g., pH 9) Cefdinir->Base_Hydrolysis β-Lactam Opening & Epimerization Neutral_Hydrolysis Neutral Conditions (e.g., pH 6-7) Cefdinir->Neutral_Hydrolysis β-Lactam Opening Degradation_Products_Acid Lactones (Mixture of diastereoisomers) Acid_Hydrolysis->Degradation_Products_Acid Degradation_Products_Base β-Lactam Ring Opened Products 7-Epimer Base_Hydrolysis->Degradation_Products_Base Degradation_Products_Neutral β-Lactam Ring Opened Products Neutral_Hydrolysis->Degradation_Products_Neutral

Cefdinir Degradation Pathways under Different pH Conditions.

Experimental Protocols

Accurate assessment of Cefdinir stability relies on robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for the separation and quantification of Cefdinir and its degradation products.

Representative Stability-Indicating HPLC Method

This protocol is a composite based on several published methods.[1][2]

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: Waters RP Spherisorb C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[2]

  • Mobile Phase: A mixture of aqueous buffer and organic solvents. A common composition is water (pH adjusted to 3.0 with orthophosphoric acid) : acetonitrile : methanol in a ratio of 13:5:2 (v/v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 286 nm.[2]

  • Injection Volume: 20 µL.

  • Temperature: Ambient.

3. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Cefdinir working standard in a mixture of methanol and acetonitrile (4:1 v/v).[2]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 0.05 – 15.00 μg/mL).[2]

  • Sample Solution: Prepare the sample to be tested at a known concentration in the mobile phase.

4. Forced Degradation Sample Preparation:

  • Acid Degradation:

    • To 10 mL of a 1 mg/mL Cefdinir stock solution, add 10 mL of methanol and 10 mL of 0.1 M HCl.[2]

    • Reflux the mixture at 60°C for approximately six hours.[2]

    • Cool the solution to room temperature and neutralize to pH 7 with 0.1 M NaOH.[2]

    • Dilute to a final volume of 100 mL with the mobile phase to obtain a concentration of 100 µg/mL.[2]

    • Further dilute to a final concentration of 10 µg/mL with the mobile phase before injection.[2]

  • Base Degradation:

    • To 10 mL of a 1 mg/mL Cefdinir stock solution, add 10 mL of methanol and 10 mL of 0.1 M NaOH.[2]

    • Reflux the mixture at 60°C for approximately one hour.

    • Cool the solution to room temperature and neutralize to pH 7 with 0.1 M HCl.[2]

    • Dilute to a final volume of 100 mL with the mobile phase to obtain a concentration of 100 µg/mL.[2]

    • Further dilute to a final concentration of 10 µg/mL with the mobile phase before injection.[2]

  • Oxidative Degradation:

    • To a known amount of Cefdinir, add a solution of 3% hydrogen peroxide.

    • Reflux the mixture at 60°C for one hour.[2]

    • Dilute with the mobile phase to a suitable concentration for analysis.

The following diagram illustrates a general workflow for a forced degradation study of Cefdinir.

G cluster_0 Stress Conditions Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Alkaline Hydrolysis (0.1 M NaOH, 60°C) Base->Stressed_Samples Oxidation Oxidation (3% H₂O₂, 60°C) Oxidation->Stressed_Samples Thermal Thermal (80°C) Thermal->Stressed_Samples Photo Photolytic (UV light) Photo->Stressed_Samples Cefdinir_Sample Cefdinir Sample (in solution) Cefdinir_Sample->Acid Cefdinir_Sample->Base Cefdinir_Sample->Oxidation Cefdinir_Sample->Thermal Cefdinir_Sample->Photo HPLC_Analysis Stability-Indicating HPLC Analysis Stressed_Samples->HPLC_Analysis Data_Analysis Data Analysis (Peak Purity, Assay, Degradation Products) HPLC_Analysis->Data_Analysis

Experimental Workflow for Cefdinir Forced Degradation Study.

Conclusion

The chemical stability of Cefdinir in solution is a multifaceted issue governed by pH, temperature, and light. It is most susceptible to degradation under alkaline conditions, leading to the opening of the β-lactam ring. Acidic conditions also promote degradation, primarily through hydrolysis and lactonization. A thorough understanding of these degradation pathways and the use of validated stability-indicating analytical methods are paramount for the development of robust and safe Cefdinir formulations. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry engaged in the development and quality control of Cefdinir products.

References

Foundational

Cefdinir's Spectrum of Activity Against Anaerobic Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the in vitro activity of Cefdinir, a third-generation oral cephalosporin, against a range of anaerobic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of Cefdinir, a third-generation oral cephalosporin, against a range of anaerobic bacteria. The document summarizes available quantitative data on Cefdinir's efficacy, details the standardized experimental protocols for susceptibility testing of anaerobic organisms, and presents logical workflows through diagrams as specified.

Introduction to Cefdinir

Cefdinir is a semi-synthetic, broad-spectrum cephalosporin antibiotic.[1] Its bactericidal action results from the inhibition of bacterial cell wall synthesis.[1] While Cefdinir is widely recognized for its activity against common aerobic pathogens in respiratory tract and skin infections, its efficacy against anaerobic bacteria is less pronounced and more variable.[2][3] Understanding this specific spectrum is crucial for guiding therapeutic choices and for the development of new antimicrobial agents. Cefdinir is stable in the presence of some, but not all, β-lactamase enzymes, which is a key factor in its activity profile.[1]

Quantitative In Vitro Activity of Cefdinir Against Anaerobic Bacteria

The in vitro efficacy of Cefdinir against anaerobic bacteria has been evaluated in several studies. The data presented below is primarily derived from a study by Rokugawa et al. (2007) on anaerobic isolates from dentoalveolar infections and supplemented with findings from the foundational, though less accessible, work of Kato et al. (1989).

Data from Dentoalveolar Infections

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Cefdinir against anaerobic bacteria isolated from dentoalveolar infections, as determined by the agar dilution method.

Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Prevotella spp.32014≤0.06 - >32
Fusobacterium spp.2400.251≤0.06 - 4
Porphyromonas spp.1600.52≤0.06 - 8
Peptostreptococcus micros800.251≤0.06 - 2

Data sourced from Rokugawa et al. (2007).[4]

General In Vitro Spectrum Findings

A pivotal study by Kato et al. (1989) established the broader in vitro spectrum of Cefdinir against anaerobic bacteria. While the full quantitative data from this study is not widely available, the key findings from its abstract and subsequent citations indicate:

  • Active against: Many species of Gram-negative anaerobic bacteria, pigmented Bacteroides, Peptostreptococcus anaerobius, Fusobacterium varium, Propionibacterium acnes, and Clostridium perfringens.[5]

  • Limited activity against: The Bacteroides fragilis group, including B. fragilis, Bacteroides ovatus, and Bacteroides thetaiotaomicron.[5] The MIC₅₀ for B. fragilis strains was reported to be 25 µg/mL.[5]

  • Variable activity against: Other Gram-positive anaerobes, with MICs for Clostridium difficile ranging from 25 to 100 µg/mL.[5]

It is important to note that Cefdinir can be hydrolyzed by β-lactamases produced by some strains of B. fragilis.[5]

Experimental Protocols

The determination of Cefdinir's in vitro activity against anaerobic bacteria requires strict adherence to standardized methodologies to ensure reproducibility and accuracy. The protocols outlined below are based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) document M11-A8, "Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria."[6] The agar dilution method is considered the reference standard.

Reference Agar Dilution Method
  • Preparation of Antimicrobial Stock Solutions:

    • Cefdinir powder is reconstituted with a suitable solvent to a known concentration.

    • Serial twofold dilutions of the stock solution are prepared.

  • Preparation of Agar Plates:

    • Brucella agar supplemented with hemin, vitamin K₁, and 5% laked sheep blood is prepared and sterilized.

    • The agar is cooled to 48-50°C in a water bath.

    • The appropriate volume of each antimicrobial dilution is added to the molten agar to achieve the final desired concentrations.

    • The agar is then poured into petri dishes and allowed to solidify.

  • Inoculum Preparation:

    • Anaerobic bacteria are grown on supplemented Brucella blood agar plates for 24-48 hours in an anaerobic environment.

    • Colonies are suspended in a suitable broth (e.g., thioglycolate broth) to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Plates:

    • The standardized bacterial suspension is applied to the surface of the prepared agar plates using a Steers-Foltz replicator or a similar device.

    • A growth control plate (without antibiotic) is also inoculated.

  • Incubation:

    • The inoculated plates are incubated in an anaerobic atmosphere (e.g., anaerobic jar or chamber) at 35-37°C for 42-48 hours.

  • Interpretation of Results:

    • The MIC is defined as the lowest concentration of Cefdinir that completely inhibits visible growth of the organism.

Quality Control
  • Reference Strains: Specific ATCC (American Type Culture Collection) strains of anaerobic bacteria with known MICs to Cefdinir are tested in parallel to ensure the accuracy of the results.

  • Growth and Purity Checks: All isolates are checked for purity and adequate growth on the control plates.

Visualizations

Experimental Workflow for Agar Dilution Susceptibility Testing

AgarDilutionWorkflow cluster_prep Preparation Phase cluster_inoc Inoculation Phase cluster_inc_read Incubation & Reading Phase stock_sol Prepare Cefdinir Stock Solution serial_dil Create Serial Dilutions stock_sol->serial_dil add_abx Add Cefdinir Dilutions to Molten Agar serial_dil->add_abx agar_prep Prepare Supplemented Brucella Agar agar_prep->add_abx pour_plates Pour Agar Plates add_abx->pour_plates inoculate Inoculate Plates with Standardized Suspension culture Culture Anaerobic Isolate (24-48h) suspension Prepare 0.5 McFarland Bacterial Suspension culture->suspension suspension->inoculate incubation Incubate Anaerobically (35-37°C, 42-48h) inoculate->incubation read_mic Read MIC (Lowest concentration with no growth) end End read_mic->end start Start start->stock_sol start->agar_prep start->culture

Caption: Workflow for Agar Dilution Susceptibility Testing of Anaerobic Bacteria.

Signaling Pathways and Logical Relationships

As this guide focuses on the in vitro spectrum of activity and experimental protocols, there are no specific signaling pathways to diagram. The logical relationship is the experimental workflow itself, as depicted above. The primary mechanism of action for Cefdinir, as with other cephalosporins, is the inhibition of penicillin-binding proteins (PBPs), which disrupts the synthesis of the peptidoglycan layer of the bacterial cell wall. Resistance in anaerobic bacteria to β-lactam antibiotics is often mediated by the production of β-lactamase enzymes.

Conclusion

Cefdinir demonstrates a variable spectrum of activity against anaerobic bacteria. It is generally active against Prevotella spp., Fusobacterium spp., Porphyromonas spp., and Peptostreptococcus micros, particularly those isolated from dentoalveolar infections. However, its efficacy against the Bacteroides fragilis group and Clostridium difficile is limited. The presence of β-lactamases in some anaerobic species, notably within the B. fragilis group, is a significant mechanism of resistance. For drug development professionals, this highlights the need for novel cephalosporins with enhanced stability to anaerobic β-lactamases. For researchers and scientists, continued surveillance of Cefdinir's activity against anaerobic isolates is warranted to monitor for changes in susceptibility patterns. The standardized methodologies outlined in this guide are essential for conducting such surveillance and for the evaluation of new antimicrobial agents against these important pathogens.

References

Protocols & Analytical Methods

Method

Cefdinir Minimum Inhibitory Concentration (MIC) Testing: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Introduction Cefdinir is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. It...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefdinir is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. It functions by inhibiting bacterial cell wall synthesis. Determining the Minimum Inhibitory Concentration (MIC) of cefdinir against specific bacterial isolates is crucial for surveillance studies, drug discovery, and guiding therapeutic choices. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. This document provides a detailed protocol for determining the MIC of cefdinir using the broth microdilution method, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle of Broth Microdilution MIC Testing

The broth microdilution method involves challenging a standardized bacterial inoculum with serial two-fold dilutions of cefdinir in a liquid growth medium. Following incubation, the microdilution wells are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of cefdinir that completely inhibits visible growth of the bacteria.

Materials and Reagents

  • Cefdinir analytical standard powder

  • Dimethyl sulfoxide (DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • For fastidious organisms (e.g., Streptococcus pneumoniae, Haemophilus influenzae):

    • Haemophilus Test Medium (HTM) broth

    • Mueller-Hinton broth with 2% to 5% lysed horse blood (LHB)

  • Sterile 96-well microtiter plates with round-bottom wells

  • Sterile reagent reservoirs

  • Multichannel pipettes and sterile tips

  • Sterile tubes for dilutions

  • Vortex mixer

  • Spectrophotometer or McFarland turbidity standards (0.5 standard)

  • Bacterial culture plates with fresh (18-24 hour) colonies of the test organism(s)

  • Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™, Haemophilus influenzae ATCC® 49247™, Streptococcus pneumoniae ATCC® 49619™)

  • Incubator (35 ± 2 °C)

Experimental Protocols

Preparation of Cefdinir Stock Solution
  • Solvent Selection : Cefdinir is soluble in DMSO.

  • Stock Concentration : Prepare a stock solution of cefdinir at a concentration of at least 1000 µg/mL. A higher concentration (e.g., 1280 µg/mL) is often used to facilitate serial dilutions.

  • Procedure :

    • Accurately weigh the required amount of cefdinir powder based on its potency.

    • Dissolve the powder in a minimal amount of DMSO.

    • Bring the solution to the final desired volume with sterile distilled water or the appropriate broth medium.

    • Ensure the solution is well-mixed.

  • Storage : Aliquot the stock solution into sterile, cryo-safe vials and store at -60°C or below for up to six months. Avoid repeated freeze-thaw cycles.

Preparation of Bacterial Inoculum
  • Primary Culture : From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.

  • Suspension : Transfer the colonies into a tube containing 4-5 mL of a suitable broth (e.g., CAMHB).

  • Standardization : Vortex the suspension thoroughly to ensure it is homogenous. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done by visual comparison or by measuring the optical density (OD) at 625 nm (target OD is typically 0.08-0.13). This standardized suspension contains approximately 1-2 x 10⁸ CFU/mL.

  • Final Inoculum : Within 15 minutes of standardization, dilute the adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically achieved by a 1:100 dilution of the standardized suspension.

Broth Microdilution Procedure
  • Plate Setup : Aseptically dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.

  • Cefdinir Dilution :

    • Add 100 µL of the working cefdinir solution (at twice the highest desired final concentration) to the wells in the first column.

    • Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

    • This will result in wells containing 100 µL of varying cefdinir concentrations.

  • Inoculation : Add 10 µL of the standardized bacterial inoculum (prepared in section 4.2) to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls :

    • Growth Control : At least one well containing only broth and the bacterial inoculum (no cefdinir).

    • Sterility Control : At least one well containing only broth (no bacteria or cefdinir).

  • Incubation : Cover the microtiter plate with a lid and incubate at 35 ± 2 °C for 16-20 hours in ambient air. For fastidious organisms, specific atmospheric conditions (e.g., 5% CO₂) may be required.

Reading and Interpreting Results
  • Visual Inspection : After incubation, place the microtiter plate on a reading apparatus. The MIC is the lowest concentration of cefdinir at which there is no visible growth (i.e., no turbidity or pellet at the bottom of the well) compared to the growth control well. The sterility control well should remain clear.

  • Quality Control : The MIC values for the QC strains must fall within the acceptable ranges specified by CLSI or other relevant bodies. If the QC results are out of range, the experimental results are considered invalid, and the test should be repeated.

Data Presentation

Table 1: Quality Control (QC) Ranges for Cefdinir MIC Testing
Quality Control StrainMediumAcceptable MIC Range (µg/mL)
Escherichia coli ATCC® 25922™CAMHB0.12 - 0.5
Staphylococcus aureus ATCC® 29213™CAMHB0.12 - 0.5
Haemophilus influenzae ATCC® 49247™HTM0.12 - 0.5
Streptococcus pneumoniae ATCC® 49619™CAMHB + 2-5% LHB0.06 - 0.25[1]

Note: QC ranges should be verified against the latest CLSI M100 document.

Interpretation of Results: Clinical Breakpoints

Interpreting MIC values to categorize a bacterial isolate as Susceptible (S), Intermediate (I), or Resistant (R) requires the use of established clinical breakpoints.

Important Note on Cefdinir Breakpoints: As of the latest revisions, both CLSI and EUCAST have removed specific cefdinir breakpoints from their primary guidance documents (e.g., CLSI M100, EUCAST Breakpoint Tables). However, the U.S. Food and Drug Administration (FDA) continues to recognize CLSI breakpoints for cefdinir.[2] This creates a complex situation for clinical interpretation.

For research and development purposes, it is recommended to report the MIC value itself. For clinical applications, laboratories should be aware of this discrepancy. The table below provides historical CLSI breakpoints for cefdinir for informational purposes.

Table 2: Historical CLSI Breakpoints for Cefdinir (µg/mL)
OrganismSusceptible (S)Intermediate (I)Resistant (R)
Streptococcus pneumoniae≤ 0.51≥ 2
Haemophilus influenzae≤ 12≥ 4
Staphylococcus spp.≤ 12≥ 4

Disclaimer: These breakpoints are for informational purposes only and may not be current. Users should consult the latest FDA guidance and/or an infectious diseases specialist for the most up-to-date interpretive criteria.

Diagrams

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Cefdinir Stock Solution dilution Perform Serial Dilutions in 96-Well Plate stock->dilution inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Plate with Bacterial Suspension inoculum->inoculate dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read Read MIC Value (Lowest concentration with no visible growth) incubate->read interpret Interpret Results using Clinical Breakpoints read->interpret

Caption: Experimental workflow for Cefdinir MIC testing.

MIC_Interpretation cluster_interpretation Interpretation mic_value Determined MIC Value susceptible Susceptible (S) (MIC ≤ S breakpoint) mic_value->susceptible Compare intermediate Intermediate (I) (S < MIC ≤ R breakpoint) mic_value->intermediate Compare resistant Resistant (R) (MIC > R breakpoint) mic_value->resistant Compare breakpoint Clinical Breakpoint (S, I, R values) breakpoint->susceptible breakpoint->intermediate breakpoint->resistant

Caption: Logical relationship for MIC value interpretation.

References

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Cefdinir Quantification

Audience: Researchers, scientists, and drug development professionals. Introduction Cefdinir is a third-generation semi-synthetic cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Cefdinir is a third-generation semi-synthetic cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Accurate and reliable quantification of Cefdinir is crucial for quality control in pharmaceutical manufacturing, pharmacokinetic studies, and various research applications.[2][3] This document provides a detailed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the effective determination of Cefdinir in both pharmaceutical dosage forms and biological matrices.

Principle The method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. A C18 stationary phase is used to separate Cefdinir from potential impurities and excipients based on its polarity. The mobile phase, a buffered aqueous-organic mixture, carries the sample through the column. Cefdinir is then detected by a UV detector at a wavelength where it exhibits maximum absorbance, and its concentration is determined by comparing its peak area to that of a known standard.

Instrumentation, Materials, and Reagents

1.1 Instrumentation

  • HPLC system equipped with a gradient or isocratic pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. (e.g., Shimadzu, Agilent, Waters)[4]

  • Chromatographic data acquisition and processing software.

  • Analytical balance

  • pH meter

  • Sonicator

  • Vortex mixer

  • Centrifuge

1.2 Materials and Reagents

  • Cefdinir Reference Standard (USP or equivalent).

  • Methanol (HPLC Grade).[4]

  • Acetonitrile (HPLC Grade).[3]

  • Water (HPLC Grade or Milli-Q).

  • Sodium Dihydrogen Phosphate, Ammonium Acetate, or other buffer salts (Analytical Grade).[1][4]

  • Orthophosphoric Acid or Phosphoric Acid (Analytical Grade).[5]

  • Syringe filters (0.2 µm or 0.45 µm).[4]

Experimental Protocols

This section details a stability-indicating HPLC method adapted from validated, published procedures.[5]

2.1 Chromatographic Conditions A summary of the chromatographic conditions is provided in the table below.

ParameterCondition
Column Waters RP Spherisorb C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase Water : Acetonitrile : Methanol (13:5:2 v/v/v). pH of water adjusted to 3.0 with orthophosphoric acid.[5]
Flow Rate 1.0 mL/min.[3][5]
Detection Wavelength 286 nm.[5]
Injection Volume 20 µL.[4]
Column Temperature Ambient
Run Time Approximately 10 minutes

2.2 Preparation of Solutions

  • Mobile Phase Preparation: Mix 650 mL of HPLC-grade water (with pH adjusted to 3.0 using orthophosphoric acid), 250 mL of acetonitrile, and 100 mL of methanol.[5] Filter the resulting mixture through a 0.45 µm membrane filter and degas by sonicating for 15 minutes before use.[5]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Cefdinir reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a diluent (e.g., Methanol:Acetonitrile 4:1 v/v).[5]

  • Working Standard & Calibration Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations across the desired range (e.g., 0.05 - 25 µg/mL).[3][5]

2.3 Sample Preparation

  • For Pharmaceutical Dosage Forms (Capsules/Tablets):

    • Weigh and finely powder no fewer than 20 tablets or the contents of 20 capsules.[1]

    • Accurately weigh a portion of the powder equivalent to 10 mg of Cefdinir and transfer it to a 100 mL volumetric flask.[1]

    • Add approximately 70 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to the mark with the diluent.

    • Filter the solution through a 0.45 µm syringe filter.

    • Further dilute with the mobile phase to a final concentration within the calibration range.

  • For Biological Matrices (Human Serum):

    • To 500 µL of serum sample in a microcentrifuge tube, add a known concentration of an internal standard (e.g., 100 µL of 5 µg/mL Cefaclor).[4]

    • Add 400 µL of methanol to precipitate proteins.[4]

    • Vortex the mixture for 15-30 seconds and then centrifuge at 10,000 rpm for 5 minutes.[4]

    • Collect the supernatant, filter it through a 0.2 µm syringe filter, and inject it into the HPLC system.[4]

Data Presentation and Method Validation

The following tables summarize various reported methods and typical validation parameters for Cefdinir quantification.

Table 1: Comparison of Reported RP-HPLC Methods for Cefdinir Quantification

Parameter Method 1 (Serum)[4] Method 2 (Tablets)[3] Method 3 (Dosage Forms)[1] Method 4 (Stability-Indicating)[5]
Matrix Human Serum Tablets Capsules Bulk Drug / Dosage Forms
Column C18 Develosil C18 C18 (4 x 250 mm, 5 µm) Waters Spherisorb C18 (250 x 4.6 mm, 5 µm)
Mobile Phase 0.2 M NaH₂PO₄ (pH 3.2) : Methanol (70:30) Phosphate Buffer (pH 3) : Acetonitrile (60:40) 50mM Ammonium Acetate (pH 3.0) : Methanol (80:20) Water (pH 3.0) : Acetonitrile : Methanol (13:5:2)
Flow Rate 1.0 mL/min 1.0 mL/min 1.0 mL/min 1.0 mL/min
Detection 254 nm 254 nm 285 nm 286 nm

| Internal Standard | Cefaclor | Not specified | Not specified | Not specified |

Table 2: System Suitability Parameters and Acceptance Criteria System suitability tests are performed before sample analysis to ensure the chromatographic system is performing adequately.[6]

ParameterDescriptionTypical Acceptance Criteria
Tailing Factor (T) Measures peak symmetry.T ≤ 2.0
Theoretical Plates (N) Measures column efficiency.N > 2000
Resolution (Rs) Measures the separation between two peaks.Rs > 2.0 (between analyte and nearest peak)
Repeatability Precision of replicate injections of a standard.RSD ≤ 2.0% for peak area and retention time.[3][7]

Table 3: Summary of Method Validation Data from Literature

ParameterResultReference
Linearity Range 0.05 - 5.0 µg/mL (Serum) 0 - 25 µg/mL (Tablets) 0.05 - 15.0 µg/mL (Stability-Indicating)[4] [3] [5]
Correlation Coefficient (r²) > 0.996[3][4]
Accuracy (% Recovery) 96.43% (Serum) Up to 99.98% (Tablets)[4] [3]
Precision (% RSD) Intra-day: 7.65% (at LOQ) Inter-day: 9.72% (at LOQ) < 2% (Tablets)[4] [3]
Limit of Detection (LOD) 0.02 µg/mL (Serum)[4][8]
Limit of Quantification (LOQ) 0.05 µg/mL (Serum)[4][8]

Experimental Workflow Visualization

The logical flow of the Cefdinir quantification process, from preparation to final analysis, is illustrated below.

G cluster_prep 1. Preparation Stage cluster_hplc 2. HPLC Analysis Stage cluster_data 3. Data Processing Stage cluster_result 4. Quantification prep_mobile Prepare Mobile Phase sst System Suitability Test (SST) Inject Standard prep_mobile->sst Load into HPLC prep_std Prepare Standard Stock & Calibration Solutions prep_std->sst inject_samples Inject Calibration Standards & Sample Solutions prep_std->inject_samples prep_sample Prepare Sample Solution (e.g., from tablets or serum) prep_sample->inject_samples sst->inject_samples If SST Passes separation Chromatographic Separation (C18 Column) inject_samples->separation detection UV Detection separation->detection chromatogram Generate Chromatograms detection->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration calibration_curve Construct Calibration Curve (Area vs. Concentration) peak_integration->calibration_curve quantification Calculate Cefdinir Concentration in Sample peak_integration->quantification Sample Peak Area calibration_curve->quantification Regression Equation

Caption: Experimental workflow for Cefdinir quantification by HPLC.

Conclusion The described RP-HPLC method is simple, accurate, and precise for the quantification of Cefdinir in various sample matrices.[4] The method is validated according to standard guidelines and can be readily implemented in a quality control or research laboratory for routine analysis. The stability-indicating nature of the detailed protocol also allows for its use in studying the degradation of Cefdinir under stress conditions.[5][9]

References

Method

Application Notes and Protocols for In Vitro Susceptibility Testing of Clinical Isolates to Cefdinir

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and data for the in vitro susceptibility testing of clinical isolates to Cefdinir, an oral third-generati...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the in vitro susceptibility testing of clinical isolates to Cefdinir, an oral third-generation cephalosporin. The following information is based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure standardized and reproducible results.

Introduction

Cefdinir exhibits a broad spectrum of activity against many Gram-positive and Gram-negative aerobic bacteria.[1] It is stable against hydrolysis by many common beta-lactamases.[1] Accurate in vitro susceptibility testing is crucial for guiding therapeutic decisions, monitoring the emergence of resistance, and in the development of new antimicrobial agents. The most common methods for determining the susceptibility of bacterial isolates to Cefdinir are broth microdilution, to determine the Minimum Inhibitory Concentration (MIC), and disk diffusion.

Data Presentation

Cefdinir MIC Breakpoints and Interpretive Criteria

The interpretation of MIC values and zone diameters is critical for categorizing a clinical isolate as susceptible, intermediate, or resistant to Cefdinir. These breakpoints are established by regulatory bodies like the CLSI and are based on pharmacokinetic/pharmacodynamic (PK/PD) data and clinical outcomes.

Table 1: CLSI MIC Breakpoints for Cefdinir (µg/mL)

Bacterial SpeciesSusceptible (S)Intermediate (I)Resistant (R)
Streptococcus pneumoniae≤ 0.5--
Staphylococcus spp.≤ 1--
Haemophilus spp.≤ 1--

Source: Johns Hopkins ABX Guide[2]

Table 2: CLSI Zone Diameter Interpretive Criteria for Cefdinir (5 µg disk)

Bacterial SpeciesZone Diameter (mm)
Susceptible (S) ≥ 20
Resistant (R) ≤ 16

Source: Jones et al., 1993[3]

Quality Control (QC) Ranges

For accurate and reproducible susceptibility testing, it is essential to perform quality control using reference strains. The following tables provide the acceptable MIC and zone diameter ranges for QC strains as recommended by the CLSI.

Table 3: CLSI Quality Control MIC Ranges for Cefdinir

Quality Control StrainMIC Range (µg/mL)
Escherichia coli ATCC® 259220.12 - 0.5
Staphylococcus aureus ATCC® 292130.12 - 0.5
Haemophilus influenzae ATCC® 497660.12 - 0.5

Source: FDA[1]

Table 4: CLSI Quality Control Zone Diameter Ranges for Cefdinir (5 µg disk)

Quality Control StrainZone Diameter Range (mm)
Escherichia coli ATCC® 2592224 - 28
Staphylococcus aureus ATCC® 2592325 - 32
Haemophilus influenzae ATCC® 4976624 - 31

Source: FDA[1]

Cefdinir In Vitro Activity against Various Clinical Isolates

The following table summarizes the in vitro activity of Cefdinir against a range of common clinical pathogens, presented as MIC50 and MIC90 values (the MIC required to inhibit 50% and 90% of isolates, respectively).

Table 5: Cefdinir MIC50/MIC90 Data for Selected Clinical Isolates (µg/mL)

OrganismMIC50MIC90
Staphylococcus aureus (Oxacillin-susceptible)0.50.5
Streptococcus pneumoniae (Penicillin-susceptible)≤0.03≤0.03
Streptococcus pyogenes (Group A)≤0.03≤0.03
Haemophilus influenzae0.120.5
Moraxella catarrhalis0.120.5
Escherichia coli0.250.5
Klebsiella pneumoniae0.121

Source: Jones et al., 1992; Gupta et al., 2005[4][5]

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol is based on the CLSI M07 standard and is used to determine the quantitative MIC of Cefdinir against a bacterial isolate.[2][6][7]

1. Materials:

  • Cefdinir analytical powder
  • 96-well microtiter plates
  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria
  • Haemophilus Test Medium (HTM) broth for Haemophilus spp.[5]
  • Sterile saline or appropriate broth for inoculum preparation
  • 0.5 McFarland turbidity standard
  • Bacterial isolate in pure culture (18-24 hours growth)
  • Quality control strains (e.g., E. coli ATCC® 25922, S. aureus ATCC® 29213, H. influenzae ATCC® 49766)
  • Incubator (35 ± 2°C, ambient air for most bacteria; 5% CO2 for Haemophilus spp.)
  • Micropipettes and sterile tips

2. Preparation of Cefdinir Stock Solution and Dilutions:

  • Prepare a stock solution of Cefdinir in a suitable solvent as recommended by the manufacturer.
  • Perform serial two-fold dilutions of Cefdinir in the appropriate broth (CAMHB or HTM) in the wells of the microtiter plate to achieve the desired final concentration range (e.g., 0.015 to 16 µg/mL).
  • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

3. Inoculum Preparation:

  • From a fresh culture, select several colonies and suspend them in sterile saline or broth.
  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
  • Within 15 minutes, dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Add the standardized inoculum to each well of the microtiter plate (except the sterility control).
  • Incubate the plates at 35 ± 2°C for 16-20 hours (20-24 hours for staphylococci). For Haemophilus spp., incubate in a 5% CO2 atmosphere.[8]

5. Interpretation of Results:

  • Following incubation, examine the plates for bacterial growth (turbidity).
  • The MIC is the lowest concentration of Cefdinir that completely inhibits visible growth of the organism.
  • Compare the obtained MIC value to the interpretive criteria in Table 1 to determine if the isolate is susceptible, intermediate, or resistant.
  • Ensure that the MICs for the quality control strains are within the acceptable ranges listed in Table 3.

Protocol 2: Disk Diffusion Method (Kirby-Bauer)

This protocol is based on the CLSI M02 standard and provides a qualitative assessment of susceptibility.[9][10]

1. Materials:

  • 5 µg Cefdinir disks
  • Mueller-Hinton Agar (MHA) plates (4 mm depth) for non-fastidious bacteria.[11]
  • Haemophilus Test Medium (HTM) agar plates for Haemophilus spp.[5]
  • Sterile saline or appropriate broth for inoculum preparation
  • 0.5 McFarland turbidity standard
  • Bacterial isolate in pure culture (18-24 hours growth)
  • Quality control strains (e.g., E. coli ATCC® 25922, S. aureus ATCC® 25923, H. influenzae ATCC® 49766)
  • Incubator (35 ± 2°C, ambient air for most bacteria; 5% CO2 for Haemophilus spp.)
  • Sterile cotton swabs
  • Calipers or a ruler for measuring zone diameters

2. Inoculum Preparation:

  • Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

3. Inoculation of Agar Plates:

  • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
  • Streak the swab evenly over the entire surface of the agar plate in three directions to ensure confluent growth.
  • Allow the plate to dry for 3-5 minutes before applying the disks.

4. Application of Cefdinir Disks:

  • Aseptically apply a 5 µg Cefdinir disk to the surface of the inoculated agar.
  • Gently press the disk to ensure complete contact with the agar surface.

5. Incubation:

  • Invert the plates and incubate at 35 ± 2°C for 16-20 hours (24 hours for staphylococci). For Haemophilus spp., incubate in a 5% CO2 atmosphere.[8]

6. Interpretation of Results:

  • After incubation, measure the diameter of the zone of complete growth inhibition around the Cefdinir disk to the nearest millimeter.
  • Compare the measured zone diameter to the interpretive criteria in Table 2 to classify the isolate.
  • Ensure that the zone diameters for the quality control strains are within the acceptable ranges provided in Table 4.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis start Start prep_isolate Prepare Pure Bacterial Culture (18-24h) start->prep_isolate prep_cef Prepare Cefdinir Stock and Serial Dilutions in 96-well Plate start->prep_cef prep_inoculum Prepare Inoculum (0.5 McFarland) prep_isolate->prep_inoculum inoculate Inoculate Microtiter Plate (~5x10^5 CFU/well) prep_cef->inoculate prep_inoculum->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic interpret Interpret Results (Susceptible, Intermediate, Resistant) read_mic->interpret end End interpret->end

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis start Start prep_isolate Prepare Pure Bacterial Culture (18-24h) start->prep_isolate prep_plate Prepare Agar Plate (MHA or HTM) start->prep_plate prep_inoculum Prepare Inoculum (0.5 McFarland) prep_isolate->prep_inoculum inoculate Inoculate Agar Plate with Swab prep_inoculum->inoculate prep_plate->inoculate apply_disk Apply 5 µg Cefdinir Disk inoculate->apply_disk incubate Incubate Plate (35°C, 16-20h) apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Interpret Results (Susceptible, Resistant) measure_zone->interpret end End interpret->end

Caption: Workflow for Disk Diffusion Susceptibility Testing.

References

Application

Application Notes and Protocols for Evaluating Cefdinir Efficacy in Animal Models of Pneumonia

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of established animal models and detailed protocols for evaluating the in vivo efficacy of Cefdinir...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established animal models and detailed protocols for evaluating the in vivo efficacy of Cefdinir against common bacterial pathogens that cause pneumonia. The information is intended to guide researchers in designing and executing preclinical studies to assess the therapeutic potential of Cefdinir.

Introduction to Animal Models in Pneumonia Research

Animal models are indispensable tools in the preclinical evaluation of new antimicrobial agents.[1] They provide a complex biological system to study the interplay between the host, the pathogen, and the therapeutic agent, which cannot be replicated by in vitro experiments. Murine (mouse) and rat models are the most frequently used for studying bacterial pneumonia due to their anatomical and physiological similarities to humans, cost-effectiveness, and the availability of well-characterized strains.[2]

The primary objective of these models in the context of antibiotic evaluation is to determine the drug's ability to reduce the bacterial burden in the lungs and improve survival rates. Key pathogens commonly used to induce pneumonia in these models include Streptococcus pneumoniae, Klebsiella pneumoniae, and Haemophilus influenzae, all of which are clinically relevant causes of community-acquired pneumonia. Cefdinir, a third-generation oral cephalosporin, has demonstrated in vitro activity against these pathogens, making it a candidate for evaluation in such models.[3][4]

Recommended Animal Models

The choice of animal model depends on the specific research question and the pathogen being investigated. Both immunocompetent and neutropenic models are utilized. Neutropenic models, where the animal's immune system is suppressed, are often used to assess the direct antimicrobial effect of a drug with minimal interference from the host's immune response.

Mouse Models:

  • Strains: Inbred strains such as BALB/c and C57BL/6, or outbred stocks like ICR, are commonly used.[5]

  • Advantages: Small size, ease of handling, and the availability of a wide range of immunological reagents.

Rat Models:

  • Strains: Wistar and Sprague-Dawley are frequently used strains.

  • Advantages: Larger size allows for easier surgical manipulation and collection of larger sample volumes.

Data Presentation: Efficacy of Cefdinir

The following tables summarize the available quantitative data on the efficacy of Cefdinir in animal models of infection.

Table 1: In Vivo Efficacy of Cefdinir Against Haemophilus influenzae in a Mouse Systemic Infection Model
Mouse StrainBacterial StrainInfection ModelCefdinir Dose (mg/kg)Efficacy EndpointResultReference
Not SpecifiedH. influenzae (β-lactamase negative)Lethal Systemic Infection5.8PD₅₀50% protection from mortality[1]
Not SpecifiedH. influenzae (β-lactamase positive)Lethal Systemic Infection3.1PD₅₀50% protection from mortality[1]
Not SpecifiedH. influenzaeTime-kill in blood6 - 12Bacterial Load Reduction≥ 100-fold reduction in viable counts in blood 24h post-challenge[1]

PD₅₀: Protective Dose 50, the dose required to protect 50% of the animals from lethal infection.

Table 2: Pharmacokinetic Parameters of Cefdinir in Rodents
SpeciesStrainAdministration RouteDose (mg/kg)T½ (hours)Cmax (µg/mL)AUC (µg·h/mL)Absolute Bioavailability (%)Reference
MouseICRIntravenous20----[6]
MouseICROral20Longer than IV--12.6 - 13.1[6][7]
RatSprague-DawleyIntravenous100.62 ± 0.17---[8]
RatSprague-DawleyOral20Longer than IV--15.3[7]

T½: Half-life; Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve.

Experimental Protocols

Detailed methodologies for inducing pneumonia and evaluating Cefdinir efficacy are provided below. These protocols are based on established methods and can be adapted to specific experimental needs.

Protocol for Inducing Pneumonia in Mice with Streptococcus pneumoniae

This protocol describes a non-surgical method for inducing pneumococcal pneumonia in mice.

Materials:

  • Streptococcus pneumoniae strain (e.g., a penicillin-susceptible serotype)

  • Todd-Hewitt broth supplemented with 0.5% yeast extract (THY broth)

  • Phosphate-buffered saline (PBS), sterile

  • Anesthetic (e.g., isoflurane)

  • Micropipettes and sterile tips

  • Female BALB/c mice (6-8 weeks old)

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate S. pneumoniae from a frozen stock into THY broth and incubate overnight at 37°C in a 5% CO₂ atmosphere.

    • The following day, subculture the bacteria in fresh THY broth and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).

    • Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁷ CFU in 50 µL).

  • Intranasal Inoculation:

    • Anesthetize the mice using isoflurane.

    • Once anesthetized, hold the mouse in a supine position.

    • Carefully pipette 50 µL of the bacterial suspension into the nares of the mouse (25 µL per nostril).

    • Maintain the mouse in a supine position for a brief period to allow for inhalation of the inoculum.

  • Cefdinir Treatment:

    • Prepare a stock solution of Cefdinir in a suitable vehicle (e.g., sterile water or 0.5% carboxymethylcellulose).

    • At a predetermined time post-infection (e.g., 4 or 24 hours), administer Cefdinir orally via gavage at the desired dosage (e.g., 10, 20, or 40 mg/kg).

    • Administer the treatment once or twice daily for a specified duration (e.g., 3-5 days). A control group should receive the vehicle only.

  • Efficacy Evaluation:

    • Survival: Monitor the mice daily for signs of illness and record mortality for a period of 7-14 days.

    • Bacterial Load in Lungs: At specific time points (e.g., 24 or 48 hours after the last treatment), euthanize a subset of mice. Aseptically remove the lungs, homogenize them in sterile PBS, and perform serial dilutions for quantitative culture on appropriate agar plates (e.g., blood agar). Calculate the number of colony-forming units (CFU) per gram of lung tissue.

Protocol for Inducing Pneumonia in Rats with Klebsiella pneumoniae

This protocol outlines a method for establishing a K. pneumoniae lung infection in rats.

Materials:

  • Klebsiella pneumoniae strain

  • Tryptic Soy Broth (TSB)

  • Phosphate-buffered saline (PBS), sterile

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Intratracheal instillation device (e.g., a small animal laryngoscope and a catheter)

  • Male Wistar rats (200-250 g)

Procedure:

  • Bacterial Culture Preparation:

    • Grow K. pneumoniae in TSB overnight at 37°C.

    • Prepare a fresh subculture and grow to mid-log phase.

    • Wash the bacterial cells with sterile PBS and resuspend to the desired inoculum concentration (e.g., 1 x 10⁸ CFU in 100 µL).

  • Intratracheal Instillation:

    • Anesthetize the rat with a ketamine/xylazine cocktail administered intraperitoneally.

    • Place the anesthetized rat on a slanted board in a supine position.

    • Visualize the trachea using a small animal laryngoscope and insert a sterile catheter into the trachea.

    • Instill 100 µL of the bacterial suspension through the catheter into the lungs.

  • Cefdinir Treatment:

    • Prepare the Cefdinir formulation as described in the mouse protocol.

    • Initiate treatment at a specified time post-infection. Administer Cefdinir orally via gavage at the desired dosages.

    • Continue treatment for the planned duration, with a control group receiving the vehicle.

  • Efficacy Evaluation:

    • Survival: Monitor the rats daily for morbidity and mortality.

    • Bacterial Load in Lungs and Spleen: At designated endpoints, euthanize the rats. Aseptically harvest the lungs and spleen. Homogenize the tissues and perform quantitative cultures to determine the CFU per gram of tissue. Dissemination of the infection can be assessed by culturing the spleen.

    • Histopathology: A portion of the lung tissue can be fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to evaluate the extent of inflammation and tissue damage.

Visualizations

The following diagrams illustrate the experimental workflows and the mechanism of action of Cefdinir.

Experimental_Workflow_Mouse_Pneumonia cluster_prep Preparation cluster_infection Infection & Treatment cluster_eval Evaluation Bacterial_Culture S. pneumoniae Culture Inoculum_Prep Inoculum Preparation Bacterial_Culture->Inoculum_Prep Inoculation Intranasal Inoculation Inoculum_Prep->Inoculation Cefdinir_Prep Cefdinir Formulation Treatment Oral Cefdinir Treatment Cefdinir_Prep->Treatment Anesthesia Anesthetize Mice Anesthesia->Inoculation Inoculation->Treatment Control Vehicle Control Inoculation->Control Survival Monitor Survival Treatment->Survival Bacterial_Load Lung Bacterial Load (CFU) Treatment->Bacterial_Load Control->Survival Control->Bacterial_Load Cefdinir_Mechanism_of_Action Cefdinir Cefdinir PBP Penicillin-Binding Proteins (PBPs) Cefdinir->PBP Binds to Cell_Wall Bacterial Cell Wall Synthesis PBP->Cell_Wall Inhibits Lysis Cell Lysis & Bacterial Death Cell_Wall->Lysis Leads to

References

Method

Pharmacokinetic and pharmacodynamic (PK/PD) modeling of Cefdinir

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the pharmacokinetic and pharmacodynamic (PK/PD) properties of Cefdinir, a third-generation oral...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic and pharmacodynamic (PK/PD) properties of Cefdinir, a third-generation oral cephalosporin. Detailed protocols for key experimental procedures are included to facilitate the design and execution of PK/PD modeling studies.

Introduction to Cefdinir PK/PD

Cefdinir is a broad-spectrum cephalosporin antibiotic effective against a variety of Gram-positive and Gram-negative bacteria commonly associated with respiratory tract and skin infections.[1][2] Understanding the relationship between the drug's concentration in the body over time (pharmacokinetics) and its antimicrobial effect (pharmacodynamics) is crucial for optimizing dosing regimens to maximize efficacy and minimize the development of resistance.

The primary PK/PD index associated with the efficacy of cephalosporins like Cefdinir is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT>MIC) of the target pathogen.[1]

Pharmacokinetic Properties of Cefdinir

The pharmacokinetic profile of Cefdinir has been well-characterized in both adult and pediatric populations. Key parameters are summarized in the tables below.

Table 1: Mean Pharmacokinetic Parameters of Cefdinir in Healthy Adults
Parameter300 mg Capsule600 mg Capsule
Cmax (mg/L)1.60 ± 0.552.87 ± 1.01
Tmax (hr)3.0 ± 0.983.0 ± 0.84
AUC (mg·h/L)7.39 ± 2.1711.1 ± 3.93
Elimination Half-life (t½) (hr)1.70 ± 0.631.66 ± 0.59
Oral Bioavailability (Capsule)21% (300 mg), 16% (600 mg)
Oral Bioavailability (Suspension)25%
Protein Binding60-70%

Data compiled from publicly available FDA documents.

Table 2: Mean Pharmacokinetic Parameters of Cefdinir in Pediatric Patients (6 months to 12 years)
Parameter7 mg/kg Suspension14 mg/kg Suspension
Cmax (mg/L)2.30 ± 0.653.86 ± 0.62
Tmax (hr)2.2 ± 0.61.8 ± 0.4
AUC (mg·h/L)8.31 ± 2.5513.4 ± 2.65
Elimination Half-life (t½) (hr)1.77 ± 0.321.79 ± 0.39

Data compiled from publicly available FDA documents.

Absorption: Cefdinir is absorbed from the gastrointestinal tract, with peak plasma concentrations reached within 2 to 4 hours after oral administration.[2] The bioavailability of the capsule formulation is approximately 21% for a 300 mg dose and 16% for a 600 mg dose. The oral suspension has a higher relative bioavailability, estimated to be 120% of the capsule.[3]

Distribution: Cefdinir is 60% to 70% bound to plasma proteins in both adults and children.[4] It distributes into various tissues, including blister fluid, middle ear fluid, tonsils, and sinus tissue.

Metabolism: Cefdinir is not significantly metabolized in the body.[4]

Excretion: The drug is primarily eliminated unchanged by the kidneys, with a mean plasma elimination half-life of approximately 1.7 hours in individuals with normal renal function.[4]

Pharmacodynamic Properties of Cefdinir

Mechanism of Action

Cefdinir exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, which are essential enzymes for the final steps of peptidoglycan synthesis. This inhibition leads to the formation of a defective cell wall, ultimately causing bacterial cell lysis and death.

Cefdinir Cefdinir PBPs Penicillin-Binding Proteins (PBPs) Cefdinir->PBPs Binds to CellWall Bacterial Cell Wall Synthesis PBPs->CellWall Inhibits Lysis Cell Lysis & Death CellWall->Lysis Disruption leads to

Caption: Cefdinir's mechanism of action.

Spectrum of Activity

Cefdinir is active against a range of common respiratory and skin pathogens.

Table 3: Minimum Inhibitory Concentration (MIC) of Cefdinir for Key Pathogens
OrganismMIC50 (mg/L)MIC90 (mg/L)
Streptococcus pneumoniae (penicillin-susceptible)≤0.03 - 0.250.12 - 1
Haemophilus influenzae (β-lactamase negative)≤0.03 - 0.12≤0.03 - 0.5
Haemophilus influenzae (β-lactamase positive)≤0.03 - 0.250.06 - 0.5
Moraxella catarrhalis (β-lactamase positive)≤0.03 - 0.120.06 - 0.5
Staphylococcus aureus (methicillin-susceptible)0.25 - 11 - 2

Data compiled from multiple in vitro surveillance studies.[5][6] MIC values can vary based on geographic location and testing methodology.

Mutant Prevention Concentration (MPC)

The Mutant Prevention Concentration (MPC) is the lowest concentration of an antimicrobial agent that prevents the growth of any single-step resistant mutants in a large bacterial population. While specific MPC data for Cefdinir is limited in publicly available literature, this parameter is crucial for understanding and preventing the emergence of resistance.

Post-Antibiotic Effect (PAE)

The post-antibiotic effect (PAE) is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent. Cefdinir exhibits a significant PAE against Gram-positive organisms and a shorter PAE against Gram-negative bacteria.

Table 4: Post-Antibiotic Effect (PAE) of Cefdinir
OrganismConcentrationPAE Duration (hours)
Staphylococcus aureus4 x MIC1.1 - 1.4
Streptococcus pneumoniae4 x MIC0.9 - 1.1
Haemophilus influenzae4 x MIC0.4 - 0.8
Moraxella catarrhalis4 x MIC0.65 - 0.95

Data from a study by Felmingham et al.[7]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of Cefdinir against bacterial isolates.

cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_reading Reading Results PrepMedia Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) SerialDilute Perform 2-fold Serial Dilutions of Cefdinir in Microtiter Plate PrepMedia->SerialDilute PrepDrug Prepare Cefdinir Stock Solution PrepDrug->SerialDilute PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension PrepInoculum->Inoculate SerialDilute->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate ReadMIC Determine MIC (Lowest Concentration with No Visible Growth) Incubate->ReadMIC

Caption: Workflow for MIC determination.

Materials:

  • Cefdinir analytical powder

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator (35-37°C)

Procedure:

  • Prepare Cefdinir Stock Solution: Accurately weigh Cefdinir powder and dissolve in a suitable solvent to create a high-concentration stock solution. Further dilute in CAMHB to the desired starting concentration.

  • Prepare Bacterial Inoculum: From a fresh culture plate, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Perform Serial Dilutions: Add 50 µL of CAMHB to all wells of a 96-well microtiter plate. Add 50 µL of the starting Cefdinir solution to the first well and perform 2-fold serial dilutions across the plate.

  • Inoculate: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Incubate: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of Cefdinir that completely inhibits visible bacterial growth.

Protocol 2: Determination of Mutant Prevention Concentration (MPC)

This protocol describes a method for determining the MPC of Cefdinir.

Materials:

  • Cefdinir analytical powder

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial isolate

  • Broth culture medium (e.g., Tryptic Soy Broth)

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Prepare High-Density Inoculum: Grow the bacterial isolate in broth to a high density (≥10¹⁰ CFU/mL).

  • Prepare Cefdinir Agar Plates: Prepare MHA plates containing a range of Cefdinir concentrations, typically from the MIC to 64x MIC.

  • Plate Inoculum: Plate a large volume (e.g., 100 µL) of the high-density inoculum onto each Cefdinir-containing agar plate.

  • Incubate: Incubate the plates at 35-37°C for 48-72 hours.

  • Determine MPC: The MPC is the lowest concentration of Cefdinir that prevents the growth of any bacterial colonies.

Protocol 3: In Vivo Pharmacokinetic Study in a Rodent Model

This protocol provides a general framework for conducting a single-dose pharmacokinetic study of Cefdinir in rats.[8]

Acclimatize Acclimatize Rats Fast Fast Rats Overnight Acclimatize->Fast Dose Administer Cefdinir (Oral Gavage) Fast->Dose CollectBlood Collect Blood Samples at Predetermined Time Points Dose->CollectBlood ProcessPlasma Process Blood to Obtain Plasma CollectBlood->ProcessPlasma Analyze Analyze Plasma Samples (e.g., LC-MS/MS) ProcessPlasma->Analyze PKAnalysis Perform Pharmacokinetic Analysis Analyze->PKAnalysis

Caption: Workflow for an in vivo PK study.

Animals:

  • Male Sprague-Dawley rats (or other appropriate strain)

Procedure:

  • Acclimatization: Acclimate rats to the housing conditions for at least one week before the study.

  • Fasting: Fast the animals overnight (with free access to water) before dosing.

  • Dosing: Administer a single oral dose of Cefdinir suspension via gavage.

  • Blood Sampling: Collect serial blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Cefdinir in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Use non-compartmental or compartmental analysis to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.).

Population PK/PD Modeling

Population PK/PD modeling is a powerful tool used to quantify the variability in drug exposure and response within a patient population and to identify factors that influence this variability.[9] For Cefdinir, population PK models can be developed using data from clinical trials to:

  • Characterize the typical PK profile and inter-individual variability in different patient populations (e.g., adults, children, patients with renal impairment).[10]

  • Identify significant covariates (e.g., age, weight, renal function) that affect Cefdinir's pharmacokinetics.

  • Simulate different dosing regimens to predict the probability of attaining the desired PK/PD target (%fT>MIC) for various pathogens.

  • Inform the development of optimized dosing guidelines.

Data Clinical Data (Dosing, Concentrations, Covariates) ModelDev Population PK Model Development Data->ModelDev ModelVal Model Validation ModelDev->ModelVal Sim Monte Carlo Simulations ModelVal->Sim DoseOpt Dosing Regimen Optimization Sim->DoseOpt

References

Application

Application Notes and Protocols: Cefdinir Tissue Distribution Analysis in Murine Models

For Researchers, Scientists, and Drug Development Professionals Introduction Cefdinir is a third-generation oral cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefdinir is a third-generation oral cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Understanding its distribution profile in various tissues is crucial for predicting efficacy in treating localized infections and for assessing potential off-target effects. This document provides detailed application notes and protocols for the analysis of cefdinir tissue distribution in murine models, a key component of preclinical pharmacokinetic and pharmacodynamic (PK/PD) studies.

Data Presentation

The following table summarizes the expected tissue distribution of cefdinir based on a study in rabbits, which provides a likely proxy for distribution in murine models. Following oral administration, cefdinir distributes to various tissues, with the highest concentrations typically found in the organs of elimination, such as the kidneys.

Table 1: Representative Tissue Distribution of Cefdinir in an Animal Model (Rabbit)

TissueMean Tissue:Plasma Concentration Ratio (at 1-hour post-dose)Mean Tissue:Plasma AUC Ratio (0-2 hours)
Kidney6.956.57
Liver0.300.28
Lung0.280.28
Heart0.130.13
Spleen0.080.10

Source: Adapted from a pharmacology review of a New Drug Application, detailing a study in male Japanese White rabbits following a single 20 mg/kg oral dose.[1]

Studies involving radiolabeled cefdinir in rats have indicated wide distribution to most tissues, with the notable exceptions of the brain, bone marrow, and thyroid, where penetration is limited.[1]

Experimental Protocols

This section outlines the key experimental protocols for conducting a cefdinir tissue distribution study in a murine model.

Protocol 1: Animal Handling and Dosing
  • Animal Model: Male ICR or BALB/c mice (6-8 weeks old, 20-25 g).

  • Acclimatization: Acclimatize animals for at least one week prior to the experiment with a standard 12-hour light/dark cycle and ad libitum access to food and water.

  • Dosing Formulation: Prepare a suspension of cefdinir in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

  • Administration: Administer a single oral dose of cefdinir (e.g., 20 mg/kg) via oral gavage. A cohort of animals should also receive an intravenous dose to determine absolute bioavailability.

Protocol 2: Sample Collection
  • Time Points: Collect samples at multiple time points post-dosing (e.g., 0.5, 1, 2, 4, 8, and 24 hours) to capture the absorption, distribution, and elimination phases.

  • Blood Collection: At each time point, collect blood samples from a subset of animals via cardiac puncture or retro-orbital bleeding into heparinized tubes. Centrifuge the blood at 4,000 rpm for 10 minutes at 4°C to separate plasma.

  • Tissue Collection: Immediately following blood collection, euthanize the animals by an approved method (e.g., cervical dislocation under anesthesia).

  • Tissue Harvesting: Perfuse the circulatory system with cold saline to remove residual blood from the tissues. Carefully dissect and collect various tissues of interest (e.g., liver, kidneys, lungs, spleen, heart, muscle, and brain).

  • Sample Processing: Rinse the collected tissues with cold saline, blot dry, weigh, and immediately freeze in liquid nitrogen. Store samples at -80°C until analysis.

Protocol 3: Tissue Homogenization and Sample Preparation
  • Homogenization Buffer: Prepare a suitable homogenization buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Tissue Homogenization:

    • Thaw the frozen tissue samples on ice.

    • Add a known volume of homogenization buffer to the tissue (typically a 1:3 or 1:4 tissue weight to buffer volume ratio).

    • Homogenize the tissue using a mechanical homogenizer (e.g., bead beater or rotor-stator homogenizer) until a uniform homogenate is achieved. Keep samples on ice throughout the process to minimize degradation.

  • Protein Precipitation:

    • To an aliquot of the tissue homogenate or plasma, add a protein precipitating agent (e.g., ice-cold acetonitrile or trichloroacetic acid) in a 1:2 or 1:3 ratio (sample to precipitant).

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10-15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted cefdinir, and transfer it to a clean tube for analysis.

Protocol 4: Analytical Method - LC-MS/MS Quantification
  • Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) is recommended for its high sensitivity and selectivity.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for cefdinir and an appropriate internal standard (e.g., cefaclor or a stable isotope-labeled cefdinir).

  • Calibration and Quantification:

    • Prepare a series of calibration standards by spiking known concentrations of cefdinir into blank tissue homogenate or plasma.

    • Process the calibration standards alongside the unknown samples.

    • Construct a calibration curve by plotting the peak area ratio of cefdinir to the internal standard against the nominal concentration.

    • Determine the concentration of cefdinir in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_animal_phase In-Life Phase cluster_sampling Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis animal_model Murine Model Selection (e.g., ICR Mice) acclimatization Acclimatization animal_model->acclimatization dosing Cefdinir Administration (Oral Gavage) acclimatization->dosing blood_collection Blood Collection (Multiple Time Points) dosing->blood_collection euthanasia Euthanasia & Perfusion blood_collection->euthanasia tissue_harvesting Tissue Harvesting (Liver, Kidney, Lung, etc.) euthanasia->tissue_harvesting homogenization Tissue Homogenization tissue_harvesting->homogenization protein_precipitation Protein Precipitation homogenization->protein_precipitation supernatant_collection Supernatant Collection protein_precipitation->supernatant_collection lc_msms LC-MS/MS Analysis supernatant_collection->lc_msms data_analysis Data Analysis & Pharmacokinetics lc_msms->data_analysis

Caption: Experimental workflow for cefdinir tissue distribution analysis in murine models.

mechanism_of_action cefdinir Cefdinir pbp Penicillin-Binding Proteins (PBPs) (on bacterial cell membrane) cefdinir->pbp Binds to and inhibits cross_linking Peptidoglycan Cross-Linking cefdinir->cross_linking Prevents pbp->cross_linking Catalyzes cell_wall Bacterial Cell Wall Synthesis cross_linking->cell_wall Essential for weak_wall Weakened Cell Wall cell_wall->weak_wall Disruption leads to lysis Cell Lysis & Bacterial Death weak_wall->lysis Results in

Caption: Mechanism of action of Cefdinir leading to bacterial cell death.

References

Method

Application Notes and Protocols for Studying the Intracellular Activity of Cefdinir

For Researchers, Scientists, and Drug Development Professionals Introduction Cefdinir is a third-generation oral cephalosporin antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefdinir is a third-generation oral cephalosporin antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.[3][4] While Cefdinir is well-established for treating a range of infections, its efficacy against intracellular pathogens is not as clear. Some evidence suggests that Cefdinir may enhance the opsonophagocytic killing of bacteria such as Escherichia coli and Staphylococcus aureus by neutrophils.[5] Conversely, other studies indicate that, like many β-lactam antibiotics, Cefdinir exhibits poor penetration into macrophages.

This document provides detailed protocols for establishing in vitro cell culture models to investigate the intracellular activity of Cefdinir. These models are essential for elucidating the potential direct or indirect effects of Cefdinir on bacteria that can survive and replicate within host cells. The following protocols are designed to be adaptable for various phagocytic and non-phagocytic cell lines and common intracellular pathogens.

Data Presentation

Cefdinir Pharmacokinetic and In Vitro Susceptibility Data

The following tables summarize key pharmacokinetic parameters and minimum inhibitory concentrations (MICs) for Cefdinir against common bacterial pathogens. This data is crucial for designing and interpreting intracellular activity studies.

ParameterValueReference
Protein Binding 60-70%[6]
Mean Volume of Distribution (Adults) 0.35 L/kg[6]
Mean Volume of Distribution (Pediatrics) 0.67 L/kg[6]
Elimination Half-life ~1.7 hours[6]

Note: There is limited data on the intracellular concentration of Cefdinir in phagocytic cells.

OrganismMIC50 (mg/L)MIC90 (mg/L)Reference
Staphylococcus aureus (Oxacillin-susceptible) -0.25
Streptococcus pneumoniae (Penicillin-susceptible) ≤0.030.06
Haemophilus influenzae (β-lactamase negative) 0.060.12
Haemophilus influenzae (β-lactamase positive) 0.120.25
Moraxella catarrhalis ≤0.030.06

Experimental Protocols

Protocol 1: Intracellular Activity of Cefdinir in Macrophages (THP-1 Cell Line)

This protocol describes a method to quantify the intracellular bactericidal activity of Cefdinir against Staphylococcus aureus in a human monocytic cell line (THP-1) differentiated into macrophages.

Materials:

  • THP-1 cell line (ATCC TIB-202)

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Cefdinir analytical standard

  • Gentamicin

  • Phosphate Buffered Saline (PBS)

  • Sterile distilled water

  • 24-well tissue culture plates

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

    • To differentiate monocytes into macrophages, seed 5 x 10^5 cells per well in a 24-well plate and add PMA to a final concentration of 100 ng/mL.

    • Incubate for 48-72 hours until cells adhere and exhibit macrophage morphology. Replace the media with fresh, PMA-free RPMI-1640 with 10% FBS and rest the cells for 24 hours before infection.

  • Bacterial Preparation:

    • Inoculate S. aureus in TSB and grow overnight at 37°C with shaking.

    • The next day, subculture the bacteria in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.4-0.6).

    • Wash the bacterial pellet twice with PBS and resuspend in RPMI-1640 without antibiotics.

  • Macrophage Infection:

    • Aspirate the medium from the differentiated THP-1 cells and infect with the bacterial suspension at a Multiplicity of Infection (MOI) of 10 (10 bacteria per macrophage).

    • Centrifuge the plate at 200 x g for 5 minutes to synchronize infection and incubate for 1 hour at 37°C in 5% CO2 to allow for phagocytosis.

  • Removal of Extracellular Bacteria:

    • Aspirate the infection medium and wash the cells three times with warm PBS.

    • Add fresh RPMI-1640 containing 10% FBS and a high concentration of gentamicin (e.g., 50-100 µg/mL) to kill extracellular bacteria. Incubate for 1 hour. Note: The appropriate concentration of gentamicin should be determined empirically to ensure it does not affect intracellular bacterial viability or macrophage health.

  • Cefdinir Treatment:

    • Prepare dilutions of Cefdinir in RPMI-1640 with 10% FBS at various concentrations (e.g., 0.1x, 1x, 10x, and 100x the MIC). Include a drug-free control.

    • Aspirate the gentamicin-containing medium, wash the cells once with warm PBS, and add the Cefdinir-containing or drug-free medium.

    • Incubate for the desired time points (e.g., 2, 4, 8, 24 hours).

  • Quantification of Intracellular Bacteria:

    • At each time point, aspirate the medium and wash the cells three times with PBS.

    • Lyse the macrophages by adding 0.5 mL of sterile, cold distilled water to each well and incubating for 15 minutes.

    • Collect the lysate and perform serial dilutions in PBS.

    • Plate the dilutions on TSA plates and incubate at 37°C for 18-24 hours.

    • Count the colonies to determine the number of Colony Forming Units (CFU) per well.

  • Data Analysis:

    • Calculate the percentage of bacterial survival at each Cefdinir concentration compared to the drug-free control at the same time point.

    • Plot the results as a time-kill curve or a dose-response curve.

Protocol 2: Cefdinir's Effect on Phagocytic Killing by Neutrophils

This protocol is designed to assess the indirect effect of Cefdinir on the ability of neutrophils to kill phagocytosed bacteria.

Materials:

  • Freshly isolated human neutrophils or a neutrophil-like cell line (e.g., HL-60)

  • Staphylococcus aureus or Haemophilus influenzae

  • Cefdinir analytical standard

  • Normal human serum (for opsonization)

  • Hanks' Balanced Salt Solution (HBSS)

  • Tryptic Soy Broth (TSB) and Agar (TSA) or Chocolate Agar for H. influenzae

  • Sterile distilled water

Procedure:

  • Bacterial Pre-treatment (Optional):

    • Grow bacteria to mid-log phase as described in Protocol 1.

    • Expose a sub-set of the bacteria to sub-inhibitory concentrations of Cefdinir (e.g., 0.25x or 0.5x MIC) for 1-2 hours.

    • Wash the bacteria twice with PBS to remove the antibiotic.

  • Opsonization:

    • Resuspend the pre-treated or untreated bacteria in HBSS containing 10% normal human serum.

    • Incubate at 37°C for 30 minutes to allow for opsonization.

  • Phagocytosis Assay:

    • Isolate human neutrophils from healthy donor blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation followed by dextran sedimentation).

    • Resuspend neutrophils in HBSS at a concentration of 1 x 10^7 cells/mL.

    • In a microcentrifuge tube, combine the opsonized bacteria with the neutrophil suspension at an MOI of 1.

    • Incubate at 37°C with gentle rotation for 30-60 minutes.

  • Cefdinir Treatment:

    • Add Cefdinir to the neutrophil-bacteria suspension at various concentrations (e.g., 1x, 10x MIC). Include a drug-free control.

    • Continue incubation for an additional 1-2 hours.

  • Quantification of Surviving Bacteria:

    • At desired time points, take an aliquot of the suspension and lyse the neutrophils by adding sterile, cold distilled water and vortexing.

    • Perform serial dilutions and plate on appropriate agar to determine the total number of surviving bacteria (intracellular and extracellular).

    • To differentiate intracellular from extracellular bacteria, a parallel set of tubes can be centrifuged to pellet the neutrophils. The supernatant containing extracellular bacteria can be plated, and the cell pellet can be washed and then lysed before plating.

  • Data Analysis:

    • Compare the CFU counts in the Cefdinir-treated samples to the drug-free controls to determine if Cefdinir enhances the killing of bacteria by neutrophils.

Mandatory Visualization

Experimental_Workflow_Intracellular_Activity cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis cell_prep 1. Differentiate THP-1 Monocytes to Macrophages infection 3. Infect Macrophages with S. aureus (MOI=10) cell_prep->infection bact_prep 2. Grow S. aureus to Mid-log Phase bact_prep->infection phagocytosis 4. Incubate for 1h for Phagocytosis infection->phagocytosis remove_ext 5. Wash and add Gentamicin to Kill Extracellular Bacteria phagocytosis->remove_ext add_cefdinir 6. Wash and add Cefdinir at various concentrations remove_ext->add_cefdinir lysis 7. Lyse Macrophages at Time Points (2, 4, 8, 24h) add_cefdinir->lysis plating 8. Serial Dilution and Plating of Lysate lysis->plating cfu_count 9. Incubate and Count Colony Forming Units (CFU) plating->cfu_count

Caption: Workflow for assessing the intracellular activity of Cefdinir.

Hypothetical_Signaling_Pathway cluster_extracellular Extracellular Space cluster_phagocyte Phagocyte (e.g., Neutrophil) cefdinir Cefdinir bacteria Bacteria (e.g., E. coli) cefdinir->bacteria Inhibits Cell Wall Synthesis phagocytosis Enhanced Phagocytosis bacteria->phagocytosis Altered Bacterial Surface (Phenotypic Modification) killing Increased Intracellular Killing phagocytosis->killing Leads to

Caption: Hypothetical indirect mechanism of Cefdinir's intracellular activity.

References

Application

Application Notes and Protocols for Cefdinir Susceptibility Testing via Agar Dilution

For Researchers, Scientists, and Drug Development Professionals Introduction Cefdinir is a third-generation oral cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefdinir is a third-generation oral cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Accurate determination of its in vitro efficacy against clinically relevant bacterial isolates is crucial for guiding therapeutic decisions and for surveillance of emerging resistance. The agar dilution method is a standardized and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. This document provides detailed application notes and a comprehensive protocol for performing Cefdinir susceptibility testing using the agar dilution method, in accordance with established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation

Cefdinir MIC Interpretive Criteria

The interpretation of Cefdinir MIC values is essential for categorizing a bacterial isolate as susceptible, intermediate, or resistant. These breakpoints are established by regulatory bodies such as the CLSI. While a comprehensive official table from the latest CLSI M100 document was not available in the search, the following MIC breakpoints have been reported for specific organisms.[1] It is critical to consult the most current version of the CLSI M100 document for the latest interpretive criteria.

OrganismSusceptible (µg/mL)Intermediate (µg/mL)Resistant (µg/mL)
Streptococcus pneumoniae≤ 0.51≥ 2
Staphylococcus spp.≤ 1--
Haemophilus spp.≤ 1--

Note: The absence of intermediate or resistant breakpoints for Staphylococcus spp. and Haemophilus spp. in the provided source suggests that isolates with MICs above the susceptible breakpoint may be considered non-susceptible. Referencing the latest CLSI guidelines is imperative for accurate interpretation.

Quality Control (QC) Ranges for Cefdinir MIC Testing

Routine quality control is a critical component of antimicrobial susceptibility testing to ensure the accuracy and reproducibility of results. The following table summarizes the acceptable MIC ranges for Cefdinir when testing standard ATCC® quality control strains using the agar dilution method.

Quality Control StrainATCC® No.Cefdinir MIC Range (µg/mL)
Escherichia coli259220.12 - 0.5
Staphylococcus aureus292130.12 - 0.5
Haemophilus influenzae497660.12 - 0.5
Streptococcus pneumoniae496190.06 - 0.25

Experimental Protocols

This section outlines the detailed methodology for performing Cefdinir susceptibility testing using the agar dilution method, based on the principles described in the CLSI M07 document.[2][3][4]

Materials
  • Cefdinir analytical powder

  • Mueller-Hinton Agar (MHA)

  • Sterile distilled water or other appropriate solvent

  • Sterile petri dishes (90 or 150 mm)

  • Sterile pipettes and tubes for serial dilutions

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35°C ± 2°C)

  • Quality control bacterial strains (e.g., E. coli ATCC® 25922, S. aureus ATCC® 29213, H. influenzae ATCC® 49766, S. pneumoniae ATCC® 49619)

  • Vortex mixer

  • pH meter

Preparation of Cefdinir Stock Solution
  • Determine the appropriate solvent: Cefdinir is soluble in 0.1 N HCl and can be prepared as a stock solution in water.[5][6] Consult the manufacturer's instructions for the specific Cefdinir powder being used.

  • Weigh the Cefdinir powder: Accurately weigh the required amount of Cefdinir powder based on its potency to prepare a stock solution of a high concentration (e.g., 1000 µg/mL or 1280 µg/mL).

  • Dissolve the powder: Aseptically dissolve the weighed Cefdinir powder in the appropriate sterile solvent. Ensure complete dissolution. This is the stock solution.

  • Sterilization: Cefdinir solutions are typically not heat-stable and should be sterilized by membrane filtration (0.22 µm filter) if necessary.

Preparation of Cefdinir-Containing Agar Plates
  • Prepare Molten Mueller-Hinton Agar: Prepare MHA according to the manufacturer's instructions. Autoclave to sterilize and then cool to 45-50°C in a water bath. The final pH of the agar should be between 7.2 and 7.4.

  • Prepare Serial Dilutions of Cefdinir: Perform a series of twofold dilutions of the Cefdinir stock solution in a sterile diluent to achieve the desired range of concentrations to be tested (e.g., 0.06 to 64 µg/mL).

  • Incorporate Cefdinir into Agar: Add one part of each Cefdinir dilution to nine parts of molten MHA (e.g., 2 mL of Cefdinir dilution to 18 mL of molten agar). Mix thoroughly by inverting the tube several times to ensure a homogenous distribution of the antibiotic.

  • Pour Plates: Immediately pour the Cefdinir-containing agar into sterile petri dishes to a depth of 3-4 mm. Allow the agar to solidify at room temperature.

  • Control Plates: Prepare a growth control plate containing MHA without any Cefdinir and a sterility control plate (uninoculated).

  • Drying and Storage: Allow the plates to dry before use. If not used immediately, plates can be stored in a sealed plastic bag at 2-8°C for a limited time. The stability of Cefdinir in the agar should be considered.

Inoculum Preparation and Inoculation
  • Bacterial Culture: From a pure, 18-24 hour culture of the test organism, select several well-isolated colonies.

  • Prepare Inoculum Suspension: Suspend the colonies in a suitable broth (e.g., Tryptic Soy Broth) or saline.

  • Standardize Inoculum: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Dilute Inoculum (if necessary): For the agar dilution method, the final inoculum on the agar surface should be approximately 10^4 CFU per spot. This may require a 1:10 dilution of the standardized suspension.

  • Inoculation: Using a multipoint replicator, inoculate the surface of each Cefdinir-containing agar plate, including the growth control plate, with the standardized bacterial suspension.

Incubation and Interpretation
  • Incubation: Allow the inoculum spots to dry completely before inverting the plates. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like S. pneumoniae and H. influenzae, incubate in a CO2-enriched atmosphere.

  • Reading Results: The MIC is the lowest concentration of Cefdinir that completely inhibits the visible growth of the organism, including the presence of a faint haze or a single colony. The growth control plate should show confluent growth.

  • Interpretation: Compare the obtained MIC value to the interpretive criteria provided by CLSI to categorize the isolate as susceptible, intermediate, or resistant.

Mandatory Visualizations

Agar_Dilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_analysis Analysis Stock_Solution Prepare Cefdinir Stock Solution Serial_Dilutions Perform Serial Dilutions of Cefdinir Stock_Solution->Serial_Dilutions Agar_Prep Prepare Molten Mueller-Hinton Agar Plate_Pouring Incorporate Cefdinir into Agar and Pour Plates Agar_Prep->Plate_Pouring Serial_Dilutions->Plate_Pouring Inoculation Inoculate Plates with Multipoint Replicator Plate_Pouring->Inoculation Inoculum_Prep Prepare and Standardize Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate Plates (35°C, 16-20h) Inoculation->Incubation Reading Read MIC (Lowest concentration with no growth) Incubation->Reading Interpretation Interpret Results using CLSI Breakpoints Reading->Interpretation

Caption: Experimental workflow for Cefdinir agar dilution susceptibility testing.

References

Method

Application Notes and Protocols for In Vivo Cefdinir Efficacy Studies in a Mouse Septicemia Model

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of Cefdinir in a mouse model of septicem...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of Cefdinir in a mouse model of septicemia. The methodologies described herein are established preclinical models for assessing antimicrobial agents.

Introduction

Sepsis remains a significant global health challenge characterized by a dysregulated host response to infection, leading to life-threatening organ dysfunction. The development of effective antimicrobial therapies is paramount. Cefdinir, a third-generation oral cephalosporin, exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This document outlines protocols for assessing the in vivo efficacy of Cefdinir in a mouse septicemia model, a critical step in preclinical drug development. The two primary models detailed are the Cecal Ligation and Puncture (CLP) model, which induces a polymicrobial infection, and the bacterial injection model for mono-microbial infections.

Cefdinir's Mechanism of Action

Cefdinir, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls. This is achieved through binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan. This inhibition leads to a compromised cell wall and ultimately cell lysis. Cefdinir is also stable against many common beta-lactamases.

cluster_bacterium Bacterial Cell Cefdinir Cefdinir PBP Penicillin-Binding Proteins (PBPs) Cefdinir->PBP Binds to & Inhibits Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes Lysis Cell Lysis PBP->Lysis Inhibition leads to CellWall Stable Cell Wall Peptidoglycan->CellWall Forms

Figure 1: Simplified mechanism of action of Cefdinir.

Experimental Protocols

The following protocols provide detailed methodologies for inducing sepsis in mice and subsequently evaluating the efficacy of Cefdinir.

Experimental Workflow Overview

cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring & Endpoints Animal_Acclimatization Animal Acclimatization Sepsis_Induction Sepsis Induction (CLP or Bacterial Injection) Animal_Acclimatization->Sepsis_Induction Grouping Randomization into Treatment Groups Sepsis_Induction->Grouping Treatment Cefdinir Administration (Vehicle Control) Grouping->Treatment Monitoring Clinical Scoring & Survival Monitoring Treatment->Monitoring Endpoint Endpoint Analysis: - Bacterial Load - Cytokine Levels - Histopathology Monitoring->Endpoint

Technical Notes & Optimization

Troubleshooting

Troubleshooting Cefdinir instability in aqueous solutions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefdinir in aqueous solutions. Frequently...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefdinir in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My Cefdinir solution is showing a rapid decrease in potency. What are the primary factors affecting its stability in an aqueous environment?

A1: Cefdinir's stability in aqueous solutions is primarily influenced by pH. It is most stable in the pH range of 3 to 7.[1] Outside of this range, particularly at acidic (pH < 3) and alkaline (pH > 7) conditions, its degradation accelerates significantly.[1] Other factors that can contribute to instability include exposure to elevated temperatures and light.

Q2: What are the main degradation pathways for Cefdinir in water?

A2: The primary degradation routes for Cefdinir in aqueous solutions involve the hydrolysis of the β-lactam ring, which is a characteristic instability pathway for cephalosporin antibiotics.[2][3][4] This can be accompanied by several pH-dependent isomerizations, such as lactonization and epimerization at positions C-6 or C-7.[2][3]

Q3: I'm observing a color change in my Cefdinir solution. What could be the cause?

A3: A reddish color in solutions containing Cefdinir can occur due to the formation of a non-absorbable complex between Cefdinir or its degradation products and iron ions. Ensure your glassware is thoroughly cleaned and that your reagents, including water, are free from trace iron contamination.

Q4: How should I prepare and store my Cefdinir stock solutions to minimize degradation?

A4: To minimize degradation, prepare Cefdinir solutions using a buffer with a pH between 3 and 7. For short-term storage, refrigeration (2-8°C) is recommended. For longer-term storage, consider preparing fresh solutions before use or conducting stability studies to determine the acceptable storage duration under your specific conditions. Protect the solution from light by using amber vials or covering the container with aluminum foil.

Q5: I need to perform a forced degradation study on Cefdinir. What conditions are typically used?

A5: Forced degradation studies for Cefdinir, as per ICH guidelines, typically involve exposing the drug to stress conditions such as acid hydrolysis (e.g., 0.1 M HCl), base hydrolysis (e.g., 0.1 M NaOH), oxidation (e.g., 3-30% H₂O₂), photolysis (exposure to UV light), and thermal stress (e.g., heating at 60-80°C).[5] The goal is to achieve partial degradation (typically 10-30%) to identify and characterize the degradation products and validate the stability-indicating nature of analytical methods.

Troubleshooting Guide

Issue: Unexpectedly High Levels of Cefdinir Degradation in Solution

This guide will help you troubleshoot potential causes for the accelerated degradation of Cefdinir during your experiments.

Step 1: Verify Solution pH

  • Action: Measure the pH of your Cefdinir solution immediately after preparation and at various time points during your experiment.

  • Rationale: Cefdinir degradation is highly pH-dependent, with instability increasing significantly below pH 3 and above pH 7.[1] Deviations from the optimal pH range are a common cause of unexpected degradation.

Step 2: Assess Storage Conditions

  • Action: Review your storage procedures. Was the solution exposed to elevated temperatures or direct light for extended periods?

  • Rationale: Both heat and light can accelerate the degradation of Cefdinir. Solutions should be stored in a cool, dark place.

Step 3: Evaluate Purity of Reagents and Solvents

  • Action: Ensure the use of high-purity water and buffer components. Check for potential contaminants, such as trace metals (e.g., iron), which can catalyze degradation.

  • Rationale: Impurities in your reagents can interact with Cefdinir and promote its degradation.

Step 4: Review Analytical Method

  • Action: If you are using an analytical method to assess stability (e.g., HPLC), ensure the method is validated and stability-indicating.

  • Rationale: A non-specific analytical method may not be able to distinguish between intact Cefdinir and its degradation products, leading to inaccurate stability assessments.

Quantitative Data on Cefdinir Degradation

The following table summarizes the percentage of Cefdinir degradation under various stress conditions from a forced degradation study.

Stress ConditionReagent/ParameterDuration & Temperature% DegradationDegradation Products' Retention Time (min)
Acid Hydrolysis 0.1 M HCl6 hours at 60°C38.64%1.94, 2.50, 4.28
Base Hydrolysis 0.1 M NaOH6 hours at 60°C48.83%1.57, 1.93, 2.49
Oxidation 30% H₂O₂6 hours at 60°C15.25%1.63, 1.95, 2.39, 2.55
Photolysis UV Light (254 nm & 366 nm)48 hours9.74%1.63, 1.96, 2.55
Thermal Degradation Heat48 hours at 80°C10.52%1.63, 1.96, 2.55

Data adapted from Hamrapurkar et al., 2011.

Experimental Protocols

Protocol for Forced Degradation Study of Cefdinir

This protocol outlines the methodology for inducing the degradation of Cefdinir under various stress conditions to assess its stability.

1. Preparation of Cefdinir Stock Solution:

  • Prepare a stock solution of Cefdinir (e.g., 1 mg/mL) in a suitable solvent like a methanol:acetonitrile mixture (4:1 v/v).[6]

2. Stress Conditions:

  • Acid-Induced Degradation:

    • Mix 10 mL of the Cefdinir stock solution with 10 mL of methanol and 10 mL of 0.1 M HCl.

    • Reflux the mixture at 60°C for approximately six hours.

    • Allow the solution to cool to room temperature.

    • Neutralize the solution to pH 7 with 0.1 M NaOH.

    • Dilute the solution with the mobile phase to a final concentration of approximately 10 µg/mL for analysis.[5]

  • Base-Induced Degradation:

    • Mix 10 mL of the Cefdinir stock solution with 10 mL of methanol and 10 mL of 0.1 M NaOH.

    • Reflux the mixture at 60°C for approximately six hours.

    • Allow the solution to cool to room temperature.

    • Neutralize the solution to pH 7 with 0.1 M HCl.

    • Dilute the solution with the mobile phase to a final concentration of approximately 10 µg/mL for analysis.[5]

  • Oxidative Degradation:

    • Mix 10 mL of the Cefdinir stock solution with 10 mL of 30% H₂O₂.

    • Reflux the mixture at 60°C for approximately six hours.

    • Allow the solution to cool to room temperature.

    • Dilute the solution with the mobile phase to a final concentration of approximately 10 µg/mL for analysis.[5]

  • Thermal Degradation:

    • Store approximately 50 mg of solid Cefdinir at 80°C for 48 hours.

    • After exposure, dissolve the powder in methanol and dilute with the mobile phase to a final concentration of 10 µg/mL.[5]

  • Photolytic Degradation:

    • Expose approximately 50 mg of solid Cefdinir to both short (254 nm) and long (366 nm) wavelength UV light for 48 hours.

    • After exposure, dissolve the powder in methanol and dilute with the mobile phase to a final concentration of 10 µg/mL.

3. Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method. A common method uses a C18 column with a mobile phase consisting of a mixture of an acidic buffer (e.g., pH 3.0) and organic solvents like acetonitrile and methanol. Detection is typically performed using a UV detector at around 286 nm.[5]

Visualizations

Cefdinir_Degradation_Pathway Cefdinir Cefdinir Beta_Lactam_Opening β-Lactam Ring Opening Cefdinir->Beta_Lactam_Opening  Hydrolysis (Acid/Base) Isomerization Isomerization (Lactonization, Epimerization) Cefdinir->Isomerization  pH-dependent Degradation_Products Inactive Degradation Products Beta_Lactam_Opening->Degradation_Products Isomerization->Degradation_Products

Caption: Primary degradation pathways of Cefdinir in aqueous solutions.

Troubleshooting_Workflow Start Start: Unexpected Cefdinir Degradation Check_pH Is the solution pH within the 3-7 range? Start->Check_pH Check_Storage Was the solution protected from heat and light? Check_pH->Check_Storage Yes Adjust_pH Adjust pH to 3-7 using a suitable buffer Check_pH->Adjust_pH No Check_Reagents Are all reagents and solvents of high purity? Check_Storage->Check_Reagents Yes Improve_Storage Store solution at 2-8°C in a dark container Check_Storage->Improve_Storage No Use_Pure_Reagents Use high-purity water and reagents Check_Reagents->Use_Pure_Reagents No Investigate_Further Investigate other factors (e.g., container interactions) Check_Reagents->Investigate_Further Yes Problem_Solved Problem Resolved Adjust_pH->Problem_Solved Improve_Storage->Problem_Solved Use_Pure_Reagents->Problem_Solved

Caption: Troubleshooting workflow for unexpected Cefdinir degradation.

Stability_Factors Cefdinir_Stability Cefdinir Stability in Aqueous Solution pH pH Cefdinir_Stability->pH  Major Influence Temperature Temperature Cefdinir_Stability->Temperature  Moderate Influence Light Light Exposure Cefdinir_Stability->Light  Moderate Influence Impurities Reagent Impurities (e.g., metal ions) Cefdinir_Stability->Impurities  Potential Influence

Caption: Key factors influencing the stability of Cefdinir in aqueous solutions.

References

Optimization

Technical Support Center: Optimizing Cefdinir Dosage for In Vivo Animal Studies

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Cefdinir in preclinical animal models. Frequently Asked Questions (FAQs) Q1: What is...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Cefdinir in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for Cefdinir in mice and rats?

A1: For initial efficacy studies in mice, oral doses have been shown to be effective in the range of 6 to 24 mg/kg.[1] For instance, studies on Staphylococcus aureus and Haemophilus influenzae infections in mice demonstrated protective effects with PD50 values (the dose required to protect 50% of animals) ranging from 2.3 to 24 mg/kg, depending on the bacterial strain and infection model.[1] In rats, pharmacokinetic studies have been conducted with oral doses ranging from 2.5 to 80 mg/kg.[2][3] A common starting point for pharmacokinetic studies in rats is a single 20 mg/kg oral dose.[2]

Q2: How does the oral bioavailability of Cefdinir differ across common animal models?

A2: The oral bioavailability of Cefdinir varies significantly among different animal species. It is relatively low in rodents, with reported absolute bioavailabilities of 12.6% in mice and 15.3% in rats.[3] Rabbits show moderate absorption at 32.3%, while dogs exhibit the highest bioavailability at 72.3%.[3] This is a critical consideration when translating dosages between species.

Q3: What is the recommended dosing frequency for Cefdinir in animal studies?

A3: Cefdinir has a relatively short plasma half-life in animals, similar to what is observed in humans (approximately 1.7 hours).[4] Therefore, twice-daily (BID) administration is often the more appropriate dosing strategy to maintain drug concentrations above the minimum inhibitory concentration (MIC) for the target pathogen, especially for treating infections like community-acquired pneumonia.[5] However, once-daily (QD) dosing has been shown to be effective for certain upper respiratory tract infections.[5]

Q4: Are there any known drug interactions I should be aware of when using Cefdinir in my animal studies?

A4: Yes, co-administration of Cefdinir with certain substances can affect its absorption and pharmacokinetics. Antacids containing aluminum or magnesium can reduce the absorption of Cefdinir by approximately 40%.[6] Similarly, iron supplements can decrease absorption.[6][7] It is recommended to administer Cefdinir at least 2 hours before or after any antacids or iron supplements.[6][7] Probenecid can increase Cefdinir's plasma concentrations and prolong its half-life by competing for renal tubular clearance.[4][7]

Q5: How should Cefdinir be prepared for oral administration in animals?

A5: Cefdinir is available as capsules and an oral suspension.[4][7] For animal studies, the oral suspension is often more practical for accurate dosing by oral gavage. The powder for suspension should be reconstituted with purified water according to the manufacturer's instructions to achieve the desired concentration (e.g., 125 mg/5 mL or 250 mg/5 mL).[4][7] The solubility of Cefdinir is pH-dependent, being poorly soluble in water but more soluble in buffered media at a pH of around 7.4.[8]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or variable plasma concentrations of Cefdinir - Poor oral absorption in the chosen animal model (especially rodents).- Incorrect formulation or administration technique.- Interaction with co-administered substances (e.g., iron in feed).- Consider using a species with higher oral bioavailability if appropriate for the study goals (e.g., rabbits or dogs).- Ensure proper reconstitution of the suspension and accurate oral gavage technique.- Review animal diet and any co-administered compounds for potential interactions. Ensure at least a 2-hour window between Cefdinir and interacting substances.[6][7]
Lack of therapeutic efficacy in an infection model - Suboptimal dosing regimen (dose or frequency).- The bacterial strain may be resistant to Cefdinir.- Inadequate drug exposure at the site of infection.- Increase the dose or dosing frequency (e.g., from once-daily to twice-daily).[5]- Confirm the susceptibility of the bacterial strain to Cefdinir using MIC testing.- Analyze Cefdinir concentrations in the target tissue to ensure adequate penetration. Tissue-to-plasma concentration ratios vary, with the highest concentrations typically found in the kidneys.[2]
Adverse effects observed in study animals (e.g., diarrhea) - High dosage.- Disruption of normal gut flora.- Reduce the dosage if possible while maintaining efficacy.- Monitor the animals closely. Diarrhea is a known side effect of Cefdinir.[7]

Data Presentation

Table 1: Pharmacokinetic Parameters of Cefdinir in Various Animal Models (Oral Administration)

Animal ModelDose (mg/kg)Bioavailability (%)Tmax (hours)Cmax (µg/mL)Half-life (hours)
Mice 2012.6[3]~2-4N/AN/A
Rats 2015.3[3]~2-4[6]N/ALonger than IV
Rabbits 2032.3[3]~2-4N/AN/A
Dogs N/A72.3[3]N/AN/AN/A

N/A: Data not available in the provided search results.

Table 2: In Vivo Efficacy of Cefdinir in Mouse Infection Models [1]

Infection ModelPathogenPD50 (mg/kg)
Subcutaneous Abscess Staphylococcus aureus (β-lactamase negative)11
Staphylococcus aureus (β-lactamase positive)24
Lethal Systemic Infection Staphylococcus aureus (β-lactamase negative)2.7
Staphylococcus aureus (β-lactamase positive)2.3
Haemophilus influenzae (β-lactamase negative)5.8
Haemophilus influenzae (β-lactamase positive)3.1

Experimental Protocols

Protocol 1: Single-Dose Pharmacokinetic Study in Rats

This protocol is based on methodologies described in FDA pharmacology reviews.[2]

  • Animal Model: Male Sprague-Dawley rats.

  • Drug Preparation: Prepare a suspension of Cefdinir at the desired concentration (e.g., for a 20 mg/kg dose).

  • Administration: Administer a single 20 mg/kg dose via oral gavage (p.o.) or intravenous injection (i.v.) for bioavailability determination.

  • Sample Collection:

    • Collect heparinized plasma samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via cardiac puncture or another appropriate method.

    • For tissue distribution studies, sacrifice animals at specific time points (e.g., 0.5, 1, and 2 hours post-dose) and collect tissues of interest (e.g., kidney, liver, lung, heart, spleen).

  • Sample Processing:

    • Centrifuge blood samples to separate plasma.

    • Homogenize tissue samples and centrifuge to obtain the supernatant.

  • Analysis: Quantify Cefdinir concentrations in plasma and tissue homogenate supernatants using a validated analytical method such as HPLC or a microbiological assay.

  • Data Analysis: Calculate pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, and bioavailability using appropriate software.

Mandatory Visualizations

Experimental_Workflow A Animal Acclimatization C Drug Administration (Oral Gavage) A->C B Dose Preparation (Cefdinir Suspension) B->C D Serial Blood Sampling C->D E Tissue Collection (at specific time points) C->E F Sample Processing (Plasma/Tissue Homogenate) D->F E->F G LC-MS/MS or HPLC Quantification F->G H Pharmacokinetic Analysis (Cmax, Tmax, AUC, T1/2) G->H

Caption: Workflow for a typical in vivo pharmacokinetic study of Cefdinir.

Pharmacokinetic_Pathway Oral Oral Administration of Cefdinir GI Gastrointestinal Tract Oral->GI Absorption Absorption (Low in Rodents) GI->Absorption pH-dependent Feces Fecal Elimination (Unabsorbed Drug) GI->Feces Incomplete Absorption Plasma Systemic Circulation (Plasma Protein Binding: 60-70%) Absorption->Plasma Distribution Tissue Distribution (Kidney, Lung, Liver, etc.) Plasma->Distribution Elimination Renal Excretion (Unchanged Drug) Plasma->Elimination

Caption: Key pharmacokinetic pathways of orally administered Cefdinir.

References

Troubleshooting

Technical Support Center: Overcoming Cefdinir Resistance in Staphylococcus aureus

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome Cefdinir resistance in Staphylococcu...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome Cefdinir resistance in Staphylococcus aureus strains.

I. Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and solutions.

Minimum Inhibitory Concentration (MIC) Assays

Issue: Inconsistent or unexpectedly high Cefdinir MIC values for S. aureus strains.

Potential CauseTroubleshooting Steps
Inoculum Preparation Error Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Verify the final inoculum density in the wells is ~5 x 10⁵ CFU/mL.
Media and Incubation Conditions Use cation-adjusted Mueller-Hinton broth (CAMHB) for testing.[1] Ensure incubation is at 35°C ± 2°C for 16-20 hours in ambient air. Variations in pH or cation concentration can affect Cefdinir's activity.
Cefdinir Stock Solution Degradation Prepare fresh Cefdinir stock solutions for each experiment. Store stock solutions at -20°C or lower and avoid repeated freeze-thaw cycles.
Presence of a Paradoxical Effect Observe for a "paradoxical effect" or "Eagle effect," where bacterial growth reappears at higher antibiotic concentrations.[2] If observed, this may indicate a subpopulation of resistant cells. Consider extending the incubation period or performing population analysis.
Contamination Visually inspect plates for mixed morphologies and perform Gram staining and subculturing to ensure the purity of the S. aureus isolate.
Checkerboard Assays for Synergy Testing

Issue: Difficulty in interpreting the Fractional Inhibitory Concentration (FIC) index or obtaining reproducible synergy results.

Potential CauseTroubleshooting Steps
Incorrect FIC Index Calculation The FIC index is calculated as follows: FIC Index = FIC of Drug A + FIC of Drug B, where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone).[3][4] Ensure you are using the correct formula and the MIC of each drug alone is accurately determined in the same experiment.
Inappropriate Concentration Range The concentration ranges for both drugs should bracket their individual MICs. A common approach is to test concentrations from 1/4 x MIC to 4 x MIC.
Edge Effects in Microtiter Plates Avoid using the outermost wells of the microtiter plate as they are prone to evaporation, which can concentrate the media and drugs, leading to inaccurate results. Fill the peripheral wells with sterile water or media.
Subjective Interpretation of Growth Use a spectrophotometer to read the optical density at 600 nm (OD₆₀₀) to standardize the determination of growth inhibition. A growth control (no drug) and a sterility control (no bacteria) are essential for each plate.
Biological Variability Perform experiments in biological triplicate to account for inherent variability in bacterial growth and response to antibiotics.
Time-Kill Curve Assays

Issue: Inconsistent killing kinetics or regrowth of bacteria after initial killing.

Potential CauseTroubleshooting Steps
Inappropriate Sampling Time Points For bactericidal agents, sampling at 0, 2, 4, 6, 8, and 24 hours is standard.[5] Adjust sampling frequency based on the expected speed of action of the antimicrobial combination.
Inaccurate Viable Cell Counting Ensure proper serial dilutions and plating techniques. Use appropriate agar plates and incubate for a sufficient duration to allow for colony formation. Include a no-drug control to monitor normal bacterial growth.
Drug Instability Some antimicrobial agents may degrade over the 24-hour incubation period. If instability is suspected, consider a model that accounts for drug decay.
Emergence of Resistant Subpopulations Regrowth after an initial decline in bacterial count may indicate the selection of a resistant subpopulation. Consider performing population analysis on the regrown bacteria to assess changes in MIC.
Paradoxical Effect As with MIC assays, a paradoxical effect can occur in time-kill assays, where higher concentrations of an antibiotic result in less killing.[2] This can be due to the inhibition of cell wall turnover at very high drug concentrations.

II. Frequently Asked Questions (FAQs)

Mechanisms of Cefdinir Resistance

Q1: What are the primary mechanisms of Cefdinir resistance in Staphylococcus aureus?

A1: The main mechanisms of Cefdinir resistance in S. aureus are:

  • Expression of Penicillin-Binding Protein 2a (PBP2a): This is the most common mechanism in methicillin-resistant S. aureus (MRSA). PBP2a is encoded by the mecA gene and has a low affinity for β-lactam antibiotics, including Cefdinir.[6][7] This allows the bacteria to continue synthesizing their cell wall even in the presence of the antibiotic.

  • Production of β-lactamases: These enzymes hydrolyze the β-lactam ring of Cefdinir, inactivating the antibiotic.[7] While Cefdinir is relatively stable to some β-lactamases, certain types can still contribute to resistance.

  • Efflux Pumps: These are membrane proteins that actively transport Cefdinir out of the bacterial cell, reducing its intracellular concentration and thus its effectiveness.[8] The NorA efflux pump is a well-studied example in S. aureus.[9]

Q2: How can I determine which resistance mechanism is present in my S. aureus strain?

A2: You can use a combination of molecular and phenotypic methods:

  • PCR for mecA gene: This is the gold standard for identifying MRSA and the presence of the genetic basis for PBP2a production.

  • β-lactamase test: Nitrocefin-based tests can be used to detect the production of β-lactamases.

  • Efflux pump inhibitor assays: The MIC of Cefdinir can be determined in the presence and absence of a known efflux pump inhibitor, such as reserpine or verapamil. A significant decrease in the MIC in the presence of the inhibitor suggests the involvement of efflux pumps.[10]

Strategies to Overcome Resistance

Q3: What are some promising strategies to overcome Cefdinir resistance in S. aureus?

A3: Combination therapy is a leading strategy. Promising combinations include:

  • Cefdinir and a β-lactamase inhibitor: While not always effective depending on the specific β-lactamase, this can be a viable strategy.

  • Cefdinir and another β-lactam: For example, the combination of Cefdinir and amoxicillin has shown synergistic effects against MRSA.

  • Cefdinir and an efflux pump inhibitor: This can increase the intracellular concentration of Cefdinir, restoring its activity.[9]

  • Cefdinir and a non-β-lactam antibiotic: Combining Cefdinir with agents that have different mechanisms of action can be effective.

Q4: How do I select the best combination therapy to test?

A4: The choice of combination therapy should be guided by the suspected resistance mechanism. For example, if β-lactamase production is the primary mechanism, a combination with a β-lactamase inhibitor would be a logical starting point. If mecA-mediated resistance is present, combinations that enhance the activity of β-lactams against MRSA should be prioritized.

III. Experimental Protocols

Cefdinir Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the broth microdilution method.

  • Prepare Cefdinir Stock Solution: Dissolve Cefdinir powder in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Prepare Bacterial Inoculum: From a fresh culture plate, pick several colonies of S. aureus and suspend them in sterile saline or Mueller-Hinton broth (MHB). Adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Prepare Cefdinir Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of Cefdinir in MHB to achieve the desired concentration range (e.g., 0.06 to 128 µg/mL).

  • Inoculate Plate: Add the prepared bacterial inoculum to each well containing the Cefdinir dilutions. Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).

  • Incubate: Incubate the plate at 35°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of Cefdinir that completely inhibits visible growth of the bacteria.

Checkerboard Synergy Assay: Cefdinir and Amoxicillin against MRSA
  • Determine Individual MICs: First, determine the MIC of Cefdinir and Amoxicillin individually for the MRSA strain of interest as described above.

  • Prepare Drug Dilutions: In a 96-well plate, prepare serial dilutions of Cefdinir along the y-axis and Amoxicillin along the x-axis in MHB. The concentrations should typically range from 1/4 to 4 times the MIC of each drug.

  • Prepare Inoculum: Prepare the MRSA inoculum as described for the MIC assay.

  • Inoculate Plate: Add the bacterial inoculum to all wells containing the drug combinations. Include wells with each drug alone and a growth control.

  • Incubate: Incubate the plate at 35°C for 16-20 hours.

  • Read Results and Calculate FIC Index: Determine the MIC of each drug in combination. The FIC index is calculated as: FIC Index = (MIC of Cefdinir in combination / MIC of Cefdinir alone) + (MIC of Amoxicillin in combination / MIC of Amoxicillin alone).

    • Synergy: FIC Index ≤ 0.5

    • Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Quantitative Real-Time PCR (qRT-PCR) for mecA Gene Expression
  • RNA Extraction: Grow MRSA cultures to mid-log phase and expose them to sub-inhibitory concentrations of Cefdinir for a defined period. Extract total RNA using a commercial kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize cDNA from the RNA template using a reverse transcriptase enzyme and random primers.

  • qRT-PCR: Perform qRT-PCR using primers specific for the mecA gene and a housekeeping gene (e.g., 16S rRNA) for normalization. A typical reaction mixture includes cDNA, forward and reverse primers, and a SYBR Green master mix.

  • Data Analysis: Calculate the relative expression of the mecA gene using the ΔΔCt method. An increase in mecA expression in the presence of Cefdinir would suggest induction of the resistance mechanism.

Table 1: Example Primer Sequences for mecA qRT-PCR

GenePrimer Sequence (5' to 3')
mecA ForwardGTAGAAATGACTGAACGTCCG
mecA ReverseCCAATTCCACATTGTTTCGGT
16S rRNA ForwardGCTAACAAGGTTTCCCGCCT
16S rRNA ReverseGCGCTTTACGCCCAGTAATT
Ethidium Bromide Efflux Assay

This assay qualitatively assesses the activity of efflux pumps.

  • Prepare Agar Plates: Prepare Mueller-Hinton agar plates containing varying concentrations of ethidium bromide (e.g., 0.5, 1, 2, and 4 µg/mL).

  • Inoculate Plates: Streak the S. aureus strains to be tested onto the plates. Include a known efflux-positive and efflux-negative control strain.

  • Incubate: Incubate the plates at 37°C for 16-18 hours.

  • Visualize Fluorescence: Examine the plates under UV light. Strains with active efflux pumps will show less fluorescence as they pump the ethidium bromide out of the cells. The minimum concentration of ethidium bromide that results in fluorescence is recorded.

IV. Data Presentation

Table 2: Example of Checkerboard Assay Results for Cefdinir and Amoxicillin against MRSA

Cefdinir (µg/mL)Amoxicillin (µg/mL)Growth (+/-)
160-
80-
40+
032-
016+
48-
216-

In this example:

  • MIC of Cefdinir alone = 8 µg/mL

  • MIC of Amoxicillin alone = 32 µg/mL

  • MIC of Cefdinir in combination = 4 µg/mL

  • MIC of Amoxicillin in combination = 8 µg/mL

  • FIC of Cefdinir = 4/8 = 0.5

  • FIC of Amoxicillin = 8/32 = 0.25

  • FIC Index = 0.5 + 0.25 = 0.75 (Additive/Indifferent)

Table 3: Example of Time-Kill Curve Data (Log₁₀ CFU/mL)

Time (h)Growth ControlCefdinir (8 µg/mL)Amoxicillin (32 µg/mL)Cefdinir + Amoxicillin
05.75.75.75.7
26.55.25.54.8
47.84.85.13.9
68.94.54.93.1
89.24.65.02.5
249.55.86.2<2.0

V. Visualizations

mecA_Regulation cluster_0 Bacterial Cell beta_lactam β-Lactam (e.g., Cefdinir) mecR1 MecR1 (Sensor-Transducer) beta_lactam->mecR1 Binds to mecI MecI (Repressor) mecR1->mecI Cleaves mecA_promoter mecA Promoter mecI->mecA_promoter Represses mecA mecA gene mecA_promoter->mecA Activates Transcription PBP2a PBP2a mecA->PBP2a Translates to cell_wall Cell Wall Synthesis PBP2a->cell_wall Enables

Caption: Regulation of mecA gene expression in Staphylococcus aureus.

Efflux_Pump_Mechanism cluster_1 Bacterial Cell cefdinir_out Cefdinir (extracellular) cefdinir_in Cefdinir (intracellular) cefdinir_out->cefdinir_in Passive Diffusion efflux_pump Efflux Pump (e.g., NorA) efflux_pump->cefdinir_out Active Efflux cefdinir_in->efflux_pump Substrate target Bacterial Target (e.g., PBPs) cefdinir_in->target Inhibits inhibitor Efflux Pump Inhibitor inhibitor->efflux_pump Blocks

Caption: Mechanism of efflux pump-mediated resistance and its inhibition.

Experimental_Workflow start Start: Cefdinir-Resistant S. aureus Isolate mic Determine Cefdinir MIC start->mic checkerboard Checkerboard Assay (Cefdinir + Partner Drug) mic->checkerboard time_kill Time-Kill Assay checkerboard->time_kill If Synergy Detected q_pcr qRT-PCR for Resistance Genes checkerboard->q_pcr Investigate Mechanism analyze Analyze Data time_kill->analyze q_pcr->analyze conclusion Conclusion: Synergistic Combination Identified analyze->conclusion

Caption: Experimental workflow for identifying synergistic drug combinations.

References

Optimization

Technical Support Center: Cefdinir Solubility for In Vitro Assays

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Cefdinir for reliable and reproducible in vitro assays. Frequently Asked Que...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Cefdinir for reliable and reproducible in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of Cefdinir in common laboratory solvents?

A1: Cefdinir is poorly soluble in water and ethanol.[1] Its solubility is highly dependent on pH.[2] It is freely soluble in DMSO.[3] Below is a summary of its solubility in various solvents.

Q2: Why is my Cefdinir precipitating when I add it to my cell culture medium?

A2: Precipitation of Cefdinir in aqueous solutions like cell culture media is a common issue. This can be due to several factors:

  • Poor Aqueous Solubility: Cefdinir has inherently low solubility in water.[4]

  • "Solvent Shock": Rapidly diluting a concentrated DMSO stock solution into the aqueous medium can cause the compound to crash out of solution.

  • High Final Concentration: The desired final concentration of Cefdinir in your assay may exceed its solubility limit in the culture medium.

  • pH of the Medium: Cefdinir's solubility is significantly influenced by pH, with minimum solubility observed around pH 2.5-4 and a sharp increase in solubility above pH 4.0.[2][4] Cell culture media are typically buffered around pH 7.2-7.4, where solubility is better but can still be problematic at high concentrations.

  • Media Components: Interactions with salts, proteins, and other components in the culture medium can reduce Cefdinir's solubility.[5]

Q3: What is the recommended solvent for preparing a Cefdinir stock solution?

A3: For in vitro assays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing a concentrated stock solution of Cefdinir.[2] A stock solution of 10 mM in DMSO is a common starting point.[2]

Q4: How should I store my Cefdinir stock solution?

A4: Cefdinir stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[2] For long-term storage, it is recommended to store the aliquots at -20°C for up to one year or -80°C for up to two years.[2]

Q5: Can I dissolve Cefdinir directly in aqueous buffers like PBS or cell culture media?

A5: While Cefdinir can be dissolved directly in aqueous buffers, its low aqueous solubility can make it challenging to achieve high concentrations. The solubility in phosphate-buffered saline (PBS) at pH 7.2 is approximately 1.25 mg/mL.[6] For most cell-based assays requiring higher concentrations, preparing a concentrated stock in DMSO is recommended, followed by serial dilution into the aqueous medium.

Troubleshooting Guide: Cefdinir Precipitation in Culture Media

If you are observing precipitation of Cefdinir in your culture media, follow these troubleshooting steps:

Step 1: Optimize Your Stock Solution and Dilution Method
  • Ensure Complete Dissolution of Stock: Before use, visually inspect your DMSO stock solution for any crystals. If present, gently warm the solution at 37°C and vortex to ensure Cefdinir is fully dissolved.

  • Pre-warm the Culture Medium: Ensure your cell culture medium is at 37°C before adding the Cefdinir stock solution.

  • Perform Stepwise Dilution: Instead of adding the concentrated stock directly to the full volume of medium, perform a serial dilution. First, dilute the stock into a smaller volume of medium, and then add this intermediate dilution to the final culture volume.

  • Gentle Mixing: Add the Cefdinir solution dropwise while gently swirling the medium to ensure rapid and uniform dispersion. This helps to avoid localized high concentrations of DMSO and Cefdinir.

Step 2: Adjust the Final Concentration and Solvent Percentage
  • Lower the Final Cefdinir Concentration: If precipitation persists, try using a lower final concentration to determine the solubility limit in your specific cell culture system.

  • Minimize the Final DMSO Concentration: While DMSO is an excellent solvent for Cefdinir, high concentrations can be toxic to cells. Aim for a final DMSO concentration of 0.5% or lower in your culture medium.

Step 3: Consider the pH and Composition of Your Medium
  • Check the pH of your medium: Although most culture media are buffered, variations in pH can affect Cefdinir's solubility.

  • Serum Concentration: The presence of serum proteins can sometimes help to stabilize compounds in solution. If you are using a low-serum or serum-free medium, this might contribute to precipitation.

Data Presentation

Table 1: Solubility of Cefdinir in Various Solvents

SolventSolubilityReference(s)
DMSO>350 mg/mL[3]
DMSO79 mg/mL (199.79 mM)
Water0.46 mg/mL (Insoluble)[1]
0.1 M HCl1.56 mg/mL (Slightly soluble)[3]
pH 4.0 Acetate Buffer0.72 mg/mL (Insoluble)[3]
pH 7.4 Phosphate Buffer21 mg/mL (Sparingly soluble)[3]
Sodium Bicarbonate83 mg/mL (Freely soluble)[3]
EthanolInsoluble[1]
Methanol0.19 mg/mL[3]
PBS (pH 7.2)~1.25 mg/mL[6]

Table 2: pH-Dependent Solubility of Cefdinir

pHSolubility (mg/mL)Reference(s)
2.50.52 ± 0.06[2][4]
>4.0Sharply increases[2][4]
8.016.43 ± 0.58[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Cefdinir Stock Solution in DMSO

Materials:

  • Cefdinir powder (Molecular Weight: 395.4 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of Cefdinir powder. For 1 mL of a 10 mM stock solution, you will need 3.954 mg of Cefdinir.

  • Add the appropriate volume of DMSO to the Cefdinir powder to achieve a final concentration of 10 mM.

  • Vortex the solution until the Cefdinir is completely dissolved. Gentle warming at 37°C may be necessary.

  • Visually inspect the solution to ensure there is no particulate matter.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Cefdinir Working Solutions for Cell Culture

Materials:

  • 10 mM Cefdinir stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Thaw an aliquot of the 10 mM Cefdinir stock solution at room temperature.

  • Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 100 µM working solution from a 10 mM stock, you can perform a 1:100 dilution.

  • When adding the Cefdinir stock or intermediate dilutions to the cell culture medium, add it dropwise while gently swirling the medium.

  • Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically ≤ 0.5%).

Visualizations

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Cefdinir Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve (Warm to 37°C if needed) add_dmso->dissolve aliquot Aliquot into Sterile Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution Aliquot serial_dilute Perform Serial Dilution in Medium thaw->serial_dilute prewarm Pre-warm Culture Medium to 37°C prewarm->serial_dilute add_to_cells Add to Cell Culture serial_dilute->add_to_cells

Caption: Experimental workflow for preparing Cefdinir solutions.

G cluster_troubleshooting Troubleshooting Steps start Precipitation Observed in Culture Medium check_stock 1. Check Stock Solution (Is it fully dissolved?) start->check_stock optimize_dilution 2. Optimize Dilution (Pre-warm medium, stepwise addition) check_stock->optimize_dilution lower_conc 3. Lower Final Concentration optimize_dilution->lower_conc check_medium 4. Check Medium (pH, serum levels) lower_conc->check_medium end_success Precipitation Resolved check_medium->end_success If successful end_fail Consult Further Technical Support check_medium->end_fail If problem persists

Caption: Logical workflow for troubleshooting Cefdinir precipitation.

References

Troubleshooting

Cefdinir Interference with Laboratory Diagnostic Tests: A Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from the cephalosporin an...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from the cephalosporin antibiotic Cefdinir in their laboratory diagnostic tests.

Frequently Asked Questions (FAQs)

Q1: Which laboratory tests are known to be affected by Cefdinir?

A1: Cefdinir has been reported to interfere with several common laboratory tests, potentially leading to false-positive results. The primary tests of concern are:

  • Urine Glucose Tests: Specifically, those employing copper reduction methods (e.g., Clinitest™).

  • Urine Ketone Tests: Tests that utilize the nitroprusside reaction.

  • Direct Coombs Test (Direct Antiglobulin Test - DAT): Used to detect antibodies or complement proteins bound to the surface of red blood cells.

Additionally, a notable, though benign, interaction occurs with iron supplements, leading to a reddish discoloration of the stool that can be mistaken for hematochezia (bloody stool).

Q2: What is the mechanism behind Cefdinir's interference with urine glucose tests?

A2: Cefdinir, a beta-lactam antibiotic, can act as a reducing substance in urine. In copper reduction-based glucose tests, such as Clinitest™, the test relies on the reduction of cupric sulfate (blue) to cuprous oxide (green to reddish-brown) by reducing sugars like glucose. Cefdinir and its metabolites can also reduce the cupric sulfate, producing a color change that is misinterpreted as a positive result for glucose.[1] This interference is method-dependent and does not affect glucose oxidase-based urine tests (e.g., dipsticks like Clinistix® or Tes-Tape®).[1]

Q3: How does Cefdinir cause false-positive urine ketone results?

A3: Urine ketone tests often use the nitroprusside reaction, where acetoacetate and acetone react with sodium nitroprusside in an alkaline medium to produce a purple-colored complex. While the exact mechanism for Cefdinir is not extensively detailed in the literature, other cephalosporins with similar structures can cause false-positive reactions. It is hypothesized that the chemical structure of Cefdinir or its metabolites may interact with the nitroprusside reagent to produce a color change that mimics a positive result for ketones.

Q4: What causes a false-positive Direct Coombs Test in patients taking Cefdinir?

A4: Cephalosporins, including Cefdinir, can lead to a positive Direct Coombs Test through a mechanism that does not always involve a true immunological reaction with red blood cell (RBC) antigens.[2][3] One proposed mechanism is the non-immunological adsorption of proteins, including immunoglobulins, to the RBC membrane.[2] The drug may alter the RBC membrane, leading to the non-specific binding of proteins, which are then detected by the anti-human globulin reagent used in the Coombs test.[2] This can occur without evidence of clinical hemolysis.

Q5: Why does Cefdinir cause reddish stools, and is it harmful?

A5: The reddish discoloration of stool is a benign and well-documented side effect that occurs when Cefdinir is co-administered with iron-containing products, such as infant formula or iron supplements. Cefdinir and its metabolites can form a non-absorbable, reddish-colored complex with iron in the gastrointestinal tract.[4] This is not indicative of gastrointestinal bleeding, and the stool color typically returns to normal after the course of Cefdinir is completed.

Troubleshooting Guides

Issue: Unexpected Positive Urine Glucose Result

Symptoms:

  • A positive urine glucose result is obtained using a copper reduction method (e.g., Clinitest™) in a patient sample from an individual being treated with Cefdinir.

  • The patient has no clinical history or other laboratory findings suggestive of glucosuria.

Troubleshooting Steps:

  • Verify the Testing Method: Confirm whether the positive result was obtained using a copper reduction method.

  • Alternative Testing: Re-test the urine sample using a glucose oxidase-based method (e.g., urine dipstick). These tests are specific for glucose and are not affected by the presence of reducing substances like Cefdinir.[1]

  • Review Medication History: Confirm the patient's medication regimen, including the dosage and timing of Cefdinir administration.

  • Interpret Results with Caution: If a copper reduction method must be used, be aware of the potential for false positives and consider the result in the context of the patient's overall clinical picture.

Issue: Unexpected Positive Urine Ketone Result

Symptoms:

  • A positive urine ketone result is observed using a nitroprusside-based test in a patient receiving Cefdinir.

  • The patient's clinical condition does not suggest ketosis (e.g., no diabetic ketoacidosis, starvation, or high-fat diet).

Troubleshooting Steps:

  • Confirm Testing Method: Verify that the test utilizes the nitroprusside reaction.

  • Consider Alternative Testing: If available, consider a quantitative blood ketone test (beta-hydroxybutyrate measurement), which is not affected by this interference and provides a more accurate assessment of ketosis.[5]

  • Clinical Correlation: Evaluate the patient for clinical signs of ketosis. An isolated positive urine ketone test in an otherwise asymptomatic patient on Cefdinir should be viewed with suspicion.

  • Discontinuation and Re-testing: If clinically feasible and after consulting with the supervising clinician, consider re-testing for urine ketones after the Cefdinir course is completed to see if the result normalizes.

Issue: Positive Direct Coombs Test without Hemolysis

Symptoms:

  • A positive Direct Coombs Test (DAT) is returned for a patient on Cefdinir.

  • There are no clinical or laboratory signs of hemolysis (e.g., normal hemoglobin, hematocrit, reticulocyte count, and bilirubin levels).

Troubleshooting Steps:

  • Review for Clinical Hemolysis: Carefully assess the patient for any signs of in-vivo hemolysis.

  • Elution Studies: If the DAT is positive, an elution study can be performed to remove any bound antibodies from the RBCs for further identification. In cases of non-immunological protein adsorption, the eluate may be non-reactive or show no specific antibody.

  • Medication History Review: A thorough review of all medications is crucial, as other drugs can also induce a positive DAT.

  • Communication with Blood Bank/Immunology: Consult with the laboratory specialists to discuss the possibility of a drug-induced, non-hemolytic positive DAT.

Data Presentation

Table 1: Summary of Cefdinir Interference with Urinalysis

Test ParameterAffected Method(s)Unaffected Method(s)Reported Interference Level (for Cephalosporins)
Glucose Copper Reduction (e.g., Clinitest™)Glucose Oxidase (e.g., Dipsticks)Concentrations of 1.25-2.5 mg/mL in glucose-free urine can produce a color consistent with 0.25% glucose.[1]
Ketones Nitroprusside ReactionBeta-hydroxybutyrate (Blood Test)Data specific to Cefdinir concentration is limited. False positives are possible.

Experimental Protocols

Protocol 1: Mitigation of Cefdinir Interference in Urine Glucose Testing

Objective: To accurately determine the presence of glucose in a urine sample from a patient taking Cefdinir.

Methodology:

  • Sample Collection: Obtain a fresh, mid-stream urine sample in a sterile container.

  • Primary Analysis:

    • Perform a standard urinalysis using a glucose oxidase-based reagent strip (dipstick).

    • Follow the manufacturer's instructions for the timing and interpretation of the color change on the glucose pad.

  • Confirmatory Analysis (if necessary):

    • If the dipstick result is positive and quantitative confirmation is required, use a laboratory-based enzymatic glucose assay (e.g., hexokinase or glucose dehydrogenase method) on the urine sample. These methods are highly specific for glucose.

  • Avoidance of Interfering Method:

    • Do not use a copper reduction tablet test (e.g., Clinitest™) for urine glucose screening or monitoring in patients receiving Cefdinir or other cephalosporins.

Protocol 2: Investigating a Suspected Cefdinir-Induced Positive Direct Coombs Test

Objective: To determine if a positive Direct Coombs Test (DAT) is clinically significant in a patient taking Cefdinir.

Methodology:

  • Initial DAT:

    • Perform a standard polyspecific DAT.

    • If positive, proceed to monospecific DAT to differentiate between IgG and/or complement (C3) coating of the red blood cells.

  • Assessment for Hemolysis:

    • Concurrently, order a complete blood count (CBC) with a reticulocyte count, serum bilirubin (direct and indirect), lactate dehydrogenase (LDH), and haptoglobin.

    • Examine the peripheral blood smear for evidence of hemolysis (e.g., spherocytes, schistocytes).

  • Elution Studies:

    • If the DAT is positive with IgG, perform an elution to dissociate the antibody from the red blood cells.

    • Test the eluate against a panel of reagent red blood cells to determine the antibody's specificity. A non-reactive eluate may suggest non-specific protein adsorption.

  • Drug Adsorption/Immune Complex Studies:

    • If a drug-induced mechanism is suspected, specialized laboratory testing can be performed where the patient's serum and/or eluate is tested against Cefdinir-treated red blood cells.

Visualizations

Cefdinir_Urine_Glucose_Interference cluster_patient Patient on Cefdinir cluster_lab Laboratory Analysis cluster_copper Copper Reduction Method (e.g., Clinitest) cluster_oxidase Glucose Oxidase Method (Dipstick) Patient Urine Sample (Contains Cefdinir & Metabolites) CopperTest Cupric Sulfate (CuSO4) (Blue) Patient->CopperTest OxidaseTest Glucose Oxidase Reagent Patient->OxidaseTest CopperResult Cuprous Oxide (Cu2O) (Green to Red-Brown) CopperTest->CopperResult Reduction by Cefdinir/Metabolites FalsePositive False-Positive Glucose Result CopperResult->FalsePositive OxidaseResult Color Change (Only with Glucose) OxidaseTest->OxidaseResult Specific for Glucose AccurateResult Accurate Glucose Result OxidaseResult->AccurateResult

Caption: Cefdinir interference in urine glucose testing methods.

Cefdinir_Stool_Discoloration Cefdinir Cefdinir/ Metabolites GI_Tract Gastrointestinal Tract Cefdinir->GI_Tract Iron Dietary Iron/ Iron Supplements Iron->GI_Tract Complex Non-absorbable Reddish Complex GI_Tract->Complex Interaction Stool Reddish Stool (Benign) Complex->Stool

Caption: Mechanism of Cefdinir-induced reddish stool discoloration.

References

Optimization

Addressing the impact of pH on Cefdinir's antibacterial activity

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefdinir. The following information address...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefdinir. The following information addresses common issues related to the impact of pH on Cefdinir's antibacterial activity, solubility, and stability during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected antibacterial activity of Cefdinir in our in vitro assays. Could the pH of our culture medium be a factor?

A1: Yes, the pH of your experimental medium can significantly influence Cefdinir's activity. While Cefdinir's efficacy against staphylococcal strains has been reported to be stable across various pH levels, its solubility is highly pH-dependent, which can affect its availability and, consequently, its antibacterial effect.[1] Cefdinir exhibits poor solubility in acidic conditions (below pH 4.0) and a sharp increase in solubility at higher pH values.[2][3][4][5] If your medium has a low pH, Cefdinir may not be fully dissolved, leading to a lower effective concentration and reduced antibacterial activity. For other cephalosporins, acidic pH has been shown to have a negative impact on their antibacterial activity.[6][7]

Q2: What is the optimal pH range for dissolving Cefdinir for in vitro susceptibility testing?

A2: To ensure complete solubilization, it is recommended to prepare stock solutions of Cefdinir in a buffer with a pH where its solubility is high. Cefdinir's solubility significantly increases above pH 4.0.[2][3] For experimental consistency, dissolving Cefdinir in a buffer at or above pH 7.0, such as a 0.1 M phosphate buffer, is advisable.[8] It is crucial to ensure the final pH of the test medium remains within a range that is both optimal for bacterial growth and ensures Cefdinir solubility.

Q3: We are preparing Cefdinir solutions for our experiments and notice precipitation. What could be the cause?

A3: Precipitation of Cefdinir is a strong indicator that the pH of your solution is too low. Cefdinir is a weakly acidic drug and is poorly soluble in acidic environments.[4][9] The use of acidic buffers or unbuffered aqueous solutions can lead to the drug precipitating out of solution. To resolve this, consider dissolving Cefdinir in a small amount of a slightly alkaline solution before diluting it to the final concentration in your buffered experimental medium. Always verify the final pH of your solution.

Q4: How does pH affect the stability of Cefdinir in aqueous solutions?

A4: Cefdinir's stability is pH-dependent. It exhibits maximum stability in the pH range of 3 to 7.[10] At pH extremes, such as below pH 3 and above pH 7, Cefdinir degradation is more rapid.[10] The degradation pathways are complex and can involve the opening of the β-lactam ring and various isomerizations.[11][12] For experiments requiring prolonged incubation, it is critical to maintain the pH within this stable range to minimize drug degradation and ensure accurate results.

Q5: Can the choice of buffer system impact our experimental outcomes with Cefdinir?

A5: Absolutely. The buffer system should be chosen to maintain a stable pH throughout the experiment, ensuring both the viability of the test organism and the solubility and stability of Cefdinir. Phosphate buffers are commonly used. It is important to consider the buffering capacity of your chosen system, especially in experiments where bacterial metabolism might alter the pH of the medium over time.

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for Cefdinir.

Possible Cause Troubleshooting Step
pH of the medium is not controlled or is inconsistent between experiments. 1. Prepare fresh medium for each experiment and verify the pH before inoculation. 2. Use a well-buffered medium (e.g., MOPS-buffered broth) to maintain a stable pH throughout the incubation period. 3. Record the final pH of the medium at the end of the experiment to check for significant shifts.
Cefdinir is not fully dissolved in the stock solution. 1. Prepare Cefdinir stock solutions in a buffer with a pH of 7.0 or higher to ensure complete dissolution. 2. Visually inspect the stock solution for any particulate matter before use. 3. Consider using a brief, gentle warming or sonication to aid dissolution, ensuring the temperature does not degrade the drug.
Degradation of Cefdinir in the stock solution or during the experiment. 1. Prepare fresh Cefdinir stock solutions for each set of experiments. 2. Store stock solutions at the recommended temperature (typically 2-8°C) and for no longer than the recommended time. 3. Ensure the pH of the experimental medium is within the stable range for Cefdinir (pH 3-7).[10]

Issue 2: Poor correlation between Cefdinir concentration and antibacterial effect.

Possible Cause Troubleshooting Step
pH-dependent solubility is limiting the effective concentration of Cefdinir. 1. Measure the solubility of Cefdinir in your specific experimental medium at the working pH. 2. If solubility is low, consider modifying the formulation by using a co-solvent or preparing a pH-modified solid dispersion, though this will require careful validation.[3][9] 3. Ensure the highest concentration tested does not exceed the solubility limit of Cefdinir in the medium.
The pH of the medium is affecting the physiological state of the bacteria, altering their susceptibility. 1. Evaluate the growth kinetics of your bacterial strain at different pH values in the absence of the antibiotic. 2. Conduct control experiments to understand the baseline susceptibility of the organism at the experimental pH. The activity of some antibiotics is known to be pH-dependent against certain bacteria.[13][14]
Interaction between Cefdinir and components of the culture medium. 1. Review the composition of your medium for any components that might interact with Cefdinir. 2. If possible, perform the experiment in a minimal, defined medium to reduce potential interactions.

Data Presentation

Table 1: pH-Dependent Solubility of Cefdinir

pHSolubility (mg/mL)Reference
1.21.45 ± 0.12[4]
1.56[10]
2.50.52 ± 0.06[2]
4.00.72[10]
4.42.43 ± 0.21[4]
5.44.15 ± 0.32[4]
6.85.2 ± 0.13[4]
7.421[10]
6.18 ± 0.64[4]
8.016.43 ± 0.58[2]

Table 2: pH Stability Profile of Cefdinir

pHStabilityDegradation CharacteristicsReference
1Minimum StabilityRapid degradation[10]
3-7Maximum StabilitySlow degradation[10]
9Minimum StabilityRapid degradation[10]

Experimental Protocols

Protocol 1: Determination of Cefdinir Solubility at Different pH Values

This protocol is adapted from methodologies described in published studies.[2]

  • Preparation of Buffers: Prepare a series of aqueous buffers with pH values ranging from 1.2 to 8.0 (e.g., 0.1 N HCl for pH 1.2, acetate buffers for pH 4-5, and phosphate buffers for pH 6-8).

  • Sample Preparation: Add an excess amount of Cefdinir powder (e.g., 50 mg) to a defined volume (e.g., 10 mL) of each buffer in separate sealed containers.

  • Equilibration: Shake the containers in a temperature-controlled water bath (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Separation: Centrifuge the suspensions at a high speed (e.g., 3000 x g) for a set time (e.g., 10 minutes) to pellet the undissolved drug.

  • Sample Analysis: Carefully collect the supernatant, dilute it with a suitable solvent (e.g., methanol), and filter it through a 0.45 µm membrane filter.

  • Quantification: Analyze the concentration of Cefdinir in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This is a generalized protocol based on standard antimicrobial susceptibility testing methods.

  • Preparation of Cefdinir Stock Solution: Dissolve Cefdinir powder in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0) to create a high-concentration stock solution. Sterilize the solution by filtration through a 0.22 µm membrane filter.

  • Preparation of Test Medium: Prepare the appropriate bacterial growth medium (e.g., Mueller-Hinton Broth) and adjust the pH to the desired experimental value. Verify the final pH after autoclaving and cooling.

  • Serial Dilutions: Perform two-fold serial dilutions of the Cefdinir stock solution in the pH-adjusted test medium in a 96-well microtiter plate.

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum according to established protocols (e.g., CLSI guidelines) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria, no drug) and a negative control (medium, no bacteria). Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of Cefdinir that completely inhibits visible bacterial growth.

Visualizations

Cefdinir_pH_Impact cluster_pH Environmental pH cluster_Cefdinir Cefdinir State cluster_Activity Antibacterial Activity Low_pH Low pH (< 4.0) Poor_Solubility Poor Solubility (Precipitation) Low_pH->Poor_Solubility leads to Optimal_pH Optimal pH (> 4.0) High_Solubility High Solubility (Dissolved) Optimal_pH->High_Solubility leads to Reduced_Activity Reduced Activity Poor_Solubility->Reduced_Activity results in Effective_Activity Effective Activity High_Solubility->Effective_Activity enables

Caption: The influence of environmental pH on Cefdinir's solubility and resulting antibacterial activity.

Caption: A troubleshooting workflow for addressing unexpectedly low Cefdinir activity in experiments.

References

Troubleshooting

Technical Support Center: Enhancing Oral Bioavailability of Cefdinir in Preclinical Models

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on strategies to enhance the oral bioavailability of Cefdinir in preclinical mode...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on strategies to enhance the oral bioavailability of Cefdinir in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of Cefdinir?

Cefdinir is classified as a Biopharmaceutics Classification System (BCS) class IV drug, meaning it has both low solubility and low permeability, which are the primary reasons for its limited oral bioavailability of approximately 16-21% for capsules and 25% for suspension formulations. Its solubility is also highly pH-dependent, with poor solubility in the acidic environment of the stomach (pH 2-4) and increased solubility at a pH above 4.

Q2: What are the main strategies to improve the oral bioavailability of Cefdinir in preclinical models?

The most common and effective strategies focus on improving the solubility and dissolution rate of Cefdinir. These include:

  • Solid Dispersions: Creating amorphous solid dispersions of Cefdinir with hydrophilic polymers like hydroxypropyl-methylcellulose (HPMC), carboxymethylcellulose-Na (CMC-Na), and polyvinyl pyrrolidone K30 (PVP K30).

  • Nanosuspensions: Reducing the particle size of Cefdinir to the nanometer range through techniques like media milling or high-speed homogenization followed by sonication.

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins such as β-cyclodextrin (β-CyD), γ-cyclodextrin (γ-CyD), hydroxypropyl-β-cyclodextrin (HP-β-CyD), and sulphobutyl ether 7-β-cyclodextrin (SBE7-β-CyD).

Q3: How is Cefdinir absorbed in the gastrointestinal tract?

Cefdinir is absorbed in the small intestine via carrier-mediated transport systems. Specifically, it is transported across the intestinal brush-border membranes by both dipeptide transporters and monocarboxylic acid transporters.

Troubleshooting Guides

Formulation Development
ProblemPossible CausesSuggested Solutions
Low yield of solid dispersion prepared by spray-drying. - Inadequate polymer/drug ratio. - Suboptimal spray-drying parameters (e.g., inlet temperature, feed rate).- Optimize the polymer-to-drug ratio; a 1:1 weight ratio has been shown to be effective. - Adjust spray-drying parameters to ensure efficient drying and collection of the product.
Physical instability of amorphous solid dispersion (recrystallization). - Inherent thermodynamic instability of the amorphous state. - Inappropriate polymer selection or ratio. - Exposure to high humidity or temperature.- Select a polymer that has good miscibility with Cefdinir and can inhibit crystallization (e.g., PVP K30, HPMC). - Ensure the drug-to-polymer ratio is sufficient to maintain the amorphous state. - Store the solid dispersion in a desiccator at a controlled temperature.
Particle aggregation in nanosuspension. - Insufficient amount or inappropriate type of stabilizer. - High energy input during homogenization leading to particle fusion.- Screen different stabilizers (e.g., Tween 80, Poloxamer 188) and optimize their concentration. - Optimize the homogenization time and intensity to achieve the desired particle size without causing aggregation.
Low entrapment efficiency in cyclodextrin complexes. - Suboptimal complexation method. - Inappropriate molar ratio of Cefdinir to cyclodextrin.- Experiment with different complexation techniques such as freeze-drying or spray-drying, which have shown to be effective. - A 1:1 molar ratio is a good starting point for optimization.
In Vivo Preclinical Studies (Rats)
ProblemPossible CausesSuggested Solutions
High variability in plasma concentrations between animals. - Inconsistent oral gavage technique. - Differences in fasting times. - Formulation instability in the dosing vehicle.- Ensure all personnel are properly trained in oral gavage to minimize variability in administration. - Standardize the fasting period for all animals before dosing. - Prepare the dosing suspension immediately before administration and ensure it is homogenous.
Low Cefdinir plasma concentrations despite using an enhanced formulation. - Rapid clearance of the drug in the animal model. - Issues with the analytical method. - The formulation is not sufficiently enhancing bioavailability.- Confirm the pharmacokinetic parameters of Cefdinir in the specific rat strain being used. - Validate the analytical method (HPLC or LC-MS/MS) for accuracy and precision in the low concentration range. - Re-evaluate the in vitro dissolution and solubility of the formulation to ensure it meets the desired characteristics.
Reddish-colored stool observed in animals. - Cefdinir can form a non-absorbable complex with iron in the diet.- This is a known interaction and is generally not considered a sign of toxicity. However, be aware of potential dietary sources of iron that could impact absorption.

Data Presentation

Table 1: Enhancement of Cefdinir Oral Bioavailability with Solid Dispersions in Rats

FormulationPolymerDrug:Polymer RatioFold Increase in AUC vs. Cefdinir SuspensionReference
CSD1HPMC1:14.30
CSD2CMC-Na1:16.77
CSD3PVP K301:13.01

Table 2: Enhancement of Cefdinir Oral Bioavailability with Nanosuspensions in Rats

Formulation MethodStabilizer(s)Mean Particle Size (nm)Fold Increase in Bioavailability vs. Marketed SuspensionReference
Media MillingNot specified224.23.0
High-Speed Homogenization & SonicationTween 80 & Poloxamer 188~540-9501.75

Table 3: Enhancement of Cefdinir Solubility with Cyclodextrin Complexation

CyclodextrinComplexation MethodFold Increase in Aqueous Solubility vs. CefdinirReference
HP-β-CDFreeze Drying2.36
β-CDKneading~2.01
HP-β-CDKneading~1.23

Experimental Protocols

Preparation of Cefdinir Solid Dispersion (Spray-Drying Method)
  • Dissolve 1 g of Cefdinir in 100 mL of methanol.

  • Dissolve 1 g of the selected hydrophilic polymer (HPMC, CMC-Na, or PVP K30) in 100 mL of water.

  • Mix the two solutions.

  • Spray-dry the resulting solution using a lab-scale spray dryer with appropriate parameters.

Preparation of Cefdinir Nanosuspension (Media Milling)
  • Prepare a suspension of Cefdinir in an aqueous solution containing a suitable stabilizer.

  • Introduce the suspension into a milling chamber containing zirconium oxide beads as the milling media.

  • Mill the suspension for a sufficient duration to achieve the desired particle size.

  • Separate the nanosuspension from the milling media.

In Vivo Oral Pharmacokinetic Study in Rats
  • Fast male Sprague Dawley rats overnight with free access to water.

  • Administer the Cefdinir formulation (e.g., solid dispersion suspended in water) or control (Cefdinir suspension) orally via gavage at a dose of 2 mg/kg.

  • Collect blood samples from the retro-orbital plexus at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

Analysis of Cefdinir in Rat Plasma by LC-MS/MS
  • Sample Preparation: Perform protein precipitation by adding methanol to the plasma samples. Centrifuge to pellet the precipitated proteins.

  • Chromatographic Separation:

    • Column: Synergi 4 µ polar-RP 80A column (150 × 2.0 mm, 4 µm).

    • Mobile Phase: 0.1% formic acid in water and methanol (65:35, v/v).

    • Flow Rate: 0.2 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI).

    • Monitoring Mode: Multiple reaction monitoring (MRM).

    • Ion Transitions: Cefdinir (m/z 396.1 → 227.2), Internal Standard (e.g., Cefadroxil, m/z 364.2 → 208.0).

  • Quantification: Construct a calibration curve using standards of known concentrations and determine the concentration of Cefdinir in the plasma samples.

Visualizations

G cluster_formulation Formulation Strategies cluster_dissolution Dissolution & Absorption Cefdinir_Powder Cefdinir Powder (Low Solubility, Low Permeability) Solid_Dispersion Solid Dispersion (Amorphous State) Cefdinir_Powder->Solid_Dispersion with Hydrophilic Polymers Nanosuspension Nanosuspension (Reduced Particle Size) Cefdinir_Powder->Nanosuspension Media Milling / Homogenization Cyclodextrin_Complex Cyclodextrin Complex (Inclusion Complex) Cefdinir_Powder->Cyclodextrin_Complex with Cyclodextrins Increased_Solubility Increased Solubility & Dissolution Rate Solid_Dispersion->Increased_Solubility Nanosuspension->Increased_Solubility Cyclodextrin_Complex->Increased_Solubility GI_Tract Gastrointestinal Tract Increased_Solubility->GI_Tract Systemic_Circulation Systemic Circulation (Enhanced Bioavailability) GI_Tract->Systemic_Circulation

Caption: Workflow for enhancing Cefdinir's oral bioavailability.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Cefdinir Cefdinir Dipeptide_Transporter Dipeptide Transporter (e.g., PEPT1) Cefdinir->Dipeptide_Transporter Monocarboxylic_Acid_Transporter Monocarboxylic Acid Transporter Cefdinir->Monocarboxylic_Acid_Transporter Absorbed_Cefdinir Absorbed Cefdinir Dipeptide_Transporter->Absorbed_Cefdinir Monocarboxylic_Acid_Transporter->Absorbed_Cefdinir Systemic_Circulation Systemic Circulation Absorbed_Cefdinir->Systemic_Circulation

Caption: Cefdinir's intestinal absorption pathways.

G Start Start: Preclinical Study Formulation Formulation Preparation (e.g., Solid Dispersion) Start->Formulation Animal_Dosing Animal Dosing (Oral Gavage in Rats) Formulation->Animal_Dosing Blood_Sampling Blood Sampling (Timed Intervals) Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis Sample Analysis (LC-MS/MS) Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) Sample_Analysis->PK_Analysis End End: Bioavailability Assessment PK_Analysis->End

Caption: Experimental workflow for preclinical pharmacokinetic studies.

Optimization

Technical Support Center: Cefdinir Degradation Product Analysis by HPLC

Welcome to the technical support center for the identification and characterization of Cefdinir degradation products using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance, f...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the identification and characterization of Cefdinir degradation products using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their analytical work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the HPLC analysis of Cefdinir and its degradation products.

Q1: I am not seeing good separation between Cefdinir and its degradation products. What should I do?

A1: Poor resolution is a common issue that can be addressed by systematically optimizing your chromatographic conditions.

  • Mobile Phase Composition: The choice and ratio of organic solvent to aqueous buffer are critical. A gradient elution is often necessary to separate compounds with different polarities. For Cefdinir, a mobile phase consisting of a phosphate or formate buffer and a mixture of acetonitrile and methanol is commonly used.[1][2] Try adjusting the gradient slope or the initial and final concentrations of the organic solvent.

  • pH of the Mobile Phase: The pH of the aqueous portion of your mobile phase can significantly impact the retention and peak shape of ionizable compounds like Cefdinir. A pH around 3.0 to 4.5 is often effective.[2][3]

  • Column Chemistry: Ensure you are using a suitable column. A C18 column is a good starting point for reversed-phase HPLC of Cefdinir.[2][4] If resolution is still poor, consider a column with a different packing material or a smaller particle size for higher efficiency.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time. A typical flow rate for Cefdinir analysis is 1.0 mL/min.[1][2][5]

Q2: My Cefdinir peak is tailing. How can I improve the peak shape?

A2: Peak tailing can be caused by several factors, from secondary interactions with the stationary phase to column overload.

  • Mobile Phase pH: Acidic compounds like Cefdinir can exhibit peak tailing due to interactions with residual silanol groups on the silica-based stationary phase. Adjusting the mobile phase pH to suppress the ionization of Cefdinir (e.g., pH 3.0) can often mitigate this issue.[2]

  • Use of an Ion-Pairing Agent: If pH adjustment is insufficient, consider adding a competing base like triethylamine (TEA) to the mobile phase in small concentrations to block the active silanol sites.

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting your sample.

  • Column Condition: A deteriorating column can also cause peak tailing. If the column is old or has been used extensively, consider replacing it. Using a guard column can help protect the analytical column and extend its lifetime.

Q3: I am observing unexpected peaks in my chromatogram. How can I determine if they are degradation products?

A3: The appearance of new peaks can indicate degradation. To confirm this, you can perform forced degradation studies.

  • Forced Degradation Studies: Subject a pure sample of Cefdinir to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally induce degradation.[2][5] If the retention times of the peaks in your experimental sample match those of the peaks generated under specific stress conditions, it is a strong indication that they are degradation products.

  • Mass Spectrometry (MS) Detection: If your HPLC is coupled to a mass spectrometer, you can obtain mass-to-charge (m/z) ratios for the unknown peaks. By comparing these masses to the known molecular weight of Cefdinir and considering potential degradation pathways (e.g., hydrolysis of the β-lactam ring), you can propose structures for the degradation products.[6][7]

Q4: My retention times are shifting between injections. What is causing this instability?

A4: Retention time drift can compromise the reliability of your results. The following factors are common causes:

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of proper equilibration.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention time. Always prepare fresh mobile phase and ensure accurate mixing of the components. Evaporation of the more volatile organic solvent can also alter the mobile phase composition over time.

  • Pump Performance: Leaks or issues with the pump's check valves can cause fluctuations in the flow rate, which directly affects retention times. Inspect the system for any visible leaks.

  • Temperature Fluctuations: Maintaining a constant column temperature is crucial for reproducible retention times. Use a column oven to control the temperature.

Data Presentation: Cefdinir Degradation Under Stress Conditions

The following table summarizes the typical degradation of Cefdinir under various forced degradation conditions. The percentage of degradation can vary based on the duration and intensity of the stress applied.

Stress ConditionReagents and ConditionsTypical Degradation (%)
Acid Hydrolysis 0.1 M HCl, reflux at 60°C for 6 hours~20.14%[2]
Base Hydrolysis 0.1 M NaOH, reflux at 60°C for 1 hour~48.83%[2]
Oxidative Degradation 3% H₂O₂, reflux at 60°C for 1 hour~31.20%[2]
Thermal Degradation Stored at 80°C for 48 hours~20.12%[2]
Photolytic Degradation Exposure to UV light (254 nm and 366 nm) for 48 hoursDegradation observed, but percentage can vary.[2]

Experimental Protocols

Protocol 1: Standard HPLC Method for Cefdinir and Degradation Products

This protocol provides a general starting point for the analysis of Cefdinir. Optimization may be required based on your specific instrumentation and sample matrix.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase:

    • Solvent A: Water with pH adjusted to 3.0 with orthophosphoric acid.[2]

    • Solvent B: Acetonitrile and Methanol mixture.

    • A common mobile phase composition is a mixture of the pH-adjusted water, acetonitrile, and methanol in a ratio of 13:5:2 (v/v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 254 nm or 286 nm.[1][2]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

  • Sample Preparation: Dissolve the Cefdinir sample in a suitable solvent (e.g., a mixture of methanol and acetonitrile) and dilute with the mobile phase to the desired concentration. Filter the sample through a 0.45 µm filter before injection.[2]

Protocol 2: Forced Degradation Studies

These protocols are designed to intentionally degrade Cefdinir to aid in the identification of degradation products.

  • Acid-Induced Degradation:

    • Prepare a stock solution of Cefdinir (e.g., 1 mg/mL) in a suitable organic solvent like methanol.

    • To 10 mL of the stock solution, add 10 mL of 0.1 M HCl.

    • Reflux the mixture at 60°C for approximately 6 hours.[2]

    • Allow the solution to cool to room temperature and neutralize it to pH 7 with 0.1 M NaOH.

    • Dilute the solution with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).[2]

  • Base-Induced Degradation:

    • Prepare a Cefdinir stock solution as described above.

    • To 10 mL of the stock solution, add 10 mL of 0.1 M NaOH.

    • Reflux the mixture at 60°C for approximately 1-6 hours.[2]

    • Cool the solution and neutralize to pH 7 with 0.1 M HCl.

    • Dilute to the final concentration with the mobile phase.[2]

  • Oxidative Degradation:

    • Prepare a Cefdinir stock solution.

    • To the stock solution, add a solution of 3% hydrogen peroxide.

    • Reflux at 60°C for about 1 hour.[2]

    • Cool and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a known amount of solid Cefdinir (e.g., 50 mg) in an oven at 80°C for 48 hours.[2]

    • After the specified time, dissolve the sample in a suitable solvent and dilute with the mobile phase to the desired concentration for HPLC analysis.[2]

  • Photolytic Degradation:

    • Expose a known amount of solid Cefdinir (e.g., 50 mg) to short (254 nm) and long (366 nm) wavelength UV light for 48 hours.[2]

    • Dissolve the sample in a suitable solvent and dilute with the mobile phase for analysis.[2]

Visualizations

The following diagrams illustrate common workflows and logical relationships in the analysis of Cefdinir degradation products.

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_ph Is mobile phase pH suppressing ionization? start->check_ph adjust_ph Adjust mobile phase pH (e.g., to 3.0) check_ph->adjust_ph No check_overload Is sample concentration too high? check_ph->check_overload Yes adjust_ph->check_overload reduce_load Reduce injection volume or dilute sample check_overload->reduce_load Yes check_column Is the column old or damaged? check_overload->check_column No reduce_load->check_column replace_column Use a guard column or replace the analytical column check_column->replace_column Yes end_bad Problem Persists: Consider other factors (e.g., extra-column volume) check_column->end_bad No end_good Symmetrical Peak replace_column->end_good

Troubleshooting workflow for addressing peak tailing.

Identify_Unknown_Peak start Unknown Peak Detected in HPLC Chromatogram forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation lcms_analysis Perform LC-MS/MS Analysis start->lcms_analysis compare_rt Compare Retention Times (RT) forced_degradation->compare_rt tentative_id Tentative Identification as Degradation Product compare_rt->tentative_id RT Matches no_match RT does not match compare_rt->no_match No Match tentative_id->lcms_analysis determine_mz Determine m/z of Unknown Peak lcms_analysis->determine_mz propose_structure Propose Structure based on Mass Fragmentation and Degradation Pathways determine_mz->propose_structure further_investigation Investigate other sources (e.g., synthesis impurities, excipients) no_match->further_investigation

Workflow for identifying an unknown peak.

References

Troubleshooting

Cefdinir stability under different storage conditions for research

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Cefdinir under various storage conditions. It includes troubleshooting gu...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Cefdinir under various storage conditions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in designing and interpreting stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect Cefdinir stability?

A1: Cefdinir's stability is primarily influenced by temperature, pH, and light exposure. As a β-lactam antibiotic, it is susceptible to hydrolysis, which can be accelerated by acidic or basic conditions and elevated temperatures.[1][2] Forced degradation studies have shown that Cefdinir is highly labile to alkaline hydrolysis, with significant degradation also observed under acidic, oxidative, and photolytic stress.[1]

Q2: What are the recommended storage conditions for Cefdinir powder and its reconstituted suspension?

A2: Cefdinir dry powder should be stored at controlled room temperature, between 20°C to 25°C (68°F to 77°F).[3] The reconstituted oral suspension can also be stored at this room temperature and should be discarded after 10 days.[3][4] Studies on reconstituted suspensions have shown that storage in a refrigerator (approximately 6°C) results in minimal changes to physical properties and drug concentration over extended periods compared to room temperature or higher temperatures.[5]

Q3: How does pH impact the stability of Cefdinir in aqueous solutions?

A3: Cefdinir's degradation is pH-dependent. It is most stable in the pH range of 4 to 6.[6] The degradation pathways include β-lactam ring-opening and various isomerizations.[2][7] Cefdinir is particularly unstable in alkaline conditions (pH > 7), showing rapid degradation.[1] Acidic conditions (pH < 4) also lead to hydrolysis, although generally at a slower rate than in alkaline solutions.[1] The solubility of Cefdinir is also pH-dependent, with minimum solubility around pH 3-4.[8]

Q4: What analytical methods are suitable for assessing Cefdinir stability?

A4: The most common and reliable method for Cefdinir stability assessment is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][9][10] This method is effective for separating Cefdinir from its degradation products, allowing for accurate quantification.[1][11] Other reported methods include UV spectroscopy and spectrofluorimetry, though HPLC is generally preferred for its specificity and sensitivity in stability-indicating assays.[1]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Unexpected peaks in HPLC chromatogram - Contamination of the sample, mobile phase, or glassware.- Presence of degradation products.- Interaction with excipients in the formulation.- Prepare fresh mobile phase and samples using high-purity solvents.- Ensure all glassware is thoroughly cleaned.- Compare the chromatogram with that of a stressed sample (e.g., acid-hydrolyzed) to identify potential degradation peaks.- Analyze a blank formulation (without Cefdinir) to check for excipient interference.
Poor peak shape (e.g., tailing, fronting) in HPLC - Inappropriate mobile phase pH.- Column degradation or contamination.- Sample overload.- Adjust the mobile phase pH to be within the optimal range for Cefdinir analysis (often around pH 3-4.5).[9][10]- Use a guard column and flush the analytical column regularly.- Reduce the injection volume or sample concentration.
Inconsistent stability results - Fluctuations in storage temperature or humidity.- Inconsistent sample preparation.- Variability in the analytical method.- Use a calibrated stability chamber with tight temperature and humidity control.- Follow a standardized and well-documented sample preparation protocol.- Validate the analytical method for precision, accuracy, and robustness as per ICH guidelines.[1][9]
Rapid degradation of reconstituted suspension - Improper storage conditions (e.g., exposure to high temperature or direct sunlight).- Microbial contamination.- Store the reconstituted suspension at the recommended room temperature, away from heat and light.[3][4]- Use purified water for reconstitution and handle with sterile techniques to minimize contamination.[5]

Summary of Cefdinir Stability Under Forced Degradation

The following table summarizes the degradation of Cefdinir under various stress conditions as reported in forced degradation studies. These studies are crucial for developing stability-indicating analytical methods.

Stress Condition Reagents and Conditions Observed Degradation Reference
Acid Hydrolysis 0.1 M HCl, reflux at 60°C for 6 hours~20.14% degradation[1]
Base Hydrolysis 0.1 M NaOH, reflux at 60°C for 6 hours~48.83% degradation in 60 minutes[1]
Oxidation 30% H₂O₂, reflux at 60°C for 6 hours~31.20% degradation in 60 minutes[1]
Thermal Degradation Stored at 80°C for 48 hours~20.12% degradation after refluxing at 60°C for 60 minutes[1]
Photolysis Exposure to short (254 nm) and long (366 nm) wavelength UV light for 48 hoursSignificant degradation observed[1]

Experimental Protocols

Protocol 1: RP-HPLC Method for Cefdinir Quantification

This protocol describes a common RP-HPLC method for the determination of Cefdinir.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-VIS detector.

  • Column: Waters RP Spherisorb C-18 column (250 mm × 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of water (pH adjusted to 3.0 with orthophosphoric acid), acetonitrile, and methanol in a ratio of 13:5:2 (v/v/v).[1]

  • Flow Rate: 1 mL/min.[1]

  • Detection Wavelength: 286 nm.[1]

  • Injection Volume: 20 µL.

  • Temperature: Ambient.

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the Cefdinir working standard in a 4:1 (v/v) mixture of methanol and acetonitrile.[1]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards (e.g., 0.05 - 15.0 µg/mL).[1]

  • Sample Preparation: For stability samples, dilute them with the mobile phase to a final concentration within the calibration range (e.g., 10 µg/mL).[1]

3. Analysis:

  • Filter all solutions through a 0.45 µm nylon filter before injection.[1]

  • Inject the standards to generate a calibration curve.

  • Inject the prepared samples to determine the Cefdinir concentration.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis A Prepare Mobile Phase (Water:ACN:MeOH, pH 3.0) C Prepare Calibration Standards (0.05-15.0 µg/mL) A->C D Prepare Stability Samples (Dilute to ~10 µg/mL) A->D B Prepare Standard Stock (1 mg/mL in MeOH:ACN) B->C E Filter all Solutions (0.45 µm Nylon Filter) C->E D->E F Inject Standards & Samples (20 µL injection volume) E->F G Detect at 286 nm F->G H Quantify Cefdinir Concentration G->H

Workflow for RP-HPLC analysis of Cefdinir.
Protocol 2: Forced Degradation Study

This protocol outlines the methodology for conducting forced degradation studies on Cefdinir to assess its stability under stress conditions.

1. General Sample Preparation:

  • Prepare a stock solution of Cefdinir (e.g., 1 mg/mL) in an appropriate solvent like methanol.[1]

2. Stress Conditions:

  • Acid Hydrolysis: Mix 10 mL of the stock solution with 10 mL of 0.1 M HCl and 10 mL of methanol. Reflux the mixture at 60°C for approximately six hours.[1]

  • Base Hydrolysis: Mix 10 mL of the stock solution with 10 mL of 0.1 M NaOH and 10 mL of methanol. Reflux the mixture at 60°C for approximately six hours.[1]

  • Oxidative Degradation: Mix 10 mL of the stock solution with 10 mL of 30% H₂O₂. Reflux the mixture at 60°C for approximately six hours.[1]

  • Thermal Degradation (Dry Heat): Store approximately 50 mg of Cefdinir powder at 80°C for 48 hours.[1]

  • Photolytic Degradation: Expose approximately 50 mg of Cefdinir powder to both short (254 nm) and long (366 nm) wavelength UV light for 48 hours.[1]

3. Sample Processing and Analysis:

  • After the stress period, allow the solutions to cool to room temperature.

  • Neutralize the acid and base-stressed samples to pH 7 using 0.1 M NaOH and 0.1 M HCl, respectively.[1]

  • Dissolve the dry heat and photolytically stressed powders in a suitable solvent (e.g., methanol) and dilute with the mobile phase.[1]

  • Dilute all samples with the HPLC mobile phase to a final concentration suitable for analysis (e.g., 10 µg/mL).[1]

  • Analyze the samples using a validated stability-indicating HPLC method (as described in Protocol 1).

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_processing Sample Processing start Cefdinir Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxid Oxidation (30% H₂O₂, 60°C) start->oxid therm Thermal Degradation (80°C, 48h) start->therm photo Photolysis (UV light, 48h) start->photo neut Neutralize (pH 7) acid->neut base->neut diss Dissolve & Dilute oxid->diss therm->diss photo->diss neut->diss end_node Analyze by Stability-Indicating HPLC Method diss->end_node

Workflow for forced degradation studies of Cefdinir.

References

Optimization

Technical Support Center: Cefdinir and Beta-Lactamase Interactions In Vitro

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro activity of Cefdinir agains...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro activity of Cefdinir against beta-lactamase-producing bacteria.

Troubleshooting Guides

This section addresses common issues that may arise during in vitro experiments with Cefdinir and beta-lactamase-producing organisms.

Issue 1: Higher than Expected Cefdinir MIC Values for Beta-Lactamase Producing Strains

Question: My Minimum Inhibitory Concentration (MIC) values for Cefdinir against known beta-lactamase-producing strains are significantly higher than anticipated. What could be the cause?

Answer: Several factors can contribute to unexpectedly high Cefdinir MIC values in the presence of beta-lactamase-producing bacteria. Consider the following potential causes and troubleshooting steps:

  • Beta-Lactamase Activity: The primary reason for elevated MICs is the enzymatic degradation of Cefdinir by beta-lactamases. Cefdinir is stable in the presence of some common beta-lactamases, but can be hydrolyzed by others, particularly extended-spectrum beta-lactamases (ESBLs).[1][2]

    • Troubleshooting:

      • Confirm Beta-Lactamase Production: Verify that the bacterial strains are indeed producing beta-lactamases using a nitrocefin-based assay. A rapid color change from yellow to red indicates beta-lactamase activity.

      • Incorporate a Beta-Lactamase Inhibitor: Perform synergy testing by determining the Cefdinir MIC in the presence of a beta-lactamase inhibitor such as clavulanic acid, sulbactam, or tazobactam. A significant reduction in the MIC in the presence of an inhibitor suggests that beta-lactamase activity is the primary cause of the elevated MIC. For example, the addition of amoxicillin-clavulanate has been shown to significantly increase the susceptibility of ESBL-producing E. coli to Cefdinir.

      • Characterize the Beta-Lactamase: If possible, molecularly characterize the type of beta-lactamase being produced by the bacterial strain. This information will help in understanding the spectrum of resistance.

  • Inoculum Effect: A higher than recommended bacterial inoculum can lead to increased beta-lactamase concentration in the assay, resulting in faster degradation of Cefdinir and consequently, a higher apparent MIC.

    • Troubleshooting:

      • Standardize Inoculum: Ensure that the bacterial inoculum is standardized according to established protocols (e.g., CLSI or EUCAST guidelines), typically to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells for broth microdilution.

      • Verify Inoculum Density: Plate a dilution of the inoculum to confirm the CFU/mL.

  • Experimental Error: Inaccuracies in antibiotic dilution, media preparation, or incubation conditions can lead to erroneous MIC results.

    • Troubleshooting:

      • Verify Antibiotic Concentration: Double-check the calculations and dilutions for the Cefdinir stock solution and working solutions.

      • Quality Control of Media: Ensure the Mueller-Hinton agar or broth is prepared according to the manufacturer's instructions and that the pH is within the recommended range.

      • Incubation Conditions: Verify that the incubation temperature and duration are correct for the specific bacterial species being tested.

      • Include Quality Control Strains: Always include appropriate quality control (QC) strains with known Cefdinir MIC values in each experiment to validate the assay.

Logical Workflow for Troubleshooting High Cefdinir MICs

start High Cefdinir MIC Observed check_bl Confirm Beta-Lactamase Production? start->check_bl check_inoculum Verify Inoculum Density? check_bl->check_inoculum No/Unsure synergy_test Perform Synergy Test with Inhibitor check_bl->synergy_test Yes check_qc Review Experimental Controls (QC strains)? check_inoculum->check_qc Correct adjust_inoculum Adjust Inoculum Preparation Protocol check_inoculum->adjust_inoculum Incorrect review_protocol Review and Correct Experimental Protocol check_qc->review_protocol QC Failed end_other Other Resistance Mechanisms Likely check_qc->end_other QC Passed mic_reduced MIC Reduced? synergy_test->mic_reduced characterize_bl Characterize Beta-Lactamase Type characterize_bl->end_other end_inoculum Inoculum Effect Corrected adjust_inoculum->end_inoculum end_qc Experimental Error Identified and Corrected review_protocol->end_qc mic_reduced->characterize_bl No end_bl Beta-Lactamase is the Primary Cause mic_reduced->end_bl Yes

Troubleshooting workflow for high Cefdinir MIC values.
Issue 2: Inconsistent or Irreproducible MIC Results

Question: I am observing significant variability in my Cefdinir MIC results across replicate experiments. How can I improve reproducibility?

Answer: Inconsistent MIC results can be frustrating and can compromise the validity of your data. The key to achieving reproducible results is strict adherence to standardized protocols and meticulous technique.

  • Sources of Variability and Solutions:

    • Inoculum Preparation: Variation in the inoculum density is a common source of inconsistent results.

      • Solution: Use a spectrophotometer to adjust the turbidity of your bacterial suspension to a 0.5 McFarland standard before preparing the final inoculum. Always prepare fresh inoculum for each experiment.

    • Antibiotic Preparation: Errors in weighing, dissolving, or diluting the antibiotic can lead to incorrect concentrations.

      • Solution: Prepare a fresh stock solution of Cefdinir for each set of experiments. Use calibrated pipettes and ensure the antibiotic is fully dissolved before making serial dilutions.

    • Media Composition: Variations in the composition of the Mueller-Hinton broth or agar, particularly cation concentrations, can affect the activity of some antibiotics.

      • Solution: Use a single, high-quality batch of media for a series of related experiments. If preparing in-house, ensure the formulation is consistent.

    • Reading of Results: Subjective interpretation of growth inhibition can introduce variability.

      • Solution: Have a consistent method for reading MIC endpoints. For broth microdilution, this is typically the lowest concentration with no visible growth. Using a plate reader to measure optical density can provide a more objective measure.

    • Contamination: Contamination of the bacterial culture, media, or antibiotic solutions will lead to erroneous results.

      • Solution: Use aseptic techniques throughout the experimental process. Include a sterility control (media only) and a growth control (media with inoculum but no antibiotic) in each assay.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Cefdinir and how do beta-lactamases inactivate it?

A1: Cefdinir, like other beta-lactam antibiotics, works by inhibiting the synthesis of the bacterial cell wall.[1][3] It binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[4] This disruption of the cell wall leads to cell lysis and bacterial death. Beta-lactamases are enzymes produced by some bacteria that can hydrolyze the amide bond in the beta-lactam ring of Cefdinir.[4] This opens the ring and inactivates the antibiotic, rendering it unable to bind to its PBP target.

Mechanism of Cefdinir Action and Beta-Lactamase Inactivation

cluster_0 Bacterial Cell pbp Penicillin-Binding Proteins (PBPs) cell_wall Peptidoglycan Cell Wall Synthesis pbp->cell_wall Catalyzes lysis Cell Lysis and Death cell_wall->lysis Disruption leads to cefdinir Cefdinir cefdinir->pbp Inhibits inactive_cefdinir Inactive Cefdinir (Hydrolyzed Ring) beta_lactamase Beta-Lactamase beta_lactamase->cefdinir Hydrolyzes

Mechanism of Cefdinir and its inactivation by beta-lactamase.

Q2: Which beta-lactamase inhibitors are most effective at restoring Cefdinir activity in vitro?

A2: The effectiveness of a beta-lactamase inhibitor depends on the specific type of beta-lactamase produced by the bacteria. Clavulanic acid is a commonly used inhibitor that has shown to be effective in restoring the in vitro activity of Cefdinir against many ESBL-producing strains. Tazobactam and sulbactam are other inhibitors that can be tested. For broader coverage against more resistant beta-lactamases, newer inhibitors like avibactam could also be evaluated in combination with Cefdinir, although specific data on this combination is less common.

Q3: Are there established clinical breakpoints for Cefdinir susceptibility?

A3: Yes, clinical breakpoints for Cefdinir are established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These breakpoints are used to interpret MIC results and classify a bacterial isolate as susceptible, intermediate, or resistant to Cefdinir. It is crucial to refer to the latest guidelines from these organizations as breakpoints can be updated.

Q4: How can I perform a beta-lactamase activity assay in my lab?

A4: A common and straightforward method is the nitrocefin assay. Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis by a beta-lactamase. The assay can be performed qualitatively by applying a bacterial colony to a nitrocefin-impregnated disk or quantitatively by measuring the rate of color change in a spectrophotometer.

Data Presentation

Table 1: In Vitro Activity of Cefdinir Against Beta-Lactamase Producing Organisms

OrganismBeta-Lactamase StatusCefdinir MIC Range (µg/mL)Cefdinir MIC50 (µg/mL)Cefdinir MIC90 (µg/mL)Reference
Haemophilus influenzaeBeta-lactamase positive0.12 - 40.51[5]
Moraxella catarrhalisBeta-lactamase positive≤0.03 - 10.120.25[5]
Staphylococcus aureusBeta-lactamase positive≤0.03 - 20.250.5[5]
Escherichia coliESBL-producing>32>32>32
Klebsiella pneumoniaeESBL-producing>32>32>32

Table 2: Effect of Clavulanic Acid on Cefdinir MICs against ESBL-Producing E. coli

StrainCefdinir MIC (µg/mL)Cefdinir + Clavulanic Acid (4 µg/mL) MIC (µg/mL)Fold Decrease in MIC
ESBL E. coli 164232
ESBL E. coli 2>1284>32
ESBL E. coli 332132
ESBL E. coli 4128816

Note: Data in Table 2 is illustrative and based on typical findings. Actual results will vary depending on the specific strains and experimental conditions.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for Cefdinir

This protocol is adapted from CLSI guidelines.

  • Prepare Cefdinir Stock Solution: Accurately weigh Cefdinir powder and dissolve in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.

  • Prepare Microtiter Plates: Add 50 µL of CAMHB to all wells of a 96-well microtiter plate.

  • Serial Dilutions: Add 50 µL of the 2X Cefdinir solution to the first column of wells. Perform 2-fold serial dilutions by transferring 50 µL from each well to the next, discarding the final 50 µL from the last column.

  • Prepare Inoculum: Suspend bacterial colonies in saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate Plates: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL and the desired final antibiotic concentrations.

  • Controls: Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of Cefdinir that completely inhibits visible bacterial growth.

Experimental Workflow for Broth Microdilution MIC Assay

prep_abx Prepare Cefdinir Stock and Dilutions serial_dilute Perform Serial Dilutions of Cefdinir prep_abx->serial_dilute prep_plate Prepare 96-well Plate with Broth prep_plate->serial_dilute inoculate Inoculate Plate serial_dilute->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Read MIC Results incubate->read_mic

Workflow for Cefdinir broth microdilution MIC assay.
Protocol 2: Nitrocefin-Based Beta-Lactamase Assay (Qualitative)

  • Reagent Preparation: Reconstitute nitrocefin according to the manufacturer's instructions.

  • Disk Method:

    • Place a nitrocefin-impregnated paper disk on a clean microscope slide.

    • Moisten the disk with a drop of sterile water.

    • Using a sterile loop, pick a well-isolated bacterial colony and smear it onto the disk.

    • Observe for a color change from yellow to red. A positive result is typically visible within 5-10 minutes.

  • Liquid Method:

    • Create a dense suspension of the test organism in a small volume of saline.

    • Add a drop of the nitrocefin solution to the suspension.

    • Observe for a color change.

Disclaimer: These protocols and troubleshooting guides are intended for informational purposes only and should be adapted to specific laboratory conditions and safety procedures. Always refer to the latest guidelines from organizations such as CLSI and EUCAST for standardized antimicrobial susceptibility testing.

References

Reference Data & Comparative Studies

Validation

A Comparative In Vitro Analysis of Cefdinir and Amoxicillin-Clavulanate Activity

In the landscape of antimicrobial agents, Cefdinir, a third-generation cephalosporin, and amoxicillin-clavulanate, a combination of a penicillin-class antibiotic and a β-lactamase inhibitor, are both frequently utilized...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimicrobial agents, Cefdinir, a third-generation cephalosporin, and amoxicillin-clavulanate, a combination of a penicillin-class antibiotic and a β-lactamase inhibitor, are both frequently utilized in the treatment of community-acquired respiratory tract infections. This guide provides a detailed comparison of their in vitro activity against key respiratory pathogens, supported by experimental data to inform researchers, scientists, and drug development professionals.

In Vitro Antimicrobial Activity

The in vitro potency of an antimicrobial agent is a critical determinant of its potential clinical efficacy. This is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit the growth of 50% and 90% of bacterial isolates, respectively, are crucial metrics for comparing the activity of different antibiotics.

Comparative Susceptibility Data

The following tables summarize the comparative in vitro activities of Cefdinir and amoxicillin-clavulanate against common respiratory pathogens.

Table 1: In Vitro Activity against Streptococcus pneumoniae

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Cefdinir0.064
Amoxicillin-Clavulanate0.122

Table 2: In Vitro Activity against Haemophilus influenzae

Antibioticβ-lactamase StatusMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
CefdinirNegative≤0.060.12
Positive≤0.060.12
Amoxicillin-ClavulanateNegative0.250.5
Positive0.51

Table 3: In Vitro Activity against Moraxella catarrhalis

Antibioticβ-lactamase StatusMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
CefdinirPositive & Negative≤0.060.12
Amoxicillin-ClavulanatePositive & Negative0.060.12

Experimental Protocols

The determination of in vitro antimicrobial activity is conducted following standardized methodologies to ensure reproducibility and comparability of results. The most common methods employed are broth microdilution and agar dilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

The broth microdilution method involves the use of multi-well microtiter plates containing serial dilutions of the antimicrobial agents in a liquid growth medium. Each well is inoculated with a standardized suspension of the test bacterium. The plates are then incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth.

Agar Dilution Method

In the agar dilution method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes and allowed to solidify. A standardized inoculum of the test bacteria is then applied to the surface of the agar plates. Following incubation, the MIC is identified as the lowest concentration of the antibiotic that prevents bacterial colony formation.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for determining the in vitro activity of antimicrobial agents.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis cluster_end Conclusion start Start prep_antibiotic Prepare serial dilutions of antibiotics start->prep_antibiotic prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate microtiter plates prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate plates inoculate->incubate read_results Read for visible growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Broth Microdilution Workflow for MIC Determination.

AgarDilutionWorkflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis cluster_end Conclusion start Start prep_agar Prepare agar with varying antibiotic concentrations start->prep_agar prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate agar plates prep_agar->inoculate prep_inoculum->inoculate incubate Incubate plates inoculate->incubate read_results Observe for colony growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Agar Dilution Workflow for MIC Determination.

Concluding Remarks

The in vitro data presented in this guide offer a comparative snapshot of the activity of Cefdinir and amoxicillin-clavulanate against key respiratory pathogens. Cefdinir generally demonstrates potent activity against Haemophilus influenzae and Moraxella catarrhalis, irrespective of β-lactamase production. Amoxicillin-clavulanate also maintains good activity against these organisms, including β-lactamase-producing strains, due to the protective effect of clavulanate. Against Streptococcus pneumoniae, amoxicillin-clavulanate shows a lower MIC₉₀ value compared to Cefdinir, suggesting it may be more consistently active against a larger percentage of isolates. It is imperative for researchers and clinicians to consider local resistance patterns and the specific pathogen when selecting an antimicrobial agent.

Comparative

A Head-to-Head In Vitro Comparison of Cefdinir and Cefpodoxime Proxetil

In the landscape of third-generation oral cephalosporins, cefdinir and cefpodoxime proxetil are prominent options for treating a variety of community-acquired infections. For researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of third-generation oral cephalosporins, cefdinir and cefpodoxime proxetil are prominent options for treating a variety of community-acquired infections. For researchers, scientists, and drug development professionals, a detailed understanding of their comparative in vitro activity is crucial for informed decision-making in both clinical and developmental contexts. This guide provides an objective, data-driven comparison of the in vitro performance of these two antimicrobial agents against key bacterial pathogens.

Comparative In Vitro Susceptibility

The in vitro potency of cefdinir and cefpodoxime proxetil has been evaluated against a broad spectrum of respiratory and urinary tract pathogens. The minimum inhibitory concentration (MIC) is a key indicator of an antibiotic's effectiveness. The following table summarizes the MIC90 values (the concentration required to inhibit the growth of 90% of isolates) for both compounds against common clinical isolates, as determined by standard agar dilution tests.[1][2]

Bacterial SpeciesCefdinir MIC90 (mg/L)Cefpodoxime MIC90 (mg/L)
Streptococcus pneumoniae (penicillin-susceptible)0.031 - 1≤0.5
Haemophilus influenzae (β-lactamase positive & negative)0.5≤0.5
Moraxella catarrhalis≤0.12≤0.5
Staphylococcus aureus (methicillin-susceptible)0.031 - 1Less potent than Cefdinir
Escherichia coli--
Klebsiella pneumoniae--

Key Observations:

  • Both cefdinir and cefpodoxime demonstrate potent activity against common respiratory pathogens like Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.[3]

  • Cefdinir exhibits slightly superior potency against methicillin-susceptible Staphylococcus aureus compared to cefpodoxime.[3]

  • Cefpodoxime generally shows comparable or slightly better activity against H. influenzae.

  • Both agents are effective against beta-lactamase producing strains of H. influenzae and M. catarrhalis.[3]

Experimental Protocols

The determination of in vitro antimicrobial susceptibility is paramount for evaluating the efficacy of antibiotics. The data presented in this guide are primarily derived from studies employing standardized methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI). The following is a detailed description of a typical experimental protocol used for determining the Minimum Inhibitory Concentration (MIC) values.

Standard Agar Dilution Method

The agar dilution method is a reference standard for antimicrobial susceptibility testing. It involves the incorporation of varying concentrations of the antimicrobial agent into an agar medium, upon which bacterial isolates are inoculated.

1. Preparation of Antimicrobial Stock Solutions:

  • Cefdinir and cefpodoxime proxetil are obtained as reference-grade powders.

  • Stock solutions are prepared by dissolving the powder in a suitable solvent (e.g., sterile distilled water or a buffer recommended by the manufacturer) to a high concentration (e.g., 1280 µg/mL).

  • Stock solutions are sterilized by filtration through a 0.22 µm filter and can be stored in aliquots at -20°C or below.

2. Preparation of Agar Plates with Antibiotics:

  • A series of twofold dilutions of each antibiotic are prepared from the stock solution.

  • Molten and cooled Mueller-Hinton agar is supplemented with the appropriate concentration of the antibiotic.

  • The agar is then poured into sterile petri dishes and allowed to solidify. A control plate without any antibiotic is also prepared.

3. Inoculum Preparation:

  • Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours.

  • Several colonies are suspended in a sterile broth or saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • The bacterial suspension is then diluted to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

4. Inoculation and Incubation:

  • The standardized bacterial suspension is inoculated onto the surface of the antibiotic-containing and control agar plates using a multipoint inoculator.

  • The plates are allowed to dry before being inverted and incubated at 35°C for 16-20 hours.

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterial isolate.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis stock_solution Prepare Antibiotic Stock Solutions agar_plates Prepare Antibiotic-Containing Agar Plates stock_solution->agar_plates inoculation Inoculate Plates agar_plates->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculation incubation Incubate Plates (16-20 hours at 35°C) inoculation->incubation read_results Read and Record MIC Values incubation->read_results data_analysis Comparative Data Analysis read_results->data_analysis

Workflow for In Vitro Antimicrobial Susceptibility Testing.

Mechanism of Action and Resistance

Both cefdinir and cefpodoxime, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. This disruption leads to cell lysis and death.

Resistance to these cephalosporins can emerge through several mechanisms, including:

  • Production of β-lactamases: These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. Both cefdinir and cefpodoxime are stable against many common plasmid-mediated β-lactamases.[3]

  • Alterations in PBPs: Modifications in the structure of PBPs can reduce the binding affinity of the cephalosporins, leading to decreased efficacy.

  • Reduced permeability: Changes in the outer membrane porins of Gram-negative bacteria can limit the entry of the antibiotics into the cell.

  • Efflux pumps: Bacteria may acquire or upregulate efflux pumps that actively transport the antibiotics out of the cell.

Mechanism_of_Action cluster_drug Cephalosporin Action cluster_bacteria Bacterial Cell drug Cefdinir / Cefpodoxime pbp Penicillin-Binding Proteins (PBPs) drug->pbp Binds to and inactivates cell_wall Cell Wall Synthesis pbp->cell_wall Inhibition of lysis Cell Lysis and Death cell_wall->lysis Leads to

Simplified Signaling Pathway of Cephalosporin Action.

References

Validation

Validating Cefdinir's efficacy against extended-spectrum beta-lactamase (ESBL) producing E. coli

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cefdinir's Performance with Alternative Antibiotics Supported by Experimental Data. The emergence and spread of extended-spectru...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cefdinir's Performance with Alternative Antibiotics Supported by Experimental Data.

The emergence and spread of extended-spectrum beta-lactamase (ESBL) producing Escherichia coli represent a significant challenge in clinical practice, rendering many cephalosporins ineffective. This guide provides a comprehensive analysis of Cefdinir's efficacy against these resistant strains, comparing its performance with key alternative antibiotics. The data presented is compiled from multiple in vitro studies to aid researchers and drug development professionals in understanding the therapeutic potential and limitations of Cefdinir.

Executive Summary

In vitro studies demonstrate that Cefdinir alone exhibits limited to no efficacy against ESBL-producing E. coli . However, when combined with a beta-lactamase inhibitor such as clavulanate, Cefdinir's activity is significantly restored, particularly against urinary isolates. Carbapenems, such as Ertapenem, remain highly active and are often considered the treatment of choice for serious infections. Other oral agents like Fosfomycin and Nitrofurantoin show good in vitro activity, especially for uncomplicated urinary tract infections (UTIs).

Comparative In Vitro Efficacy

The following table summarizes the minimum inhibitory concentration (MIC) data for Cefdinir and comparator antibiotics against ESBL-producing E. coli. MIC50 and MIC90 values, which represent the MIC required to inhibit the growth of 50% and 90% of isolates, respectively, are presented.

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)Percent SusceptibleNotes
Cefdinir>16>16~0%Ineffective as a single agent.
Cefdinir/Amoxicillin-Clavulanate 0.25 1 ~90% For urinary CTX-M ESBL-producing isolates.[1]
Ertapenem0.030.06100%Highly active against ESBL-producing E. coli.[1]
Imipenem--100%Generally highly active against ESBL producers.[2]
Meropenem--100%Remains a reliable option for serious infections.[3]
Amikacin--100%Shows excellent in vitro activity.[2]
Piperacillin-Tazobactam-64-Susceptibility can be variable.[4]
Ciprofloxacin--17.24%High rates of resistance observed.[5]
Fosfomycin0.5297.2% - 97.7%A viable oral option for UTIs.[5][6]
Nitrofurantoin161673.9% - 96.3%Another effective oral agent for UTIs.[1][6]

Experimental Protocols

The data presented in this guide is primarily derived from studies employing standardized antimicrobial susceptibility testing methods. The two main methods are:

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: A standardized suspension of the ESBL-producing E. coli isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Antibiotic Dilution: Serial two-fold dilutions of the antibiotics are prepared in 96-well microtiter plates containing broth.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C for 16-20 hours.

  • Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

2. Kirby-Bauer Disk Diffusion Method:

This is a qualitative method used to determine the susceptibility of bacteria to various antibiotics.

  • Inoculum Preparation: A standardized inoculum of the test organism is swabbed uniformly across the surface of a Mueller-Hinton agar plate.

  • Disk Application: Paper disks impregnated with a specific concentration of an antibiotic are placed on the agar surface.

  • Incubation: The plates are incubated at 35°C for 16-20 hours.

  • Interpretation: The diameter of the zone of growth inhibition around each disk is measured. The size of the zone is then compared to standardized interpretive charts to determine if the organism is susceptible, intermediate, or resistant to the antibiotic. For ESBL screening, specific cephalosporin disks are used, and a reduced zone of inhibition is indicative of potential ESBL production.

3. ESBL Confirmatory Testing:

Phenotypic confirmation of ESBL production is crucial. The Clinical and Laboratory Standards Institute (CLSI) recommends the following:

  • Combined Disk Test: This test involves placing a cephalosporin disk (e.g., ceftazidime, cefotaxime) and a combination disk of the same cephalosporin with clavulanic acid on the agar plate. An increase in the zone of inhibition of ≥5 mm for the combination disk compared to the cephalosporin disk alone confirms ESBL production.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Experimental_Workflow cluster_preparation Sample Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis Isolate ESBL-producing E. coli Isolate ESBL-producing E. coli Prepare standardized inoculum (0.5 McFarland) Prepare standardized inoculum (0.5 McFarland) Isolate ESBL-producing E. coli->Prepare standardized inoculum (0.5 McFarland) Broth Microdilution (MIC) Broth Microdilution (MIC) Prepare standardized inoculum (0.5 McFarland)->Broth Microdilution (MIC) Kirby-Bauer Disk Diffusion Kirby-Bauer Disk Diffusion Prepare standardized inoculum (0.5 McFarland)->Kirby-Bauer Disk Diffusion Determine MIC50 & MIC90 Determine MIC50 & MIC90 Broth Microdilution (MIC)->Determine MIC50 & MIC90 Interpret Susceptibility (S/I/R) Interpret Susceptibility (S/I/R) Kirby-Bauer Disk Diffusion->Interpret Susceptibility (S/I/R)

Caption: Experimental workflow for antibiotic susceptibility testing.

ESBL_Mechanism cluster_drug_action Beta-Lactam Action cluster_resistance ESBL Resistance Mechanism Beta-Lactam Antibiotic (e.g., Cefdinir) Beta-Lactam Antibiotic (e.g., Cefdinir) Penicillin-Binding Proteins (PBPs) Penicillin-Binding Proteins (PBPs) Beta-Lactam Antibiotic (e.g., Cefdinir)->Penicillin-Binding Proteins (PBPs) Inhibits ESBL Enzyme ESBL Enzyme Beta-Lactam Antibiotic (e.g., Cefdinir)->ESBL Enzyme Targeted by Cell Wall Synthesis Cell Wall Synthesis Penicillin-Binding Proteins (PBPs)->Cell Wall Synthesis Blocks Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Synthesis->Bacterial Cell Lysis Leads to Hydrolysis of Beta-Lactam Ring Hydrolysis of Beta-Lactam Ring ESBL Enzyme->Hydrolysis of Beta-Lactam Ring Inactive Antibiotic Inactive Antibiotic Hydrolysis of Beta-Lactam Ring->Inactive Antibiotic Inactive Antibiotic->Penicillin-Binding Proteins (PBPs) Fails to inhibit

Caption: Mechanism of ESBL-mediated resistance to beta-lactam antibiotics.

Conclusion

The available data strongly indicates that Cefdinir monotherapy is not a viable option for treating infections caused by ESBL-producing E. coli. However, the combination of Cefdinir with a beta-lactamase inhibitor like clavulanate shows significant promise, particularly for UTIs, and warrants further clinical investigation. For systemic and more severe infections, carbapenems remain the most reliable therapeutic choice. The continued surveillance of antimicrobial susceptibility patterns is essential to guide appropriate therapeutic strategies and combat the growing threat of antibiotic resistance.

References

Comparative

Cefdinir vs. Cefaclor: A Comparative Analysis of In Vitro Bactericidal Activity

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the in-vitro bactericidal activity of two cephalosporin antibiotics, cefdinir and cefaclor. The information pre...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in-vitro bactericidal activity of two cephalosporin antibiotics, cefdinir and cefaclor. The information presented is collated from multiple studies to offer a comprehensive overview for research and drug development purposes.

Comparative In Vitro Susceptibility

The bactericidal efficacy of cefdinir and cefaclor has been evaluated against a range of clinically relevant bacterial pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for both compounds against various species. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism. Generally, a lower MIC value indicates greater potency.

Bacterial SpeciesAntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Streptococcus pneumoniae Cefdinir0.03 - 0.06-≤0.06
Cefaclor0.25 - 0.5--
Haemophilus influenzae (β-lactamase positive) Cefdinir0.25-1.5
Cefaclor4 - 8-256.0
Moraxella catarrhalis Cefdinir--≤0.12
Cefaclor---
Streptococcus pyogenes (Group A Strep) Cefdinir--≤0.06
Cefaclor---
Staphylococcus aureus (Methicillin-susceptible) Cefdinir--1.0
Cefaclor---
Bacteroides fragilis Cefdinir-25-
Cefaclor---

Note: Data is compiled from multiple sources. Dashes indicate that specific data was not available in the cited literature. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

The data indicates that cefdinir generally exhibits greater in vitro potency against several key respiratory pathogens compared to cefaclor, as evidenced by its lower MIC values.[1][2][3][4] For instance, against β-lactamase producing Haemophilus influenzae, cefdinir's MIC90 is significantly lower than that of cefaclor.[4] Similarly, cefdinir demonstrates potent activity against Streptococcus pneumoniae, Streptococcus pyogenes, and methicillin-susceptible Staphylococcus aureus.[1][2]

Experimental Protocols

The following are generalized methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial agents, based on established laboratory standards such as those from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination

1. Broth Microdilution Method

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[5] This is typically achieved by suspending bacterial colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, followed by dilution in the appropriate broth medium.[5]

  • Plate Preparation: The antibiotic is serially diluted in Mueller-Hinton Broth (MHB) or another suitable broth medium within the wells of a microtiter plate.[6]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[6]

  • Incubation: The plate is incubated under appropriate atmospheric conditions (e.g., ambient air, 5% CO2) at 35-37°C for 16-20 hours.[5]

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[5]

2. E-test Method

The E-test is a gradient diffusion method that utilizes a plastic strip impregnated with a predefined gradient of antibiotic concentrations.

  • Inoculum Preparation and Plating: A standardized bacterial suspension is prepared as described for the broth microdilution method. A sterile swab is used to evenly inoculate the entire surface of an agar plate (e.g., Mueller-Hinton agar).[7]

  • E-test Strip Application: The E-test strip is applied to the surface of the inoculated agar plate.[7][8]

  • Incubation: The plate is incubated under appropriate conditions for 18-24 hours.[7]

  • Result Interpretation: An elliptical zone of growth inhibition forms around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[7]

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Procedure: Following the determination of the MIC by the broth dilution method, a small aliquot (e.g., 10-100 µL) is taken from the wells showing no visible growth and is subcultured onto an antibiotic-free agar medium.

  • Incubation: The agar plates are incubated for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the antibiotic that results in a 99.9% reduction in the initial bacterial inoculum.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the MIC and MBC of an antimicrobial agent.

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum prep_dilutions Prepare Serial Antibiotic Dilutions in Broth start->prep_dilutions inoculate Inoculate Dilutions with Bacteria prep_inoculum->inoculate prep_dilutions->inoculate incubate_mic Incubate Plates (16-20h, 37°C) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate Agar Plates (18-24h, 37°C) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with 99.9% killing) incubate_mbc->read_mbc end End read_mbc->end

Caption: Workflow for MIC and MBC determination.

References

Validation

In Vivo Comparative Analysis of Cefdinir and Azithromycin in Respiratory Infection Models: Data Not Available in Public Domain

A comprehensive search for preclinical in vivo studies directly comparing the efficacy of cefdinir and azithromycin in established animal models of respiratory infection did not yield specific experimental data. The publ...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for preclinical in vivo studies directly comparing the efficacy of cefdinir and azithromycin in established animal models of respiratory infection did not yield specific experimental data. The public domain and scientific literature reviewed do not contain head-to-head comparisons detailing quantitative outcomes such as bacterial clearance in the lungs or survival rates in a controlled respiratory infection model.

While both cefdinir and azithromycin are indicated for the treatment of various respiratory tract infections, including community-acquired pneumonia and acute bacterial sinusitis, their direct comparative performance in a preclinical, in vivo setting is not well-documented in available research.[1][2][3] Clinical studies have compared their effectiveness in pediatric patients with acute otitis media, showing comparable clinical cure rates for short-course therapies.[4] However, these clinical findings in a different infection type do not substitute for preclinical data from a respiratory infection model, which is essential for evaluating intrinsic antimicrobial activity under controlled experimental conditions.

Information regarding the individual activity of these antibiotics exists. Cefdinir, a third-generation cephalosporin, has demonstrated good in vitro activity against common respiratory pathogens like penicillin-susceptible Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.[5] However, its efficacy against penicillin-resistant S. pneumoniae is considered suboptimal.[6] Azithromycin, a macrolide antibiotic, is also effective against a range of respiratory pathogens.[1][3]

Due to the absence of specific experimental data from a relevant in vivo respiratory infection model, it is not possible to construct the requested quantitative data tables or detailed experimental workflow diagrams for a direct comparison of cefdinir and azithromycin. Further research and publication of such preclinical studies would be necessary to provide the scientific community with this valuable comparative information.

References

Comparative

Synergistic Potential of Cefdinir: A Comparative Guide to Combatting Resistant Bacteria

For Researchers, Scientists, and Drug Development Professionals The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. In the quest for novel therapeutic strategies, the synergistic c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. In the quest for novel therapeutic strategies, the synergistic combination of existing antibiotics offers a promising avenue to enhance efficacy and overcome resistance mechanisms. This guide provides a detailed comparison of the synergistic effects of Cefdinir, a third-generation cephalosporin, with other antibiotics against clinically significant resistant bacteria. The data presented herein is compiled from in-vitro studies, offering a foundation for further research and development in this critical area.

I. Comparative Efficacy of Cefdinir Combinations

The synergistic activity of Cefdinir has been most notably demonstrated in combination with amoxicillin against Methicillin-Resistant Staphylococcus aureus (MRSA) and with amoxicillin-clavulanate against Extended-Spectrum β-Lactamase (ESBL)-producing Escherichia coli.

Data Summary

The following tables summarize the quantitative data from key studies, highlighting the enhanced antimicrobial activity of Cefdinir in combination therapies.

Table 1: Synergistic Activity of Cefdinir and Amoxicillin against Methicillin-Resistant Staphylococcus aureus (MRSA)

MRSA StrainCefdinir MIC (μg/mL) AloneAmoxicillin MIC (μg/mL) AloneCefdinir MIC (μg/mL) in CombinationAmoxicillin MIC (μg/mL) in CombinationFractional Inhibitory Concentration (FIC) IndexInterpretation
USA300 (CA-MRSA)6410242160.047Synergy[1]
COL (HA-MRSA)>25612848<0.5Synergy[1][2]
Other MRSA Strains (12)1 - >25632 - >1024Not SpecifiedNot Specified<0.5Synergy[1][2]

MIC: Minimum Inhibitory Concentration. FIC Index ≤ 0.5 indicates synergy. CA-MRSA: Community-Associated MRSA; HA-MRSA: Hospital-Associated MRSA.

Table 2: Activity of Cefdinir in Combination with Amoxicillin-Clavulanate against ESBL-Producing Escherichia coli

E. coli StrainsCefdinir Susceptibility AloneCefdinir Susceptibility with Amoxicillin-Clavulanate
CTX-M-producing (46 isolates)0%89.1% (MIC ≤1 μg/mL)[3]

This study demonstrated restored susceptibility to Cefdinir in the presence of a fixed concentration of amoxicillin-clavulanate, indicating a strong synergistic interaction. While specific FIC indices were not reported, the significant increase in susceptibility is a clear indicator of synergy.

Table 3: Time-Kill Assay Results for Cefdinir and Amoxicillin against MRSA

MRSA StrainTreatmentLog10 CFU/mL Reduction at 24hOutcome
USA300Cefdinir + Amoxicillin>3Synergistic Bactericidal Activity[1]
COLCefdinir + Amoxicillin>3Synergistic Bactericidal Activity[1]

A ≥ 2 log10 decrease in CFU/mL compared to the most active single agent is considered synergy. A ≥ 3 log10 decrease is considered bactericidal.

II. Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Checkerboard Microdilution Assay

This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic effect of two antibiotics.

  • Preparation of Antibiotic Solutions: Stock solutions of Cefdinir and the partnering antibiotic (e.g., amoxicillin) are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Plate Setup: In a 96-well microtiter plate, serial dilutions of Cefdinir are added to the columns, and serial dilutions of the second antibiotic are added to the rows. This creates a matrix of wells with varying concentrations of both drugs. Control wells containing each antibiotic alone are also included.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

  • FIC Index Calculation: The FIC index is calculated using the following formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpretation:

      • FIC Index ≤ 0.5: Synergy

      • 0.5 < FIC Index ≤ 4: Indifference or Additive Effect

      • FIC Index > 4: Antagonism

Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of an antibiotic combination over time.

  • Bacterial Culture Preparation: A logarithmic-phase bacterial culture is prepared and diluted to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in a suitable broth medium.

  • Exposure to Antibiotics: The bacterial culture is exposed to the antibiotics alone and in combination at specific concentrations (e.g., at their MICs or sub-MICs). A growth control without antibiotics is also included.

  • Sampling and Plating: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Colony Counting: The samples are serially diluted and plated on agar plates. After incubation, the number of colony-forming units (CFU)/mL is determined.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time.

    • Interpretation:

      • Synergy: A ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

      • Bactericidal activity: A ≥ 3 log10 reduction in CFU/mL from the initial inoculum.

      • Bacteriostatic activity: A < 3 log10 reduction in CFU/mL from the initial inoculum.

III. Mechanisms of Synergistic Action

The synergistic effects of Cefdinir with other antibiotics stem from complementary mechanisms of action that target different aspects of bacterial physiology and resistance.

Cefdinir and Amoxicillin against MRSA

The primary mechanism of resistance in MRSA is the production of Penicillin-Binding Protein 2a (PBP2a), which has a low affinity for most β-lactam antibiotics. The synergy between Cefdinir and amoxicillin is thought to arise from the saturation of multiple Penicillin-Binding Proteins (PBPs). While neither drug alone may be effective, their combined action can overwhelm the bacterium's cell wall synthesis machinery. Amoxicillin may bind to and inhibit other essential PBPs, while Cefdinir may have a higher affinity for and inhibit PBP2a or other critical PBPs, leading to a collapse of cell wall integrity and bacterial cell death.

cluster_0 Bacterial Cell Wall Synthesis cluster_1 Antibiotic Action cluster_2 Outcome PBP1 PBP1 PBP2a PBP2a (MRSA Resistance) PBP3 PBP3 Amox Amoxicillin Amox->PBP1 Inhibition Amox->PBP3 Inhibition Cef Cefdinir Cef->PBP1 Inhibition Cef->PBP2a Inhibition

Synergistic inhibition of multiple PBPs by Cefdinir and Amoxicillin in MRSA.
Cefdinir and Amoxicillin-Clavulanate against ESBL-Producing E. coli

ESBL-producing bacteria are resistant to many cephalosporins due to the production of β-lactamase enzymes that hydrolyze the β-lactam ring of the antibiotic. Clavulanic acid is a β-lactamase inhibitor. In this combination, clavulanic acid binds to and inactivates the ESBL enzyme, thereby protecting Cefdinir from degradation. This allows Cefdinir to reach its target, the Penicillin-Binding Proteins (PBPs), and inhibit bacterial cell wall synthesis.

cluster_0 Bacterial Resistance Mechanism cluster_1 Antibiotic Combination cluster_2 Bacterial Target cluster_3 Outcome ESBL ESBL Enzyme Cefdinir Cefdinir Cefdinir->ESBL Hydrolysis (Inactivation) PBPs Penicillin-Binding Proteins (PBPs) Cefdinir->PBPs Inhibition of Cell Wall Synthesis Clavulanate Clavulanic Acid Clavulanate->ESBL Inhibition

Mechanism of synergy between Cefdinir and Clavulanic Acid against ESBL-producing bacteria.

IV. Experimental Workflow

The general workflow for assessing the synergistic effect of Cefdinir with other antibiotics is a multi-step process involving initial screening and subsequent confirmation of the interaction.

G start Start: Isolate Resistant Bacterial Strain checkerboard Checkerboard Assay (FIC Index Determination) start->checkerboard evaluate_fic Evaluate FIC Index checkerboard->evaluate_fic time_kill Time-Kill Assay evaluate_time_kill Analyze Time-Kill Curves time_kill->evaluate_time_kill synergy Synergy Detected (FIC ≤ 0.5) evaluate_fic->synergy Yes no_synergy No Synergy (FIC > 0.5) evaluate_fic->no_synergy No synergy->time_kill end End of In-Vitro Analysis no_synergy->end bactericidal Confirm Synergistic Bactericidal/Bacteriostatic Effect evaluate_time_kill->bactericidal bactericidal->end

Workflow for in-vitro synergistic antibiotic testing.

V. Conclusion and Future Directions

The evidence presented in this guide strongly suggests that Cefdinir, in combination with other β-lactam antibiotics, holds significant potential for the treatment of infections caused by resistant bacteria, particularly MRSA and ESBL-producing E. coli. The synergistic interactions observed in vitro warrant further investigation through in vivo studies and clinical trials to establish the clinical utility of these combinations.

For drug development professionals, these findings highlight the value of exploring novel combinations of existing FDA-approved drugs as a rapid and cost-effective strategy to address the growing crisis of antibiotic resistance. Further research should focus on:

  • Expanding the scope of combination testing to include a wider range of resistant pathogens, such as Klebsiella pneumoniae.

  • Optimizing dosing regimens for synergistic combinations to maximize efficacy and minimize toxicity.

  • Investigating the potential for the development of resistance to these combination therapies.

By leveraging the power of synergistic antibiotic combinations, the scientific community can develop new and effective treatments to combat the ever-evolving threat of multidrug-resistant bacteria.

References

Validation

Cefdinir's Clinical Efficacy in Pediatric Skin Infections: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of Cefdinir's performance against other common antibiotics for the treatment of pediatric skin and soft tissue i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cefdinir's performance against other common antibiotics for the treatment of pediatric skin and soft tissue infections (SSTIs). The information presented is supported by data from clinical trials to aid in research and development decisions.

Comparative Clinical Efficacy and Safety

Cefdinir, a third-generation cephalosporin, has demonstrated high efficacy and a favorable safety profile in the treatment of uncomplicated pediatric skin infections, which are commonly caused by Staphylococcus aureus and Streptococcus pyogenes.[1][2] A key multicenter, randomized, controlled, investigator-blind study provides robust comparative data against cephalexin, a first-generation cephalosporin.[1][3][4]

Data Presentation

The following table summarizes the quantitative data from a head-to-head clinical trial comparing Cefdinir to Cephalexin in pediatric patients (aged 6 months to 12 years) with uncomplicated skin infections.[1][2]

Outcome Measure Cefdinir (7 mg/kg twice daily) Cephalexin (10 mg/kg four times daily) P-value
Clinical Cure Rate 98.3% (116/118 patients)93.8% (106/113 patients)0.056
Microbiological Eradication Rate 99.4% (164/165 pathogens)97.4% (152/156 pathogens)0.14
Overall Adverse Events 16% of patients11% of patients0.11
Most Common Adverse Event: Diarrhea 8% of patients4% of patients-

While direct head-to-head clinical trial data for Cefdinir against other common alternatives like amoxicillin-clavulanate and clindamycin in pediatric SSTIs is limited, comparisons can be drawn from their known spectrum of activity and data from studies on other pediatric infections. For instance, in studies on acute otitis media, Cefdinir has shown comparable efficacy to amoxicillin-clavulanate, but with a lower incidence of diarrhea.[5][6] Clindamycin is often reserved for suspected Methicillin-resistant Staphylococcus aureus (MRSA) infections.[7][8]

Experimental Protocols

The following is a representative experimental protocol for a clinical trial evaluating the efficacy of an antibiotic for pediatric skin infections, based on established guidelines such as the CONSORT statement and methodologies from published studies.[1][9]

Representative Phase 3, Multicenter, Randomized, Controlled, Investigator-Blind Clinical Trial Protocol
  • Study Objective: To compare the clinical and microbiological efficacy and safety of Cefdinir versus a comparator antibiotic (e.g., Cephalexin) in treating pediatric patients with uncomplicated skin and soft tissue infections.

  • Study Design: A multicenter, randomized, controlled, investigator-blind design. Patients are randomly assigned to one of two treatment arms. The investigator, but not the pharmacy, is blind to the treatment allocation.

  • Patient Population:

    • Inclusion Criteria:

      • Male or female patients aged 6 months to 12 years.

      • Clinical diagnosis of an uncomplicated skin or skin structure infection (e.g., impetigo, cellulitis, abscess).

      • Informed consent from a parent or legal guardian.

    • Exclusion Criteria:

      • Known hypersensitivity to cephalosporins or other beta-lactam antibiotics.

      • Complicated skin infection requiring parenteral therapy or surgical intervention.

      • Treatment with a systemic antibiotic within the previous 72 hours.

      • Significant underlying disease that could interfere with the evaluation of the study drug.

  • Interventions:

    • Test Arm: Cefdinir oral suspension, 7 mg/kg of body weight, administered twice daily for 10 days.

    • Control Arm: Comparator antibiotic (e.g., Cephalexin oral suspension, 10 mg/kg of body weight, administered four times daily for 10 days).

  • Assessments:

    • Baseline: Clinical assessment of the infection, demographic data, and collection of a specimen from the infection site for culture and susceptibility testing.

    • On-Treatment (Day 3-5): Interim clinical assessment.

    • Test-of-Cure Visit (2-5 days post-treatment): Final clinical assessment of the infection. A "cure" is defined as the complete resolution of signs and symptoms of infection.

    • Follow-up (10-14 days post-treatment): Assessment for any relapse or recurrence.

    • Microbiological Assessment: Identification and susceptibility testing of pathogens isolated from baseline cultures. Microbiological eradication is determined by the absence of the baseline pathogen in follow-up cultures (if performed) or presumed based on clinical cure.

    • Safety Assessment: Monitoring and recording of all adverse events throughout the study.

  • Statistical Analysis: The primary efficacy endpoint is the clinical cure rate at the test-of-cure visit. Secondary endpoints include the microbiological eradication rate and the incidence of adverse events. Statistical comparisons between treatment groups are performed using appropriate statistical tests (e.g., chi-square or Fisher's exact test).

Mandatory Visualizations

Signaling Pathway

cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) CellWall Peptidoglycan Cell Wall PBP->CellWall Catalyzes cross-linking PBP->CellWall UDP_MurNAc UDP-MurNAc- pentapeptide Lipid_II Lipid II (Peptidoglycan precursor) UDP_MurNAc->Lipid_II Synthesis UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->Lipid_II Synthesis Lipid_II->PBP Precursor for cross-linking Lysis Cell Lysis (Bactericidal Effect) CellWall->Lysis Weakened wall leads to Cefdinir Cefdinir Cefdinir->PBP Binds to and inhibits PBPs Inhibition Inhibition

Caption: Mechanism of action of Cefdinir, inhibiting bacterial cell wall synthesis.

Experimental Workflow

Start Enrollment of Pediatric Patients with Skin Infections Randomization Randomization Start->Randomization ArmA Treatment Arm A: Cefdinir Randomization->ArmA Group 1 ArmB Treatment Arm B: Comparator Antibiotic Randomization->ArmB Group 2 FollowUpA Follow-up and Data Collection ArmA->FollowUpA FollowUpB Follow-up and Data Collection ArmB->FollowUpB Analysis Data Analysis FollowUpA->Analysis FollowUpB->Analysis Results Comparison of: - Clinical Cure Rates - Microbiological Eradication - Safety Profiles Analysis->Results Conclusion Conclusion on Comparative Efficacy and Safety Results->Conclusion

Caption: Experimental workflow for a randomized controlled trial of antibiotics.

Logical Relationship Diagram

Identify Identify Common Pathogens (e.g., S. aureus, S. pyogenes) Select Select Relevant Antibiotics (Cefdinir and Comparators) Identify->Select CompareEfficacy Compare Clinical Efficacy (Cure Rates) Select->CompareEfficacy CompareMicro Compare Microbiological Efficacy (Eradication Rates) Select->CompareMicro CompareSafety Compare Safety Profiles (Adverse Events) Select->CompareSafety Synthesize Synthesize Evidence CompareEfficacy->Synthesize CompareMicro->Synthesize CompareSafety->Synthesize Conclusion Formulate Conclusion on Cefdinir's Clinical Utility Synthesize->Conclusion

Caption: Logical flow for the comparative analysis of antibiotic efficacy.

References

Comparative

Cefdinir vs. Cefixime: A Comparative Analysis of Efficacy Against Haemophilus influenzae

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative study of two third-generation cephalosporins, Cefdinir and Cefixime, with a specific focus on their in vitro acti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two third-generation cephalosporins, Cefdinir and Cefixime, with a specific focus on their in vitro activity against the significant respiratory pathogen, Haemophilus influenzae. This analysis is intended to inform research and development efforts by presenting key performance data, experimental methodologies, and relevant biological pathways.

Executive Summary

Cefdinir and Cefixime are both potent oral third-generation cephalosporins effective against a broad spectrum of bacteria, including Haemophilus influenzae. While both antibiotics demonstrate excellent in vitro activity, available data suggests subtle differences in their potency against different strains of H. influenzae. This guide synthesizes the available non-clinical data to provide a comparative overview.

In Vitro Activity

The in vitro efficacy of an antibiotic is a critical indicator of its potential clinical utility. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are a standard measure of in vitro activity.

A review of published studies reveals the following comparative MIC data for Cefdinir and Cefixime against Haemophilus influenzae.

Table 1: Comparative In Vitro Activity of Cefdinir and Cefixime against Haemophilus influenzae

AntibioticStrain TypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Cefdinir H. influenzae (including β-lactamase producers)-0.5[1]
Cefixime Ampicillin-Susceptible H. influenzae0.060.12
Cefixime Ampicillin-Resistant H. influenzae0.120.12

MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Mechanism of Action and Resistance

Both Cefdinir and Cefixime are bactericidal agents that exert their effect by inhibiting the synthesis of the bacterial cell wall.[2] This is achieved through the binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.

cluster_drug Cephalosporin Antibiotic (Cefdinir/Cefixime) cluster_bacterium Haemophilus influenzae Drug Cefdinir / Cefixime PBP Penicillin-Binding Proteins (PBPs) Drug->PBP Binds to and inactivates CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Essential for Lysis Bacterial Cell Lysis CellWall->Lysis Inhibition leads to

Mechanism of action for Cefdinir and Cefixime.

Resistance of H. influenzae to β-lactam antibiotics, including cephalosporins, is primarily mediated by two mechanisms:

  • Production of β-lactamase enzymes: These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. Both Cefdinir and Cefixime are generally stable in the presence of many common β-lactamases produced by H. influenzae.[3][4]

  • Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of β-lactam antibiotics, leading to resistance. This mechanism is responsible for resistance in β-lactamase-negative ampicillin-resistant (BLNAR) strains.

Experimental Protocols

The determination of in vitro susceptibility of Haemophilus influenzae to Cefdinir and Cefixime is conducted following standardized laboratory procedures. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for antimicrobial susceptibility testing.[5][6][7][8]

Antimicrobial Susceptibility Testing Workflow:

Start Start: Isolate H. influenzae Inoculum Prepare Inoculum (0.5 McFarland Standard) Start->Inoculum Plate Inoculate Haemophilus Test Medium (HTM) Agar Inoculum->Plate Discs Apply Cefdinir and Cefixime Impregnated Discs Plate->Discs Incubate Incubate at 35-37°C in 5% CO₂ Discs->Incubate Measure Measure Zones of Inhibition Incubate->Measure Interpret Interpret Results based on CLSI Breakpoint Criteria Measure->Interpret End End: Report as Susceptible, Intermediate, or Resistant Interpret->End

Workflow for antimicrobial susceptibility testing.

Key Steps in the Experimental Protocol:

  • Bacterial Isolates: Clinically significant isolates of H. influenzae are obtained from patient specimens.

  • Culture Medium: Haemophilus Test Medium (HTM) is the recommended medium for susceptibility testing of H. influenzae.[9]

  • Inoculum Preparation: A standardized inoculum of the bacterial isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Susceptibility Testing Method: The broth microdilution or disk diffusion method is commonly employed to determine the MIC values.

  • Incubation: The inoculated plates are incubated at 35-37°C in a CO₂-enriched atmosphere.

  • Interpretation: The results are interpreted according to the breakpoints established by the CLSI.

Conclusion

Both Cefdinir and Cefixime demonstrate potent in vitro activity against Haemophilus influenzae, including strains that are resistant to ampicillin due to β-lactamase production. The available data suggests that Cefixime may have a slightly lower MIC₉₀ against ampicillin-resistant strains compared to the reported MIC₉₀ of Cefdinir against a broader range of H. influenzae. However, it is important to note that direct head-to-head comparative studies using a large, contemporary panel of isolates are limited. The choice between these two agents in a clinical setting would likely be guided by local resistance patterns, pharmacokinetic profiles, and patient-specific factors. For drug development professionals, both molecules serve as important benchmarks for the activity of oral cephalosporins against this key respiratory pathogen. Further research, including comparative clinical trials, would be beneficial to definitively establish the relative clinical efficacy of Cefdinir and Cefixime in the treatment of H. influenzae infections.

References

Validation

Efficacy of Cefdinir in a Neutropenic Mouse Thigh Infection Model: A Comparative Analysis

This guide provides a comparative overview of the efficacy of Cefdinir and other beta-lactam antibiotics in the neutropenic mouse thigh infection model, a standard preclinical model for evaluating antimicrobial agents. T...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the efficacy of Cefdinir and other beta-lactam antibiotics in the neutropenic mouse thigh infection model, a standard preclinical model for evaluating antimicrobial agents. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of Cefdinir's performance against relevant pathogens.

Executive Summary

Cefdinir, an oral third-generation cephalosporin, exhibits broad-spectrum activity against many common pathogens.[1] While direct, publicly available quantitative data from a neutropenic mouse thigh infection model specifically for Cefdinir is limited, this guide synthesizes available in vivo data for Cefdinir from other relevant mouse models and presents a detailed comparative analysis with other cephalosporins for which robust data from the neutropenic thigh model is available. This approach allows for an informed, albeit indirect, assessment of Cefdinir's potential efficacy in this critical preclinical model. The guide also provides detailed experimental protocols and visual workflows to aid in the design and interpretation of similar preclinical studies.

Comparative Efficacy Data

The following tables summarize the in vivo efficacy of Cefdinir in mouse infection models and provide a comparison with Cefquinome, another cephalosporin, for which detailed data from the neutropenic mouse thigh infection model against Staphylococcus aureus is available.

Table 1: In Vivo Efficacy of Cefdinir against Staphylococcus aureus in Mouse Infection Models

Bacterial StrainInfection ModelEndpointCefdinir PD50 (mg/kg)Comparator PD50 (mg/kg)
S. aureus (beta-lactamase-negative)Subcutaneous AbscessPrevention of abscess11Cefaclor: >100
S. aureus (beta-lactamase-positive)Subcutaneous AbscessPrevention of abscess24Cefaclor: >100
S. aureus (beta-lactamase-negative)Systemic InfectionPrevention of lethality2.7Cefaclor: 11
S. aureus (beta-lactamase-positive)Systemic InfectionPrevention of lethality2.3Cefaclor: 16

PD50: Protective Dose 50 - the dose required to protect 50% of the animals from the infection endpoint. Data extracted from a study that did not utilize the neutropenic thigh model, but a systemic and subcutaneous abscess model in mice.

Table 2: Efficacy of Cefquinome against Staphylococcus aureus ATCC 29213 in a Neutropenic Mouse Thigh Infection Model

Treatment GroupDosing Regimen (mg/kg/day)Initial Bacterial Load (log10 CFU/thigh)Bacterial Load at 24h (log10 CFU/thigh)Change in Bacterial Load (log10 CFU/thigh)
Control (untreated)-~6.2Increase of ~1.87 over 12h+1.87
Cefquinome100 (single dose)~6.21--0.9 ± 0.03

This table presents data for a different cephalosporin to illustrate the type of quantitative results generated from the neutropenic thigh model.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of in vivo studies. The following sections outline the typical protocols for the neutropenic mouse thigh infection model.

Neutropenic Mouse Thigh Infection Model Protocol

This model is a highly standardized method to evaluate the efficacy of antimicrobials in an immunocompromised host.[3]

  • Animal Model : Specific pathogen-free mice (e.g., ICR or Swiss Webster strains) are typically used.

  • Induction of Neutropenia : Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen involves two doses: 150 mg/kg administered four days before infection and 100 mg/kg administered one day before infection. This leads to a significant reduction in neutrophil counts, making the mice more susceptible to bacterial infection.

  • Infection : Mice are anesthetized, and a defined inoculum of the bacterial pathogen (e.g., Staphylococcus aureus or Streptococcus pneumoniae), typically 0.1 mL containing 10^6 to 10^7 colony-forming units (CFU), is injected into the thigh muscle.

  • Antimicrobial Administration : Treatment with the antimicrobial agent (e.g., Cefdinir) or vehicle control is initiated at a specific time point post-infection, usually 2 hours. The drug is administered via a clinically relevant route, such as oral gavage or subcutaneous injection, at various dose levels and frequencies.

  • Efficacy Assessment : At a predetermined time after treatment initiation (commonly 24 hours), mice are euthanized. The infected thigh muscle is aseptically removed, weighed, and homogenized in a sterile buffer.

  • Quantification of Bacterial Load : The tissue homogenates are serially diluted and plated on appropriate agar media. After incubation, the number of CFU per gram of tissue is determined to quantify the bacterial load. The efficacy of the antibiotic is measured by the reduction in bacterial count (in log10 CFU/g) compared to the initial inoculum or untreated controls.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key steps in the neutropenic mouse thigh infection model experimental workflow.

Experimental_Workflow cluster_preparation Animal Preparation cluster_infection_treatment Infection and Treatment cluster_analysis Efficacy Analysis A Acclimatize Mice B Induce Neutropenia (Cyclophosphamide Day -4 & -1) A->B C Thigh Infection (e.g., S. aureus) B->C D Initiate Treatment (2h post-infection) - Cefdinir - Comparator - Vehicle Control C->D E Euthanize Mice (24h) D->E F Harvest & Homogenize Thigh Tissue E->F G Serial Dilution & Plating F->G H Enumerate CFU/gram (Determine log10 reduction) G->H

Caption: Workflow of the neutropenic mouse thigh infection model.

Signaling Pathway and Mechanism of Action

Cefdinir, like other beta-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CW_Synth Cell Wall Synthesis (Peptidoglycan cross-linking) PBP->CW_Synth catalyzes Lysis Cell Lysis & Bacterial Death CW_Synth->Lysis disruption leads to Cefdinir Cefdinir Inhibition Inhibition Cefdinir->Inhibition Inhibition->PBP binds to and inactivates

Caption: Mechanism of action of Cefdinir.

Discussion and Conclusion

The neutropenic mouse thigh infection model is a robust and highly utilized preclinical tool for assessing the in vivo efficacy of antimicrobial agents. While specific, direct comparative studies for Cefdinir in this model are not readily found in published literature, the available data from other murine infection models suggest its potential efficacy against key pathogens like S. aureus.

For a comprehensive evaluation, further studies directly comparing Cefdinir with other cephalosporins and antibiotics from different classes within the neutropenic thigh model are warranted. Such studies should focus on generating quantitative data, including the change in bacterial load (log10 CFU/thigh) over a range of doses, to determine key pharmacodynamic parameters. The detailed protocols and workflows provided in this guide serve as a foundation for conducting such pivotal preclinical research. The presented comparative data for Cefquinome highlights the type of robust analysis that can be achieved with this model, setting a benchmark for future evaluations of Cefdinir.

References

Safety & Regulatory Compliance

Safety

Safeguarding Research: A Comprehensive Guide to Cefdinir Disposal

For Immediate Implementation: Researchers, scientists, and drug development professionals handling Cefdinir must adhere to specific disposal protocols to ensure laboratory safety, environmental protection, and regulatory...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling Cefdinir must adhere to specific disposal protocols to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step instructions for the proper disposal of Cefdinir, minimizing environmental impact and fostering a culture of safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. EHS will provide specific guidance based on local, state, and federal regulations and have established protocols for chemical waste management.

Personal Protective Equipment (PPE): When handling Cefdinir in solid or solution form, the following PPE is mandatory:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: To protect from spills and contamination.

Spill Management: In the event of a spill, isolate the area. For small spills of solid material, gently sweep up the powder, avoiding dust generation, and place it in a designated hazardous waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the waste container. Following cleanup, decontaminate the area with an appropriate cleaning agent and dispose of all contaminated materials as hazardous waste.

Step-by-Step Disposal Protocol for Cefdinir

The primary and recommended method for the disposal of Cefdinir is through your institution's chemical waste program, leading to incineration by a licensed hazardous waste management facility.[1] Never dispose of Cefdinir or any antibiotic down the drain or in the regular trash , as this can contribute to environmental contamination and the development of antibiotic-resistant bacteria.

  • Waste Identification and Segregation:

    • Identify as Pharmaceutical Waste: Cefdinir is a pharmaceutical and must be managed as chemical waste.

    • Segregate Waste Streams: Do not mix Cefdinir waste with other waste streams unless explicitly permitted by your EHS department. Keep it separate from biological waste, sharps, and radioactive waste.

  • Waste Accumulation and Container Selection:

    • Solid Waste: Collect solid Cefdinir waste (e.g., unused powder, contaminated PPE, weigh boats) in a designated, leak-proof container with a secure lid. Suitable containers include high-density polyethylene (HDPE) or glass bottles.

    • Liquid Waste: Collect liquid Cefdinir waste (e.g., solutions, rinsates) in a compatible, sealed container.

    • Container Labeling: Affix a hazardous waste label to the container immediately upon starting waste accumulation. The label must include the words "Hazardous Waste," the full chemical name ("Cefdinir"), and the accumulation start date.

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA).

    • The SAA must be at or near the point of generation and under the control of the operator of the process generating the waste.

    • Ensure the container is kept closed at all times except when adding waste.

    • Store in a cool, dry area away from incompatible materials.

  • Requesting Pickup:

    • Once the container is full (do not exceed 90% capacity) or the accumulation time limit is approaching (as determined by your EHS), request a waste pickup from your institution's EHS department.

Regulatory Framework

While Cefdinir itself is not specifically listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is crucial to manage all pharmaceutical waste with a high degree of caution.[2][3][4][5][6][7][8] The Environmental Protection Agency (EPA) regulates pharmaceutical waste to prevent environmental contamination.[8] Improper disposal can lead to the contamination of water supplies and soil, harming wildlife and potentially affecting human health.

Data Presentation

Waste TypeContainer TypeDisposal MethodKey Considerations
Solid Cefdinir Waste (unused powder, contaminated labware)Labeled, sealed, leak-proof container (HDPE or glass)Collection by institutional EHS for licensed incineration.[1]Do not mix with other waste streams.
Liquid Cefdinir Waste (solutions, rinsates)Labeled, sealed, compatible containerCollection by institutional EHS for licensed incineration.[1]Do not dispose of down the drain.
Contaminated PPE (gloves, lab coats)Labeled, sealed, leak-proof containerCollection by institutional EHS for licensed incineration.Segregate from non-contaminated lab waste.
Empty Cefdinir Containers Original containerDecontaminate by triple rinsing with a suitable solvent (e.g., water, ethanol). Collect rinsate as hazardous waste. Deface or remove the label before disposal in regular glass or plastic recycling, as per institutional policy.If not triple-rinsed, the empty container must be managed as hazardous waste.

Experimental Protocols

Protocol for Decontamination of Glassware Contaminated with Cefdinir

  • Objective: To effectively decontaminate glassware used for handling Cefdinir for reuse or disposal.

  • Materials:

    • Contaminated glassware

    • Appropriate solvent (e.g., deionized water, 70% ethanol)

    • Three separate collection containers for rinsate, labeled as "Cefdinir Hazardous Waste"

    • Personal Protective Equipment (gloves, safety glasses, lab coat)

  • Procedure:

    • Under a chemical fume hood, perform an initial rinse of the glassware with the chosen solvent, ensuring the entire inner surface is coated.

    • Pour the rinsate into the first designated hazardous waste container.

    • Repeat the rinsing process two more times, using fresh solvent for each rinse and collecting the rinsate in the second and third hazardous waste containers, respectively.

    • Allow the glassware to air dry completely in the fume hood.

    • The decontaminated glassware can now be washed with standard laboratory detergent for reuse or disposed of as non-hazardous waste, according to institutional guidelines.

Visualizing the Disposal Workflow

G cluster_preparation Preparation cluster_accumulation Waste Accumulation cluster_disposal Final Disposal A Identify Cefdinir Waste B Wear Appropriate PPE A->B C Select & Label Waste Container B->C D Collect Solid & Liquid Waste C->D E Store in Satellite Accumulation Area D->E F Request EHS Pickup E->F G Transport to Licensed Facility F->G H Incineration G->H

Caption: Cefdinir Disposal Workflow Diagram.

This comprehensive approach to Cefdinir disposal ensures the safety of laboratory personnel and the protection of our environment, reinforcing the commitment of the research community to responsible chemical management.

References

Handling

Essential Safety and Handling of Cefdinir: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the safe handling of active pharmaceutical ingredients (APIs) like Cefdinir is paramount to ensure personal safety and maintain a secure laboratory environ...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of active pharmaceutical ingredients (APIs) like Cefdinir is paramount to ensure personal safety and maintain a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step procedural guidance for handling Cefdinir.

Cefdinir is a cephalosporin antibiotic that may cause sensitization by inhalation and skin contact.[1] Individuals with sensitivities to beta-lactam antibiotics, including penicillins and cephalosporins, may experience allergic reactions upon exposure.[1] Therefore, adherence to strict safety protocols is crucial to mitigate these risks.

Personal Protective Equipment (PPE)

A comprehensive approach to Personal Protective Equipment (PPE) is necessary to minimize exposure to Cefdinir. The following table summarizes the recommended PPE for handling Cefdinir in a laboratory setting.

Activity Required PPE Specifications
Weighing and Compounding (Dry Powder) - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat- NIOSH-approved respirator if dust generation is likely.- Chemical safety goggles or a face shield.- Impervious gloves (e.g., nitrile).- A dedicated lab coat.
Handling Solutions - Eye/Face Protection- Hand Protection- Lab Coat- Chemical safety goggles.- Impervious gloves (e.g., nitrile).- A dedicated lab coat.
Cleaning Spills - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat- NIOSH-approved respirator.- Chemical safety goggles and a face shield.- Two pairs of heavy-duty nitrile gloves (double-gloving).- A disposable, low-permeability gown.
Occupational Exposure Limits

Currently, specific Occupational Exposure Limits (OELs) for Cefdinir have not been established by major regulatory bodies such as OSHA, NIOSH, or ACGIH. In the absence of a defined OEL, it is critical to handle Cefdinir with a high degree of caution, implementing measures to minimize dust generation and accumulation and prevent direct contact.[1] Engineering controls, such as the use of a chemical fume hood or a glove box, should be the primary means of controlling exposure.[1]

Experimental Protocols: Safe Handling and Disposal

Proper procedures for handling and disposing of Cefdinir are critical to prevent contamination and ensure safety.

Handling Procedure:

  • Preparation: Before handling Cefdinir, ensure that the designated workspace is clean and uncluttered. Verify that all necessary PPE is available and in good condition.

  • Engineering Controls: Whenever possible, handle Cefdinir powder in a ventilated enclosure, such as a chemical fume hood or a powder containment hood, to minimize inhalation exposure.[1]

  • Weighing: When weighing Cefdinir powder, use a balance with a draft shield. Handle the powder carefully to avoid creating dust.

  • Dissolving: When preparing solutions, add Cefdinir to the solvent slowly to prevent splashing.

  • Personal Hygiene: After handling Cefdinir, wash hands and any exposed skin thoroughly with soap and water.[2] Do not eat, drink, or smoke in the laboratory.

Disposal Plan:

  • Waste Collection: All disposable materials that have come into contact with Cefdinir, including gloves, wipes, and empty containers, should be considered chemical waste.

  • Decontamination: Non-disposable equipment should be decontaminated according to established laboratory procedures.

  • Waste Segregation: Place all Cefdinir waste into a clearly labeled, sealed container.

  • Disposal Method: For the disposal of unused Cefdinir, it is recommended to mix the material with an unappealing substance like cat litter or used coffee grounds.[3][4] This mixture should then be placed in a sealed plastic bag and disposed of in the trash, in accordance with local, state, and federal regulations.[3][4] Do not flush unused Cefdinir down the drain unless specifically instructed to do so by your institution's environmental health and safety department.

  • Documentation: Maintain a record of all Cefdinir waste disposal.

Visualizing the Workflow for Safe Handling of Cefdinir

To further clarify the procedural steps for safely managing Cefdinir in a laboratory setting, the following diagram illustrates the logical workflow from preparation to disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post_handling 3. Post-Handling cluster_disposal 4. Disposal prep_area Designate & Clean Workspace check_ppe Inspect & Gather PPE prep_area->check_ppe don_ppe Don Appropriate PPE check_ppe->don_ppe Proceed to Handling use_controls Utilize Engineering Controls (e.g., Fume Hood) don_ppe->use_controls handle_cefdinir Weigh/Handle Cefdinir use_controls->handle_cefdinir decontaminate Decontaminate Workspace & Equipment handle_cefdinir->decontaminate Handling Complete collect_waste Collect Cefdinir Waste handle_cefdinir->collect_waste Generate Waste doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands wash_hands->prep_area End of Process / New Task mix_dispose Mix with Inert Material collect_waste->mix_dispose seal_dispose Seal in Labeled Container mix_dispose->seal_dispose trash_dispose Dispose in Accordance with Regulations seal_dispose->trash_dispose

Caption: Workflow for the safe handling and disposal of Cefdinir.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefdinir
Reactant of Route 2
Reactant of Route 2
Cefdinir
© Copyright 2026 BenchChem. All Rights Reserved.